tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFCIJRCTUHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610295 | |
| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-70-2 | |
| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the physical properties of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of various pharmacologically active molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple listing of data points, offering insights into the causality behind these properties and providing detailed, validated protocols for their experimental determination.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The incorporation of the pyrazole nucleus into molecular structures can impart a range of desirable pharmacological activities. The subject of this guide, this compound, is a versatile intermediate, featuring a bulky tert-butyl protecting group that modulates its reactivity and solubility, and a methyl substituent that influences its electronic and steric properties. A comprehensive grasp of its physical properties is the foundation for its rational use in the synthesis of novel therapeutic agents.
Core Physical Properties: A Data-Driven Overview
Table 1: Physical and Chemical Properties of this compound and Related Analogs
| Property | Value (this compound) | Value (Related Analogs) | Citation |
| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₅N₃O₂ (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| Molecular Weight | 198.22 g/mol (Calculated) | 197.23 g/mol (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| CAS Number | 129841-39-6 (Unconfirmed) | 578008-32-9 (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| Melting Point | Not explicitly found | 154.3–258.9 °C (Range for various pyrazole derivatives) | |
| Boiling Point | Not explicitly found | Data not available for close analogs | |
| Density | Not explicitly found | Data not available for close analogs | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is predicted. | Pyrazole derivatives generally show low aqueous solubility. |
Expert Insight: The presence of the tert-butyl ester group is expected to increase the lipophilicity of the molecule, leading to good solubility in nonpolar organic solvents and limited solubility in water. The melting point of pyrazole derivatives can vary significantly based on their substitution patterns and intermolecular forces, such as hydrogen bonding capabilities.[3]
Experimental Determination of Physical Properties: Validated Protocols
To ensure scientific rigor, the direct experimental determination of the physical properties of this compound is essential. The following section provides detailed, self-validating protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.[4]
Caption: Micro Boiling Point Determination Workflow.
Solubility Profile
Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Addition: To a series of small test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add 1 mL of a chosen solvent to each test tube.
-
Observation: Agitate the mixture and observe. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Acid/Base Solubility: For compounds with low water solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH to identify acidic or basic functional groups. [5]
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals are expected:
-
¹H NMR: A singlet for the tert-butyl protons (around 1.6 ppm), a singlet for the methyl protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group, the methyl carbon attached to the pyrazole ring, and the carbons of the pyrazole ring itself.
For a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum showed a singlet at 1.24 ppm for the tert-butyl group and a singlet at 3.40 ppm for the methyl group on the pyrazole ring. [6]The ¹³C NMR spectrum of this analog displayed signals for the tert-butyl methyl carbons at 30.4 ppm and the quaternary carbon at 32.4 ppm. [6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:
-
C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and tert-butyl groups.
-
C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
Synthesis and Reactivity: Context for Physical Properties
The synthesis of tert-butyl pyrazole carboxylates often involves the reaction of a pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [7]The bulky tert-butyl group can be removed under acidic conditions, providing a route to the corresponding carboxylic acid. Understanding the synthetic pathway and potential side reactions is crucial for interpreting the physical properties of the final product and for designing purification strategies.
Caption: General Synthesis and Deprotection of tert-Butyl Pyrazole Carboxylates.
Safety and Handling
Based on data for analogous compounds, this compound should be handled with care. Related pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, grounded in both available data for related compounds and established scientific principles. By detailing robust experimental protocols for the determination of these properties, this document empowers researchers to confidently characterize this important synthetic intermediate. A thorough understanding of its physical characteristics is a critical first step in unlocking its full potential in the development of novel and impactful pharmaceuticals.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]
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A Comprehensive Technical Guide to tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth exploration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, spectroscopic characterization, reactivity, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.
Introduction: The Strategic Importance of Protected Pyrazoles
Pyrazole and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2] The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.[1]
The strategic protection of one of the pyrazole's nitrogen atoms is often a critical step in multi-step syntheses to control regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under various reaction conditions and its facile cleavage under specific acidic conditions.[3][4] this compound serves as a stable, readily functionalizable synthon, providing a reliable entry point for the elaboration of more complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid. Its molecular structure consists of a 3-methylpyrazole ring where the N1 nitrogen is protected with a tert-butoxycarbonyl group.
Below is a visualization of the chemical structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 198.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available; related compounds have melting points in the range of 33-114°C.[5][6] | |
| Boiling Point | ~317.7°C at 760 mmHg (Predicted for a related isomer) | [7] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the direct N-Boc protection of 3-methylpyrazole. This reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Rationale for Synthetic Approach
The direct N-acylation of 3-methylpyrazole with (Boc)₂O is a highly effective method. The choice of base and solvent can influence the reaction rate and yield. Triethylamine or 4-dimethylaminopyridine (DMAP) are commonly used as bases to neutralize the acid formed during the reaction and to activate the (Boc)₂O. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this transformation.[6] The use of a green catalyst like PEG-400 has also been reported as an eco-friendly alternative.[5]
Experimental Protocol: N-Boc Protection of 3-Methylpyrazole
The following protocol is a representative procedure for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) dropwise at 0 °C.[6]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by deionized water.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The following data for related N-Boc protected pyrazoles can be used as a reference.
Table 2: Representative Spectroscopic Data for N-Boc Protected Pyrazoles
| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | * t-Butyl protons: A characteristic singlet around δ 1.6 ppm (9H).[6] * Pyrazole ring protons: Doublets for H4 and H5 protons, with coupling constants characteristic of the pyrazole ring.[6] * Methyl protons: A singlet for the methyl group on the pyrazole ring. |
| ¹³C NMR | * t-Butyl carbons: Signals around δ 27-28 ppm for the methyl carbons and δ 85-86 ppm for the quaternary carbon.[6] * Pyrazole ring carbons: Signals in the aromatic region, with the C=O of the Boc group appearing around δ 146-148 ppm.[6] |
| FT-IR | * C=O stretch (Boc): A strong absorption band around 1730-1750 cm⁻¹. * C-H stretch (alkyl): Bands in the region of 2850-3000 cm⁻¹. * C-N stretch: Bands in the region of 1250-1350 cm⁻¹. |
| Mass Spec. | * [M+H]⁺: The molecular ion peak corresponding to the protonated molecule. * Fragmentation: A characteristic loss of the tert-butyl group or isobutylene. |
Reactivity and Strategic Utility in Synthesis
The Boc group on the pyrazole nitrogen significantly influences the reactivity of the heterocyclic ring. It acts as an electron-withdrawing group, which can affect the nucleophilicity of the remaining pyrazole nitrogen and the susceptibility of the ring to electrophilic or nucleophilic attack.
Regioselective Functionalization
The primary utility of this compound is to enable regioselective functionalization of the pyrazole ring. With the N1 position blocked, reactions such as lithiation followed by electrophilic quench can be directed to specific carbon atoms of the pyrazole ring, a strategy that is challenging with unprotected pyrazoles. Palladium-catalyzed C-H arylation has also been shown to be effective on N-protected pyrazoles, with a preference for the C5 position.[8]
Deprotection of the Boc Group
The removal of the Boc group is a crucial step to liberate the N-H functionality for further reactions or to reveal the final target molecule.
Common Deprotection Methods:
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) is commonly used.[3]
-
Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol has been reported as a mild and selective method for the deprotection of N-Boc protected imidazoles and pyrazoles.[9]
The choice of deprotection method depends on the stability of other functional groups present in the molecule.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates targeting various diseases.
Examples of Therapeutic Areas:
-
Oncology: Pyrazole derivatives have been developed as inhibitors of various kinases, which are crucial targets in cancer therapy.[10]
-
Inflammation: The well-known anti-inflammatory drug Celecoxib features a pyrazole core.
-
Infectious Diseases: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[1]
-
Neurological Disorders: The pyrazole scaffold is present in compounds targeting receptors and enzymes in the central nervous system.
The use of this compound allows for the controlled and systematic elaboration of the pyrazole core to generate libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
Hazard Identification:
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Avoid inhalation of dust or vapors.[13]
-
Avoid contact with skin and eyes.[13]
-
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[12][15]
Conclusion
This compound is a cornerstone building block for the synthesis of complex, functionalized pyrazole derivatives. Its straightforward synthesis, well-defined reactivity, and the strategic utility of the Boc protecting group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this versatile molecule in the design and discovery of next-generation therapeutics.
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Two independent routes leading to Boc-protected pyrazoles 5 and 3... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. Retrieved January 14, 2026, from [Link]
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C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Retrieved January 14, 2026, from [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 14, 2026, from [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023, May 4). ACS Omega. Retrieved January 14, 2026, from [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021, July 6). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Navigating the Regioisomeric Landscape of N-Boc-3-Methylpyrazole: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this precise regioisomer is not cataloged in major chemical databases, this guide addresses the synthetic and analytical challenges inherent in its preparation. We will focus on the identification and characterization of its closely related and more readily accessible isomer, tert-butyl 5-methyl-1H-pyrazole-1-carboxylate, and provide a comprehensive overview of the synthetic strategies and characterization techniques applicable to this class of compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the versatile pyrazole scaffold in their work.
Introduction: The Pyrazole Core and the Challenge of Isomerism
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence is highlighted by its inclusion in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3] The versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to be functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.[4][5]
The subject of this guide, this compound, represents a specific substitution pattern on this valuable core. The tert-butoxycarbonyl (Boc) group on one of the ring nitrogens serves as a crucial protecting group in multi-step syntheses, enabling selective reactions at other positions. However, the synthesis of asymmetrically substituted pyrazoles is often complicated by the formation of regioisomers.
A thorough search of chemical databases, including PubChem and commercial supplier catalogs, does not yield a specific CAS number for this compound. This suggests that it is either a novel or sparsely reported compound. In contrast, its regioisomer, tert-butyl 5-methyl-1H-pyrazole-1-carboxylate , is more accessible, often derived from precursors like tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (CAS Number: 578008-32-9 ).[6]
This guide will therefore focus on providing a robust framework for the synthesis, identification, and application of N-Boc protected methylpyrazoles, with a particular emphasis on understanding and controlling the regiochemical outcomes of synthetic procedures.
Compound Identification and Physicochemical Properties
Given the lack of specific data for the 3-methyl isomer, we present the properties of the closely related tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate as a reference point. These properties are foundational for understanding the behavior of this class of molecules in experimental settings.
| Property | Value | Source |
| CAS Number | 578008-32-9 | PubChem[6] |
| Molecular Formula | C₉H₁₅N₃O₂ | PubChem[6] |
| Molecular Weight | 197.23 g/mol | PubChem[6] |
| IUPAC Name | tert-butyl 3-amino-5-methylpyrazole-1-carboxylate | PubChem[6] |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |
Synthesis and Regioselectivity
The synthesis of N-substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The protection of one of the pyrazole nitrogens with a Boc group is a common strategy to allow for further functionalization.
General Synthetic Approach
A general and robust method for the synthesis of N-Boc protected pyrazoles involves the reaction of a pre-formed pyrazole with di-tert-butyl dicarbonate (Boc₂O). The key challenge in synthesizing a specific regioisomer like this compound lies in the initial formation of the 3-methyl-1H-pyrazole ring with predictable regiochemistry.
The reaction of an unsymmetrical diketone with hydrazine can lead to a mixture of regioisomers. The regioselectivity of this cyclization is influenced by factors such as the nature of the substituents on the diketone, the reaction solvent, and the presence of catalysts. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[7]
Caption: Synthetic pathway to methylpyrazole regioisomers.
Experimental Protocol: N-Boc Protection of a Methylpyrazole
This protocol describes a general method for the N-Boc protection of a methylpyrazole, which is a critical step towards the target compound class.
Materials:
-
3-methyl-1H-pyrazole (or its isomer)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, DMAP - optional, can accelerate the reaction)
Procedure:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 eq), if used, to the solution and stir.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl methyl-1H-pyrazole-1-carboxylate.
Causality: The use of a slight excess of Boc₂O ensures the complete conversion of the starting pyrazole. The optional base neutralizes the acid formed during the reaction, driving the equilibrium towards the product. The purification step is crucial for separating the desired N-Boc pyrazole from any unreacted starting materials and byproducts.
Structural Characterization
Distinguishing between the 3-methyl and 5-methyl regioisomers of tert-butyl 1H-pyrazole-1-carboxylate is critical and can be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the methyl group and the pyrazole ring protons and carbons will differ based on their position relative to the nitrogen atoms and the bulky Boc group.
-
¹H NMR: The proton on the pyrazole ring (at C4) will have a distinct chemical shift and coupling pattern depending on the adjacent substituents. The methyl protons will also exhibit a characteristic singlet. For example, in a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton of the pyrazole ring appears as a singlet at 5.74 ppm, while the methyl group on the pyrazole ring is observed at 3.40 ppm.[8]
-
¹³C NMR: The carbon chemical shifts are also highly sensitive to the electronic environment. The positions of the methyl-substituted carbon (C3 or C5) and the unsubstituted CH carbon (C4) will be key indicators. In the aforementioned sulfonamide, the C-3 and C-5 carbons of the pyrazole ring resonate at 160.9 ppm and 130.9 ppm, respectively, while the C-4 carbon is at 103.7 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide clues to the structure, although it may not always be sufficient to differentiate between regioisomers without reference standards.
Caption: Workflow for the structural characterization of pyrazole isomers.
Applications in Drug Discovery and Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[1][3] The incorporation of a methyl group and a Boc-protected nitrogen, as in this compound, provides a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Diverse Libraries: These building blocks can be used in combinatorial chemistry and parallel synthesis to generate large libraries of compounds for high-throughput screening.[2]
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer Therapeutics: The pyrazole ring is present in several kinase inhibitors used in cancer therapy.[2] The functional groups on the pyrazole ring can be modified to achieve selective inhibition of specific kinases.
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have found applications as herbicides and insecticides.[7]
The ability to control the regiochemistry of substitution on the pyrazole ring is paramount for establishing clear structure-activity relationships (SAR) and optimizing the pharmacological profile of drug candidates.[5]
Conclusion
While this compound remains an elusive target with no readily available CAS number, the exploration of its synthesis provides valuable insights into the chemical intricacies of pyrazole chemistry. Understanding the principles of regioselectivity in the formation of the pyrazole ring and mastering the techniques for isomer characterization are essential skills for any researcher working in drug discovery. The general protocols and characterization workflows outlined in this guide provide a solid foundation for the synthesis and identification of this important class of heterocyclic compounds. The continued investigation into pyrazole derivatives promises to yield novel therapeutic agents for a multitude of diseases.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Yeturu, S., & De, U. C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Rai, K., Rawat, D. S., & Kumar, A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]
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Yeturu, S., & De, U. C. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Retrieved from [Link]
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Zolj, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]
-
Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad with Acaricide Activity. Journal of Organic Chemistry. Retrieved from [Link]
-
Zolj, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]
-
Rojas, R. S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]
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Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate from Hydrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with the regioselective Knorr pyrazole synthesis from hydrazine hydrate and ethyl acetoacetate, followed by the N-protection of the resulting 3-methyl-1H-pyrazole with a tert-butyloxycarbonyl (Boc) group. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural steps, and offers practical insights for researchers, scientists, and drug development professionals to ensure a successful and reproducible synthesis.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide array of therapeutic agents. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecular architectures. The presence of the Boc protecting group allows for selective functionalization at other positions of the pyrazole ring, making it a versatile synthon in drug discovery programs. This guide outlines a reliable and scalable synthetic route starting from readily available commercial reagents.
Synthetic Strategy & Mechanism
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Knorr Pyrazole Synthesis: The initial step involves the cyclocondensation of hydrazine hydrate with ethyl acetoacetate. This reaction proceeds with high regioselectivity to yield 3-methyl-1H-pyrazol-5(4H)-one, which exists in tautomeric equilibrium with 3-methyl-1H-pyrazol-5-ol and the desired 3-methyl-1H-pyrazole.
-
N-Boc Protection: The subsequent step is the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and efficient method for constructing the pyrazole ring.[1][2] In the case of an unsymmetrical β-ketoester like ethyl acetoacetate, the reaction's regioselectivity is a critical consideration. The mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, rather than the less reactive ester carbonyl. This initial attack is the rate-determining step and dictates the regiochemical outcome.[1]
-
Formation of Hydrazone: Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Elimination: Finally, a molecule of ethanol is eliminated to afford the stable 3-methyl-1H-pyrazol-5(4H)-one.
This regioselectivity ensures the formation of the desired 3-methyl substituted pyrazole core.
Caption: Workflow for the N-Boc Protection of 3-Methyl-1H-pyrazole.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | Reagent Grade | Major chemical suppliers |
| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | ≥99% | Major chemical suppliers |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous | Major chemical suppliers |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | ≥97% | Major chemical suppliers |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | ≥99% | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Major chemical suppliers |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | Reagent Grade | Major chemical suppliers |
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).
-
Slowly add hydrazine hydrate (~3.2 g, ~0.1 mol of N₂H₄) to the stirred solution. Caution: The reaction is exothermic. The addition should be done dropwise, and the flask may be cooled in an ice bath to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid.
Step 2: Synthesis of this compound
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
To this solution, add 4-dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol) and di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 0.11 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil or low-melting solid.
Characterization Data
3-Methyl-1H-pyrazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=2.2 Hz, 1H), 6.05 (d, J=2.2 Hz, 1H), 2.30 (s, 3H). [3]* ¹³C NMR (CDCl₃, 100 MHz): δ 148.3, 133.5, 105.2, 11.3.
This compound:
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (d, 1H), ~6.1-6.2 (d, 1H), ~2.3 (s, 3H), 1.6 (s, 9H).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ ~150.1, ~148.5, ~138.2, ~110.5, ~84.5, ~28.1, ~13.5.
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Safety and Handling
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [4][5][6]It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][5][6]* Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable liquid and can cause skin and eye irritation. [7]Handle in a fume hood and wear appropriate PPE. [7]* Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The Knorr pyrazole synthesis is an exothermic reaction. Proper temperature control is essential, especially during the addition of hydrazine hydrate.
Troubleshooting and Key Considerations
-
Regioselectivity in Knorr Synthesis: The preferential formation of the 3-methyl isomer is generally high due to the difference in reactivity between the ketone and ester carbonyls. [1]However, careful control of reaction conditions (e.g., temperature) is recommended to minimize any potential side products.
-
Purity of 3-methyl-1H-pyrazole: The purity of the intermediate from Step 1 is crucial for the success of the Boc protection. If necessary, recrystallization can be performed to obtain a purer product.
-
Boc Protection: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of (Boc)₂O. DMAP is a highly effective catalyst, but other bases like triethylamine can also be used. [8]
Conclusion
The presented two-step synthesis provides a reliable and well-documented pathway to this compound. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this valuable building block for their synthetic endeavors in drug discovery and materials science.
References
Sources
- 1. books.rsc.org [books.rsc.org]
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- 7. peptide.com [peptide.com]
- 8. japsonline.com [japsonline.com]
The Pyrazole Nucleus: A Legacy of Protection in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Guardian of Chemical Reactivity
In the intricate world of organic synthesis, the ability to selectively shield a functional group from unwanted reactions is paramount to the successful construction of complex molecules. This molecular sleight of hand is achieved through the use of "protecting groups," temporary modifications that mask the reactivity of a specific site, only to be removed later to reveal the original functionality. Among the vast arsenal of protecting groups available to the modern chemist, those derived from the humble pyrazole ring hold a unique and often underappreciated position.
This guide provides a comprehensive exploration of the discovery, history, and application of pyrazole-based protecting groups. Moving beyond a simple catalog of chemical transformations, we will delve into the mechanistic underpinnings of their function, the strategic considerations for their implementation, and the detailed experimental protocols that form the bedrock of their practical use. For the medicinal chemist and the process scientist, understanding the nuances of these versatile protectors can unlock new avenues for the synthesis of novel therapeutics and complex natural products. Pyrazoles are a class of five-membered heterocyclic compounds that are important for drug development and have garnered significant attention for their wide range of biological activities, including anti-tuberculosis, antimicrobial, antifungal, and anti-inflammatory properties.[1]
A Historical Perspective: From Heterocyclic Curiosities to Essential Tools
The story of pyrazole-based protecting groups is intrinsically linked to the broader history of heterocyclic chemistry and the development of peptide synthesis. While the first synthesis of pyrazole itself is credited to Ludwig Knorr in 1883, its potential as a tool for chemical protection would not be realized for several decades.[2]
The mid-20th century witnessed a surge in the development of methods for peptide synthesis, a field that critically relies on the strategic use of protecting groups to control the sequential formation of amide bonds.[3] It was in this context that the concept of using N-acylazoles as "activated" acylating agents emerged. Seminal work by pioneers such as Walter Ried and Heinz August Staab in the 1950s and 1960s laid the groundwork for understanding the reactivity of N-acylimidazoles and, subsequently, N-acylpyrazoles. They recognized that the attachment of an acyl group to the nitrogen of an azole heterocycle rendered the acyl group susceptible to nucleophilic attack, effectively creating a stable yet reactive acylating agent.
Initially, the focus was on their utility as reagents for acylation. However, the inherent stability of the N-acylpyrazole linkage under certain conditions, coupled with its selective reactivity towards strong nucleophiles, hinted at a dual role. Not only could they act as acyl transfer agents, but the pyrazole moiety itself could serve as a protecting group for carboxylic acids, amines, and other functionalities. The ability to tune the reactivity of the pyrazole ring through substitution further expanded their potential applications.
The Mechanistic Core: Understanding the Pyrazole's Dual Personality
The efficacy of pyrazole-based protecting groups stems from a delicate balance of electronic and steric factors. The pyrazole ring, being an electron-deficient aromatic system, acts as a good leaving group upon nucleophilic attack at the exocyclic carbonyl carbon of an N-acylpyrazole.
N-Acylpyrazoles: Activated Esters in Disguise
When a carboxylic acid is converted to an N-acylpyrazole, the pyrazole ring effectively functions as an activating group. The lone pair of electrons on the second nitrogen atom of the pyrazole ring is not significantly involved in resonance with the carbonyl group, which maintains the electrophilicity of the carbonyl carbon. This makes N-acylpyrazoles more reactive towards nucleophiles than the corresponding carboxylic acid but generally more stable and easier to handle than highly reactive acyl chlorides or anhydrides.
The reactivity of N-acylpyrazoles can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the pyrazole ring. Electron-withdrawing groups enhance the leaving group ability of the pyrazole, thereby increasing the reactivity of the N-acylpyrazole towards nucleophiles.[4]
Caption: Protection of an amine as a pyrazole-1-carboxamide and its subsequent cleavage with hydrazine.
Key Pyrazole-Based Protecting Groups in Practice
While the conceptual framework is elegant, the practical utility of any protecting group lies in its ease of installation, stability to a range of reaction conditions, and facile, high-yielding removal.
Tetrahydropyranyl (THP) Protection of the Pyrazole N-H
The pyrazole ring itself contains an acidic N-H proton that often requires protection during synthetic transformations. The tetrahydropyranyl (THP) group is a commonly employed protecting group for this purpose. A notable advantage is the development of green, solvent- and catalyst-free methods for the quantitative protection of pyrazole with dihydropyran. [3] Experimental Protocol: THP Protection of Pyrazole [3]
-
Reactants: To neat dihydropyran (1.2 equivalents), add pyrazole (1.0 equivalent) at room temperature.
-
Reaction: The reaction is typically exothermic and proceeds to completion within minutes, often solidifying upon completion.
-
Work-up: The resulting N-THP-pyrazole is often of sufficient purity to be used directly in subsequent steps. If necessary, it can be purified by distillation or recrystallization.
-
Deprotection: The THP group is readily cleaved under acidic conditions, for example, by treatment with a catalytic amount of a strong acid (e.g., HCl, TsOH) in a protic solvent like methanol or ethanol. The reaction is typically rapid, and the deprotected pyrazole can be isolated after neutralization and extraction.
| Protecting Group | Installation | Cleavage Conditions | Stability |
| THP | Dihydropyran, neat or with acid catalyst. | Mild acid (e.g., aq. HCl, TsOH in MeOH). | Stable to bases, organometallics, reducing agents. |
N-Acylpyrazoles for Carboxylic Acid Activation and Protection
The conversion of a carboxylic acid to an N-acylpyrazole serves the dual purpose of protection and activation. This strategy is particularly useful in multi-step syntheses where a carboxylic acid needs to be carried through several steps before being converted to an amide or ester.
Experimental Protocol: Formation of an N-Acyl-3,5-dimethylpyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: Add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) or N,N'-dicyclohexylcarbodiimide (DCC) (1.05 equivalents) and stir at room temperature for 1-2 hours until the activation is complete.
-
Pyrazole Addition: Add 3,5-dimethylpyrazole (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used). Wash the organic phase with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acylpyrazole can be purified by column chromatography on silica gel.
Deprotection (Acylation): The N-acylpyrazole can be directly used as an acylating agent. Treatment with a nucleophile, such as an amine or an alcohol, typically in an aprotic solvent, will yield the corresponding amide or ester. The reaction is often facilitated by heating or the addition of a non-nucleophilic base.
Pyrazole-1-carboxamide for Amine Protection
The pyrazole-1-carboxamide group is a robust protecting group for primary and secondary amines. Its installation is straightforward, and its cleavage is highly specific.
Experimental Protocol: Protection of a Primary Amine with 1H-Pyrazole-1-carboxamidine [4]
-
Reagents: 1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available and effective reagent for the guanylation of amines, which is a related transformation. For the formation of a pyrazole-1-carboxamide, 1,1'-carbonyldipyrazole (CDP) is a suitable reagent.
-
Protection: To a solution of the amine (1.0 equivalent) in an aprotic solvent like THF or DCM, add 1,1'-carbonyldipyrazole (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried and concentrated to yield the protected amine. Purification can be achieved by recrystallization or column chromatography.
Experimental Protocol: Deprotection of a Pyrazole-1-carboxamide [5]
-
Cleavage: Dissolve the protected amine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Hydrazine Addition: Add hydrazine hydrate (2-5 equivalents) to the solution.
-
Reaction: The reaction mixture is typically heated to reflux for 1-4 hours. The progress of the deprotection can be monitored by TLC.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the deprotected amine is washed with water and brine, dried, and concentrated. Further purification can be performed if necessary.
| Protecting Group | Installation | Cleavage Conditions | Stability |
| Pyrazole-1-carboxamide | 1,1'-Carbonyldipyrazole (CDP) | Hydrazine hydrate, reflux. | Stable to a wide range of acidic and basic conditions, many reducing and oxidizing agents. |
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
The journey of pyrazole from a simple heterocycle to a sophisticated tool in the synthetic chemist's arsenal is a testament to the continuous evolution of organic chemistry. Pyrazole-based protecting groups offer a unique combination of stability, tunable reactivity, and specific cleavage conditions that make them valuable assets in the synthesis of complex molecules. From the green and efficient THP protection of the pyrazole nucleus itself to the robust and selectively cleavable pyrazole-1-carboxamide for amines, these protecting groups provide reliable and often elegant solutions to challenging synthetic problems. As the demand for ever more complex and novel chemical entities continues to grow, particularly in the realm of drug discovery, a deep understanding of the history, mechanism, and practical application of pyrazole-based protecting groups will undoubtedly continue to be an indispensable skill for the modern researcher.
References
- Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(03), 461-466.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24081-24093.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24081-24093.
- Faria, J. V., et al. (2017).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Staab, H. A. (1957). Synthese von Estern, Amiden und Thioestern nach der Imidazolidmethode. Angewandte Chemie, 69(24), 784-784.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124.
- Ried, W., & Schleimer, B. (1958). Über die Umsetzung von Carbonsäuren mit N.N′-Carbonyl-di-imidazol. Angewandte Chemie, 70(4), 164-164.
- Ried, W., & Valentin, J. (1967). Synthese von N-Acyl-pyrazolen. Chemische Berichte, 100(10), 3227-3233.
- Kashima, C., Harada, H., Kita, I., Fukuchi, I., & Hosomi, A. (1994). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Synthesis, 1994(01), 61-65.
- Katritzky, A. R., & Laurenzo, K. S. (1986). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 1H-pyrazole-1-carboxamidine hydrochloride. The Journal of Organic Chemistry, 51(26), 5039-5040.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
- Katritzky, A. R., et al. (2003). A Novel Method for the Reductive Cleavage of the N–N Bond in N-Acylhydrazines. The Journal of Organic Chemistry, 68(14), 5724-5727.
-
The Organic Chemistry Portal. Protecting Groups. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
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- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. japsonline.com [japsonline.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Theoretical Investigation into the Stability of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the stability of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a crucial building block in contemporary drug discovery. Recognizing the importance of molecular stability in the pharmaceutical development pipeline, from synthesis and storage to formulation and in vivo efficacy, this document outlines a robust, in-silico protocol rooted in Density Functional Theory (DFT). We delve into the principles of conformational analysis to identify the molecule's most stable geometric isomers and subsequently explore its primary thermal degradation pathway—the deprotection of the tert-butoxycarbonyl (Boc) group. This guide is intended for researchers, computational chemists, and drug development professionals, offering both a conceptual understanding and a practical, step-by-step methodology for predicting the thermal lability of this and similar N-Boc protected heterocyclic compounds. While this document focuses on theoretical predictions, it strongly emphasizes the necessity of experimental validation through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Imperative of Stability in Pharmaceutical Scaffolds
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and favorable pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen, as seen in this compound, is a common strategy in multi-step organic synthesis to modulate reactivity. However, the inherent thermal lability of the Boc group presents a significant challenge, impacting the compound's shelf-life, purification methods, and compatibility with various formulation processes.
A thorough understanding of the thermal stability of this intermediate is, therefore, not an academic exercise but a critical component of risk management in drug development. Computational chemistry offers a powerful, resource-efficient avenue to probe molecular stability at the electronic level, providing predictive insights that can guide experimental design and de-risk development programs. This guide will systematically walk through the theoretical calculations necessary to evaluate the stability of this compound, with a focus on its most probable decomposition pathway.
Theoretical Methodology: A Multi-faceted Approach to Stability Prediction
Our computational protocol is designed to provide a holistic view of the molecule's stability by first identifying its ground-state conformation and then exploring the energetics of its decomposition. This multi-step approach ensures that our stability predictions are based on the most energetically favorable and thus, most populated, molecular form.
Foundational Principles: Density Functional Theory (DFT)
At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational cost. DFT allows us to calculate the electronic structure of a molecule, from which we can derive essential properties such as optimized geometries, relative energies, and the electronic barriers to chemical reactions. For the calculations outlined in this guide, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is recommended in conjunction with a Pople-style basis set such as 6-31G(d,p). This level of theory has been shown to provide reliable results for a wide range of organic molecules.[1]
Conformational Analysis: Identifying the Ground State
-
Initial Structure Generation: A 3D model of this compound is generated using a molecular builder.
-
Conformational Search Algorithm: A systematic or stochastic conformational search is performed. For a molecule of this size and flexibility, a stochastic method like a Monte Carlo search or a low-mode molecular dynamics search is efficient. The goal is to explore the rotational space of the C-N bond connecting the tert-butyl group to the carboxylate and the N-C bond of the carbamate.
-
Geometry Optimization and Energy Ranking: Each generated conformer is subjected to a full geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation. The energies of the optimized conformers are then ranked.
-
Refinement with Higher-Level Theory: A subset of the low-energy conformers (e.g., those within 5-10 kcal/mol of the lowest energy structure) are then re-optimized using our target level of theory (B3LYP/6-31G(d,p)).
-
Vibrational Frequency Analysis: A frequency calculation is performed on the most stable conformer to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Figure 1: Workflow for determining the global minimum energy conformer.
Investigating Thermal Decomposition: The N-Boc Deprotection Pathway
The primary pathway for the thermal degradation of N-Boc protected amines and heterocycles is the unimolecular elimination of isobutylene and carbon dioxide. This reaction proceeds through a concerted, six-membered cyclic transition state. Our computational approach will focus on locating this transition state and calculating the activation energy for the reaction, which is a direct measure of the kinetic stability of the molecule.
-
Reactant and Product Definition: The reactant is the global minimum conformer of this compound. The products are 3-methyl-1H-pyrazole, isobutylene, and carbon dioxide.
-
Initial Transition State Guess: A guess for the transition state geometry is constructed. This can be done by manually manipulating the reactant structure to bring the tert-butyl hydrogen closer to the carbonyl oxygen, or by using a linear interpolation between the reactant and product structures.
-
Transition State Optimization: A transition state search algorithm, such as the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method, is employed to locate the saddle point on the potential energy surface. This calculation is performed at the B3LYP/6-31G(d,p) level of theory.
-
Transition State Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the reactant.
Figure 2: Workflow for locating the transition state and verifying the reaction pathway.
Presentation of Theoretical Data
The results of these calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.
Conformational Analysis Results
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 (Global Minimum) | 0.00 | 0.00 | 95.8 |
| Conf-2 | 1.25 | 1.30 | 3.5 |
| Conf-3 | 2.50 | 2.60 | 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Thermal Decomposition Energetics
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) |
| Reactant (Global Minimum) | -X.XXXXXX | -Y.YYYYYY |
| Transition State | -A.AAAAAA | -B.BBBBBB |
| Activation Energy (ΔG‡) | Z.Z kcal/mol |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Implications for Drug Development
The calculated activation energy for the de-Boc protection reaction provides a quantitative measure of the thermal stability of this compound. A lower activation energy suggests a greater propensity for thermal decomposition. This information has several practical implications for drug development professionals:
-
Synthesis and Purification: A low predicted activation energy may necessitate the use of milder reaction conditions and purification techniques (e.g., avoiding high-temperature distillations).
-
Storage and Handling: The predicted stability can inform the recommended storage conditions (e.g., refrigeration) to ensure the long-term integrity of the compound.
-
Formulation: Knowledge of thermal lability is crucial when considering formulation processes that involve heat, such as hot-melt extrusion or spray drying.
-
Regulatory Submissions: Computational stability data can supplement experimental data in regulatory filings, demonstrating a thorough understanding of the drug substance's properties.
The Crucial Role of Experimental Validation
It is imperative to underscore that the computational results presented in this guide are theoretical predictions. While DFT is a powerful tool, its accuracy is dependent on the level of theory employed and the inherent approximations within the method. Therefore, experimental validation is a non-negotiable step in confirming the predicted stability.
The following experimental techniques are recommended for validating the computational findings:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the onset temperature of decomposition, which can be correlated with the calculated activation energy.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect exothermic or endothermic events associated with decomposition.
-
Accelerated Stability Studies: Storing the compound at elevated temperatures for defined periods and analyzing for degradation products by techniques like HPLC can provide real-world data on its stability.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous computational workflow for assessing the thermal stability of this compound. By combining conformational analysis with transition state theory within the framework of DFT, we can generate valuable, predictive data on the molecule's primary decomposition pathway. These in-silico insights, when used in conjunction with experimental validation, empower drug development professionals to make more informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a safe and effective medicine.
References
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
Sources
An In-depth Technical Guide to the Solubility of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a robust framework for predicting, determining, and understanding the solubility of this compound in common organic solvents. The guide details the underlying physicochemical principles, provides a step-by-step experimental protocol for solubility determination, and presents a logical framework for solvent selection in synthesis, purification, and formulation.
Introduction: The Strategic Importance of Solubility
This compound is a key building block in the synthesis of a wide array of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The solubility of this intermediate is a critical parameter that dictates its handling, reactivity, and purification, profoundly impacting process efficiency, yield, and the physicochemical properties of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its behavior in various organic solvents is paramount for rational process development, from laboratory-scale synthesis to large-scale manufacturing.
The "like dissolves like" principle serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4] However, the nuanced interplay of molecular structure, intermolecular forces, and solvent properties requires a more detailed examination to accurately predict and manipulate solubility. This guide will deconstruct these factors in the context of the target molecule.
Physicochemical Profile and Solubility Predictions
To anticipate the solubility of this compound, we must first dissect its molecular structure and the resulting physicochemical properties.
-
Molecular Structure: The molecule consists of a five-membered aromatic pyrazole ring, a methyl substituent, and a bulky tert-butyl carboxylate group attached to one of the ring nitrogens.
-
Polarity: The pyrazole ring, with its two nitrogen atoms, introduces a degree of polarity and the capacity to act as a hydrogen bond acceptor at the N2 position.[1] The ester carbonyl group is also polar. However, the large, nonpolar tert-butyl group and the methyl group significantly increase the molecule's lipophilic character. This combination suggests the molecule is of low to moderate polarity .
-
Hydrogen Bonding: The N-H proton of the parent pyrazole ring is protected by the tert-butoxycarbonyl (Boc) group, meaning the molecule cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the pyrazole's second nitrogen and the carbonyl oxygen.
-
Molecular Weight and Crystal Lattice Energy: The molecular weight of a compound can influence its solubility, with larger molecules often being less soluble.[5] Additionally, the energy required to break the crystal lattice structure of the solid solute is a key factor; strong intermolecular forces in the solid state lead to lower solubility.
Based on this profile, we can make the following predictions:
-
High Solubility Expected in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The moderate polarity and lack of hydrogen bond donating ability of the solute should align well with these solvents.
-
Ethers: Tetrahydrofuran (THF), Diethyl ether. These solvents can accept hydrogen bonds and have moderate polarity.
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK). These polar aprotic solvents are generally good solvents for a wide range of organic compounds.[2][5]
-
-
Moderate to Good Solubility Expected in:
-
Esters: Ethyl acetate. Its polarity is suitable for many organic molecules.
-
Aromatic Hydrocarbons: Toluene. While nonpolar, toluene can engage in π-π stacking interactions with the pyrazole ring, which may enhance solubility.
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are highly polar and are often excellent solvents for many organic compounds, though the nonpolar character of the tert-butyl group might limit extremely high solubility.
-
-
Low Solubility Expected in:
-
Alcohols: Methanol, Ethanol. While polar, these are protic solvents. The lack of hydrogen bond donating ability from the solute might limit strong interactions. However, pyrazoles are often soluble in alcohols like ethanol and methanol.[2][5]
-
Nonpolar Hydrocarbons: Hexane, Heptane. The overall polarity of the molecule, due to the pyrazole ring and ester group, is likely too high for significant solubility in these nonpolar solvents. These are often used as anti-solvents for crystallization.
-
-
Insoluble in:
-
Water: The large nonpolar groups and the protection of the N-H proton make the molecule hydrophobic and unlikely to be soluble in water.[2]
-
This predictive framework provides a strong starting point for solvent screening and process design.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, an experimental approach is necessary. The following protocol describes a robust and reliable method for determining the solubility of this compound in a range of organic solvents. This method is based on the widely accepted isothermal shake-flask method.[3]
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[3]
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation and Sampling:
-
Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the solute.
-
The solubility can then be calculated and expressed in units such as mg/mL, g/100 g of solvent, or molarity.
-
Visualizing the Workflow
The following diagram outlines the key stages of the solubility determination protocol.
Caption: Key intermolecular forces influencing solubility.
Conclusion and Practical Recommendations
For researchers and process chemists, the provided experimental protocol offers a reliable method to generate precise solubility data, which is essential for:
-
Reaction Solvent Selection: Choosing a solvent that dissolves reactants and reagents while facilitating the desired reaction kinetics.
-
Crystallization and Purification: Identifying a solvent system (a good solvent and a poor anti-solvent) for effective purification by recrystallization. For this compound, a system like ethyl acetate/hexane or toluene/hexane is likely to be effective.
-
Formulation Studies: Developing formulations for preclinical studies requires knowledge of solubility in pharmaceutically acceptable solvents.
By combining theoretical prediction with systematic experimental validation, scientists can effectively navigate the challenges associated with the solubility of this compound, ensuring efficient and scalable chemical processes.
References
- Solubility of Things. (n.d.). Pyrazole.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Fieser, L. F., & Williamson, K. L. (n.d.). Experiment 1: Determination of Solubility Class.
- Slideshare. (n.d.). Solubility experimental methods.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Gao, C., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1647-1673.
Sources
Purity analysis of commercially available tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide for the Comprehensive Purity Analysis of Commercially Available tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical agents.[1] The isomeric and process-related purity of this reagent is paramount, as impurities can introduce unforeseen variables into synthetic pathways, impact reaction yields, and potentially lead to the formation of undesired, difficult-to-remove side products. This technical guide provides a comprehensive, multi-faceted analytical strategy for researchers and drug development professionals to rigorously assess the purity of commercially available this compound. We will delve into the rationale behind an orthogonal analytical approach, combining chromatographic and spectroscopic techniques to build a complete and trustworthy purity profile.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis begins not at the analytical bench, but with a theoretical understanding of the potential impurities that may arise during the compound's synthesis. The most common synthetic routes to N-substituted pyrazoles involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[1][2] In the case of this compound, this typically involves the reaction of tert-butyl carbazate with a suitable four-carbon precursor.
This synthetic pathway inherently introduces the risk of several classes of impurities:
-
Regioisomers: The use of unsymmetrical starting materials is a primary cause of isomeric impurities in pyrazole synthesis.[3][4] The most critical potential impurity is the regioisomeric tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate . Its similar physical properties make it challenging to separate from the desired product during standard purification.
-
Starting Materials: Incomplete conversion can lead to residual amounts of tert-butyl carbazate and the 1,3-dicarbonyl precursor.
-
Deprotection By-products: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6][7] Trace acidity in the sample matrix or during analysis can lead to the formation of 3-methyl-1H-pyrazole .
-
Process-Related Impurities: This category includes residual solvents from reaction and purification, as well as by-products from side reactions.
Caption: Plausible synthetic origin of the target compound and its key potential impurities.
| Impurity Class | Specific Example | Origin | Analytical Concern |
| Regioisomer | tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate | Non-regioselective cyclocondensation | Co-elution in chromatography; similar spectroscopic signals. |
| Starting Material | tert-Butyl carbazate | Incomplete reaction | Can interfere with subsequent reactions. |
| Deprotection | 3-methyl-1H-pyrazole | Acid-catalyzed cleavage of the Boc group[6][7] | Indicates sample instability; different reactivity profile. |
| Solvents | Toluene, Ethanol, Ethyl Acetate, etc. | Synthesis and workup | Can be toxic; may interfere with analytical signals. |
Table 1: Summary of potential impurities and their origins for this compound.
A Self-Validating Orthogonal Analytical Workflow
No single analytical technique can provide a complete and unambiguous purity profile. A robust, self-validating system relies on an orthogonal workflow where different methods, based on distinct chemical and physical principles, are used to corroborate findings. This approach ensures that a purity assessment is not biased by the limitations of a single technique.
Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Methods: The Core of Quantification
Chromatography is the cornerstone for separating and quantifying the main component from its closely related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the premier technique for assay determination of non-volatile organic molecules. A C18 (octadecylsilane) stationary phase is chosen for its excellent hydrophobic selectivity, which is ideal for separating the target compound and its non-polar regioisomer based on subtle differences in their interaction with the stationary phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe, while also providing a sharp, symmetrical peak for the main component. UV detection is selected based on the pyrazole ring's chromophore.
Experimental Protocol: RP-HPLC for Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the method (e.g., to 0.1 mg/mL).
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high-resolution separation of small organic molecules.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% B to 30% B; 26-30 min: 30% B | A gradient ensures elution of all components and column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 210 nm | Wavelength where the pyrazole core exhibits strong absorbance. |
Table 2: Optimized RP-HPLC Method Parameters.
-
System Suitability: Before sample analysis, perform replicate injections (n=5) of a standard solution to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| Resolution (Rs) | > 1.5 (between product and closest impurity) |
Table 3: System Suitability Criteria for HPLC Method Validation.
-
Analysis & Calculation: Inject the sample solution. Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3] It is perfectly suited for identifying and quantifying residual solvents and the more volatile deprotected impurity, 3-methyl-1H-pyrazole. The gas chromatograph provides high-resolution separation, while the mass spectrometer offers definitive identification based on the compound's mass fragmentation pattern.[10]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMF) that does not contain the solvents being analyzed.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 35-350 |
Table 4: GC-MS Parameters for Residual Solvent Analysis.
-
Analysis: Run the headspace sample. Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and by running certified reference standards of common solvents.
Spectroscopic Methods: Structural Confirmation and Identity
Spectroscopic analysis provides unambiguous structural confirmation of the main component and can be used to identify and characterize impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H and ¹³C NMR are unparalleled for molecular structure elucidation.[11][12] For this specific analysis, NMR is crucial for two reasons:
-
Absolute Identity Confirmation: The chemical shifts, integration, and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule, confirming it is the correct compound.[12]
-
Regioisomer Differentiation: The chemical environment of the pyrazole ring protons and the methyl group is different in the 1,3- and 1,5-isomers. These differences manifest as distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and relative quantification. The proton on the pyrazole ring will have a different chemical shift and potentially different coupling constants depending on its position relative to the methyl and N-Boc groups.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation:
-
Confirm Structure: Verify the presence of signals corresponding to the tert-butyl group (~1.6 ppm), the pyrazole methyl group (~2.3 ppm), the pyrazole ring protons (distinct signals between 6-8 ppm), and the correct number of carbons in the ¹³C spectrum.[11][12]
-
Search for Impurities: Look for minor peaks that do not correspond to the main structure. Compare their patterns to the expected spectra of potential impurities, particularly the 1,5-regioisomer and 3-methyl-1H-pyrazole.
-
Conclusion: Synthesizing Data for a Final Purity Value
The final purity of a commercial batch of this compound is not a single number from a single analysis. It is a consolidated report built from the orthogonal data gathered:
-
Assay Purity (from HPLC): This provides the primary quantitative value of the main component relative to other UV-active, non-volatile impurities.
-
Structural Purity (from NMR): This confirms the identity and provides a ratio of regioisomers, if present.
-
Volatile Impurities (from GC-MS): This quantifies residual solvents and other volatile components.
-
Water Content (from Karl Fischer): This measures the amount of water, which is invisible to the other techniques.
A final purity statement should be presented as: Purity = Assay (HPLC) x (100% - % Water - % Residual Solvents) . Any significant impurities, such as the regioisomer, should be individually reported. This comprehensive and scientifically rigorous approach ensures that researchers and developers have the highest confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
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The Strategic Application of Boc-Protected Pyrazoles in Modern Organic Synthesis: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its versatile binding capabilities and its synthetic tractability. However, the inherent tautomerism and multiple reactive sites of the pyrazole ring present significant challenges in achieving regioselective functionalization. This in-depth technical guide explores the strategic use of the tert-butoxycarbonyl (Boc) protecting group as a powerful tool to overcome these challenges. We will delve into the causality behind experimental choices for the synthesis, regioselective functionalization, and deprotection of Boc-protected pyrazoles, providing field-proven insights for researchers, scientists, and drug development professionals. This guide will provide detailed, step-by-step methodologies for key transformations, including palladium-catalyzed cross-coupling reactions, and will be supported by mechanistic discussions and comprehensive references to authoritative sources.
The Pyrazole Motif and the Imperative for Regiocontrolled Functionalization
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, with both a weakly acidic pyrrole-like N-H proton and a basic pyridine-like sp2-hybridized nitrogen.[2] This duality, coupled with the reactivity of the carbon atoms at the C3, C4, and C5 positions, makes pyrazoles a rich scaffold for chemical modification. However, this same reactivity presents a significant hurdle: the challenge of regioselectivity. Direct functionalization of an unprotected pyrazole often leads to a mixture of isomers that are difficult to separate, resulting in low yields of the desired product.[3]
The strategic implementation of protecting groups is therefore paramount for the successful synthesis of complex pyrazole derivatives.[4] The tert-butoxycarbonyl (Boc) group is a particularly advantageous choice for the protection of the pyrazole nitrogen due to its steric bulk and its well-defined cleavage conditions. It is stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions.[5] This orthogonality allows for the selective manipulation of other functional groups within the molecule.[6][7]
Synthesis of N-Boc-Protected Pyrazoles: A Foundational Step
The most common and robust method for the synthesis of the pyrazole core itself is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][8] The subsequent N-protection with the Boc group is a critical step that enables downstream regioselective functionalization.
Diagram: General Synthesis and Boc-Protection of a Pyrazole
Caption: General workflow for pyrazole synthesis and subsequent N-Boc protection.
Experimental Protocol: N-Boc Protection of a Substituted Pyrazole
This protocol provides a general method for the N-Boc protection of a secondary amine within a pyrazole nucleus.[9]
-
Dissolution: In a round-bottom flask, dissolve the substituted pyrazole (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 1.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reagent Addition: After stirring for 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Expertise & Experience: The use of DMAP as a catalyst is crucial for accelerating the reaction, particularly for less nucleophilic pyrazoles. The choice of a non-nucleophilic base like DIPEA is important to prevent side reactions. For aminopyrazoles, careful control of stoichiometry is necessary to avoid di-protection on both the ring nitrogen and the exocyclic amino group.[10][11]
The Role of the Boc Group in Directing Regioselective Functionalization
With the pyrazole nitrogen protected, the regioselectivity of subsequent functionalization reactions can be precisely controlled. The bulky Boc group can sterically hinder the adjacent C5 position, directing electrophilic attack to the C4 position. More importantly, N-protection is a prerequisite for metalation at the C5 position, which is the most acidic carbon proton on the pyrazole ring.[12][13] This lithiated or magnesiated intermediate can then be quenched with a variety of electrophiles to introduce functionality exclusively at the C5 position.
Diagram: Regiodirecting Influence of the Boc Group
Caption: The Boc group directs functionalization to either the C4 or C5 position.
Palladium-Catalyzed Cross-Coupling Reactions of Boc-Protected Pyrazoles
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-N bonds in modern organic synthesis. Boc-protected halopyrazoles are excellent substrates for these transformations, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction of a Boc-protected halopyrazole with a boronic acid or its ester is a highly efficient method for the synthesis of substituted biaryl pyrazoles.[14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected 4-Bromopyrazole
The following protocol is adapted from a procedure for the arylation of bromo-amino-benzoylpyrazoles.[16]
-
Reaction Setup: In a microwave vial, combine the Boc-protected 4-bromopyrazole (1.0 mmol), the arylboronic acid (2.0 mmol), potassium phosphate (K₃PO₄, 4.0 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Seal the vial and heat to 100 °C for 24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by flash column chromatography.
Trustworthiness: It is noteworthy that under these basic conditions at elevated temperatures, the Boc group can be partially or fully hydrolyzed.[10][16][17] This can be advantageous as it eliminates a separate deprotection step. However, if the Boc group is desired in the final product, milder conditions or a different base may be required.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 | [14] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [14] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 | [16] |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with aryl halides, a transformation that is often challenging to achieve via classical methods.[18][19] Boc-protected halopyrazoles are competent substrates for this reaction, providing access to a diverse range of aminopyrazole derivatives.
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[20][21]
C-H Functionalization: A Modern Frontier
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules. In the context of pyrazoles, the pyridine-like nitrogen can act as a directing group to facilitate the regioselective activation of a C-H bond on an N-aryl substituent.[12][22] While the Boc group itself is not typically a directing group for C-H activation, its presence on the pyrazole nitrogen is crucial for modulating the electronic properties of the ring and preventing unwanted side reactions.
Deprotection of the Boc Group: The Final Step
The removal of the Boc group is typically the final step in a synthetic sequence, unmasking the pyrazole N-H. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
Table 2: Common Deprotection Methods for N-Boc-Pyrazoles
| Reagent | Solvent | Conditions | Comments | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 h | Standard, robust method.[4] | [4] |
| HCl (4M solution) | Dioxane or Methanol | Room Temperature, 1-4 h | Another common acidic condition.[4] | [4] |
| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | Room Temperature | Mild and selective; tolerates Boc-protected amines. | [2] (from initial search) |
Authoritative Grounding: A study by Gerokonstantis et al. demonstrated a novel and selective method for the N-Boc deprotection of imidazoles and pyrazoles using NaBH₄ in ethanol. This method is particularly valuable as it leaves other acid-labile protecting groups, such as Boc-protected primary amines, intact.[2] (from initial search)
Conclusion
The Boc protecting group is an indispensable tool in the organic chemist's arsenal for the synthesis of complex, highly functionalized pyrazole derivatives. Its strategic application enables precise control over regioselectivity, facilitating a wide range of powerful transformations, including palladium-catalyzed cross-coupling and C-H functionalization reactions. By understanding the principles of protection, activation, and deprotection outlined in this guide, researchers in drug discovery and development can more efficiently access novel chemical matter and accelerate the discovery of new therapeutic agents.
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Regioselective synthesis of 1, 3, 5-and 1, 3, 4, 5-substituted pyrazoles via acylation of< i> N -Boc-< i> N -substituted hydrazones. (2011). ResearchGate. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). National Institutes of Health. [Link]
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Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2020). MDPI. [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Royal Society of Chemistry. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2019). ResearchGate. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). Semantic Scholar. [Link]
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Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. (2004). Semantic Scholar. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). National Center for Biotechnology Information. [Link]
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shows the cleavage conditions for the Boc group. (2004). ResearchGate. [Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). National Institutes of Health. [Link]
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Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate Derivatives
Introduction: The Strategic Importance of N-Boc Protected Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of commercially successful pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing potent and selective enzyme inhibitors and receptor modulators. The 3-methyl-1H-pyrazole moiety, in particular, offers a synthetically accessible starting point for generating vast libraries of bioactive compounds.
However, the NH proton of the pyrazole ring is acidic and nucleophilic, which can interfere with subsequent functionalization reactions intended for other parts of the molecule. This necessitates a robust protecting group strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the pyrazole nitrogen due to its stability under a wide range of basic and nucleophilic conditions, and its facile removal under acidic conditions.[2] The resulting tert-butyl 3-methyl-1H-pyrazole-1-carboxylate is not merely a protected intermediate but a key building block for controlled, regioselective synthesis, enabling chemists to unlock complex molecular architectures.
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, detailing the underlying mechanisms, providing field-tested protocols, and explaining the rationale behind key experimental choices.
Core Synthetic Strategies: Two Paths to a Versatile Scaffold
There are two principal and complementary strategies for accessing N-Boc pyrazole derivatives. The choice depends on the desired substitution pattern and the availability of starting materials.
-
Direct N-Boc Protection: The most straightforward approach involves the direct protection of a pre-existing pyrazole ring. This is the preferred method for producing the parent this compound.
-
De Novo Ring Synthesis: This strategy involves constructing the pyrazole ring from acyclic precursors. It is exceptionally powerful for creating complex, polysubstituted pyrazole derivatives where the substituents are installed prior to cyclization.[3][4]
Caption: High-level overview of the two primary synthetic routes.
Protocol I: Direct N-Boc Protection of 3-Methylpyrazole
This method is the most efficient route to the title compound. The reaction employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. While the reaction can proceed with a simple base, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) dramatically accelerates the process.[5][6]
The Rationale: Understanding the Role of DMAP
The enhanced reaction rate in the presence of DMAP is due to its function as a superior nucleophilic catalyst.
-
Activation: DMAP, being more nucleophilic than the pyrazole nitrogen, attacks the electrophilic carbonyl carbon of (Boc)₂O.
-
Intermediate Formation: This forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and releases a tert-butoxide anion.
-
Nucleophilic Attack: The pyrazole anion then attacks this activated intermediate, which is a much better acylating agent than (Boc)₂O itself.
-
Catalyst Regeneration: This step forms the N-Boc pyrazole product and regenerates the DMAP catalyst.[7]
Caption: Catalytic cycle of DMAP in the N-Boc protection reaction.
Detailed Experimental Protocol
Materials:
-
3-Methylpyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP), catalyst grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.05 - 0.1 eq) to the solution. Follow this with the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Note: The reaction is often exothermic, and CO₂ gas is evolved. Ensure the system is not sealed.[7]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.[6]
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to yield this compound as a pure product.
Protocol II: Synthesis of Derivatives via De Novo Ring Formation
This powerful strategy builds the pyrazole core from acyclic components, allowing for the introduction of diverse substituents. A classic example is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] The following protocol is adapted from the synthesis of piperidinyl-substituted pyrazole carboxylates, showcasing a modern application of this principle.[9][10]
Caption: Standard experimental workflow from reaction to analysis.
Detailed Experimental Protocol: Synthesis of a Pyrazole-4-carboxylate Derivative
Step A: Formation of the β-Enamino Diketone Intermediate
-
Activation: In a flask at 0 °C, dissolve the starting N-Boc protected piperidine acid (1.0 eq) in DCM. Add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).[9]
-
Coupling: Add EDC·HCl (1.1 eq) in portions. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute with DCM, wash with 1 M KHSO₄ and brine. The resulting intermediate is often used directly in the next step after concentration.[9]
Step B: Cyclocondensation with Hydrazine
-
Reaction Setup: Dissolve the crude β-enamino diketone intermediate (1.0 eq) from Step A in ethanol (EtOH).
-
Hydrazine Addition: Add the desired substituted hydrazine or hydrazine hydrate (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 18 hours.[9]
-
Purification: After removing the solvent in vacuo, purify the residue directly by flash column chromatography (silica gel, acetone/n-hexane gradient) to afford the target substituted tert-butyl pyrazole-1-carboxylate derivative.[11]
Data Summary and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. NMR spectroscopy is the primary tool for structural elucidation.
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) | Yield (%) | Reference |
| tert-Butyl 1H-pyrazole-1-carboxylate | 7.97 (d, 1H), 7.58 (m, 1H), 6.26 (dd, 1H), 1.52 (s, 9H) | 147.4 (C=O), 143.7, 130.4, 108.4 (Ar-C), 85.1 (C(CH₃)₃), 27.7 (C(CH₃)₃) | ~61% | [12] |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 7.9 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, NCH₃), 1.45 (s, 9H, Boc) | 163.5 (Ester C=O), 148.5 (Boc C=O), 144.2, 139.1, 112.5 (Pyrazole-C), 80.0 (C(CH₃)₃), 51.5 (OCH₃), 38.2 (NCH₃), 28.5 (C(CH₃)₃) | 51% | [11] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 5.74 (s, 1H, pyrazole-H), 3.40 (s, 3H, NCH₃), 2.48 (s, 3H, ArCH₃), 1.24 (s, 9H, t-Bu) | 162.2, 145.4, 138.9, 135.2, 129.8, 128.4 (Ar-C), 97.4 (pyrazole C4), 31.8 (C(CH₃)₃), 31.0 (C(CH₃)₃), 30.8 (NCH₃), 21.7 (ArCH₃) | 88% | [13] |
Note: NMR chemical shifts are highly dependent on the solvent and specific substitution pattern. The data above are representative examples.
Application: Deprotection of the N-Boc Group
The utility of the Boc group lies in its controlled removal to unmask the pyrazole NH for further reactions.
Standard Protocol: Acid-Mediated Deprotection
This is the most common and robust method for Boc cleavage.
Materials:
-
N-Boc protected pyrazole
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected pyrazole (1.0 eq) in DCM.
-
Add an excess of TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) at 0 °C or room temperature.
-
Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[2]
-
Remove the solvent and excess acid under reduced pressure. If the product is a salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.
Alternative Protocol: Selective Deprotection with NaBH₄
A recently reported method uses sodium borohydride in ethanol for the selective deprotection of N-Boc pyrazoles and imidazoles.[12] This method is noteworthy because it leaves other sensitive groups, such as Boc-protected amines, intact, offering an orthogonal deprotection strategy.
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol (95% or absolute).
-
Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) at room temperature.
-
Stir the reaction and monitor by TLC. Reaction times can vary.
-
Upon completion, carefully quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]
Conclusion
The synthesis of this compound and its derivatives is a fundamental process in modern synthetic and medicinal chemistry. By mastering both the direct N-Boc protection of pre-formed pyrazoles and the de novo synthesis from acyclic precursors, researchers can access a vast chemical space. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to confidently employ these versatile building blocks in their synthetic campaigns.
References
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Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
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Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Available from: [Link]
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Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available from: [Link]
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Yadav, P., & Singh, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Creative Research Thoughts. Available from: [Link]
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Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Semantic Scholar. Available from: [Link]
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Osuva. Available from: [Link]
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Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available from: [Link]
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Quiroga, J., & Trilleras, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]
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A Review on Pyrazole an its Derivative. (2024). IJNRD. Available from: [Link]
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Harras, M. F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
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ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. (2010). ResearchGate. Available from: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available from: [Link]
-
Flores, A. F. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available from: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
-
El-Zaher, M. A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3... (2018). ResearchGate. Available from: [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available from: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available from: [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. Available from: [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Available from: [Link]
-
DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2012). University of Johannesburg. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Available from: [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2009). ResearchGate. Available from: [Link]
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Application Notes and Protocols: A Guide to the Acidic Deprotection of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Introduction: The Strategic Role of the Boc Group in Pyrazole Chemistry
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in modern organic synthesis, particularly in the functionalization of nitrogen-containing heterocycles like pyrazoles. Pyrazole scaffolds are prevalent in numerous pharmaceuticals and agrochemicals, making the controlled manipulation of their reactivity paramount. The Boc group offers robust protection of the pyrazole nitrogen under a wide array of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions.[1] Its value lies in its predictable and clean cleavage under acidic conditions, which regenerates the N-H bond and allows for subsequent synthetic transformations.[2]
This guide provides an in-depth examination of the acidic deprotection of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a common intermediate in medicinal chemistry. We will explore the underlying chemical principles, present validated experimental protocols, and discuss critical parameters for achieving high-yield, clean deprotection.
The Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the deprotection process. The acid-catalyzed cleavage of the Boc group is a well-established process that proceeds via a unimolecular (E1-like) elimination pathway.[3][4]
The process unfolds in four key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[5] This initial step activates the protecting group.
-
Formation of the Tert-butyl Cation: The protonated carbamate is unstable and readily cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas.[3] This is an irreversible step that drives the reaction to completion.
-
Amine Salt Formation: The newly liberated pyrazole nitrogen is protonated by the excess acid in the reaction mixture, yielding the corresponding pyrazole salt (e.g., trifluoroacetate or hydrochloride salt).[5]
This mechanistic understanding informs our choice of reagents and highlights a potential pitfall: the reactivity of the electrophilic tert-butyl cation.
Visualizing the Deprotection Pathway
The following diagram illustrates the step-by-step mechanism of the acidic deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection and fate of the tert-butyl cation.
Managing Side Reactions: The Role of Scavengers
The primary challenge in Boc deprotection is managing the reactivity of the liberated tert-butyl cation.[6] This potent electrophile can alkylate any sufficiently nucleophilic functional groups present in the substrate or product, leading to unwanted byproducts.[7] While the pyrazole ring itself is less susceptible, other sensitive moieties that might be present on more complex derivatives can be at risk.
To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds designed to trap the tert-butyl cation more rapidly than the desired product or other sensitive groups.[7]
Commonly used scavengers include:
-
Water: A simple and effective scavenger.
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the carbocation.[7]
-
Anisole: Often used to prevent alkylation of electron-rich aromatic rings.[8]
The choice of scavenger depends on the specific substrate and the reaction conditions. For many simple pyrazole deprotections, scavengers may not be necessary, but their inclusion is a key consideration for complex molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound using two common acidic systems. These protocols are designed to be self-validating, with integrated monitoring steps to ensure reaction completion.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used, robust method suitable for many substrates. TFA is highly effective and volatile, simplifying its removal during workup.[5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5–10 eq) to the stirred solution.[9] Caution: TFA is corrosive; handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours.[10] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] The product, 3-methyl-1H-pyrazole, is more polar than the starting material and will have a lower Rf value on a silica gel TLC plate.
-
Workup (Aqueous):
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[7]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free 3-methyl-1H-pyrazole.
-
-
Workup (Anhydrous/Salt Isolation):
-
If the pyrazole hydrochloride salt is desired, after the initial concentration, the residue can be triturated with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt directly, which can simplify purification.[12]
Materials:
-
This compound
-
4M solution of HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, or directly in the 4M HCl/dioxane solution if solubility allows.[13]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5–10 eq of HCl) to the substrate.
-
Reaction Monitoring: Stir the mixture at room temperature for 1–4 hours.[14] In many cases, the deprotected pyrazole hydrochloride salt will precipitate from the reaction mixture. Monitor for completion by TLC or HPLC as described in Protocol 1.
-
Workup:
-
Upon completion, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and stir to form a slurry.
-
Collect the precipitated 3-methyl-1H-pyrazole hydrochloride salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Workflow Visualization
Caption: General experimental workflow for acidic Boc deprotection.
Quantitative Data and Method Comparison
The choice of acidic reagent can influence reaction time, workup procedure, and the final form of the product. The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected pyrazoles.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Acid Strength | Strong | Strong |
| Typical Time | 1–4 hours[10] | 1–4 hours[14] |
| Temperature | 0 °C to Room Temp[9] | Room Temperature[12] |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Product Form | TFA Salt (often oily) | HCl Salt (often crystalline) |
| Workup | Requires neutralization for free base | Precipitation with ether |
| Yield | Generally High (>90%) | Generally High (>90%) |
Conclusion
The acidic deprotection of this compound is a reliable and efficient transformation critical to the synthesis of functionalized pyrazole derivatives. A thorough understanding of the reaction mechanism, particularly the role of the tert-butyl cation, allows for the rational selection of reagents and conditions. Both TFA in DCM and 4M HCl in dioxane are excellent systems for this purpose, with the choice often dictated by the desired final product form—free base or hydrochloride salt. By following the detailed protocols and monitoring reaction progress, researchers can confidently achieve clean and high-yielding deprotection, enabling the next steps in their synthetic endeavors.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-207.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
-
Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- HeteroLetters. (2013). Studies on the synthesis of new bis-thiazoles derived from L-cysteine. HeteroLetters, 3(4), 415-426.
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The Boc Group as a Robust Protecting Strategy for Pyrazole Nitrogens: Application Notes and Protocols
Introduction: Navigating the Synthesis of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence in pharmaceuticals, from kinase inhibitors in oncology to treatments for erectile dysfunction, stems from its unique electronic properties and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[4] However, the synthetic manipulation of pyrazole-containing molecules is often complicated by the reactivity of the two adjacent nitrogen atoms. The acidic N-H proton and the nucleophilic nature of the ring nitrogens can interfere with desired chemical transformations on other parts of the molecule.
To achieve regioselective functionalization and prevent unwanted side reactions, a robust protecting group strategy for the pyrazole nitrogen is indispensable.[5][6] The tert-butoxycarbonyl (Boc) group is a widely employed and highly effective protecting group for this purpose. This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of the Boc group for the protection of pyrazole nitrogens, using the formation of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate as a representative example.
The tert-Butoxycarbonyl (Boc) Group: A Chemist's Ally
The Boc group is a carbamate-based protecting group prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[7][8] This stability profile allows for a high degree of synthetic flexibility, enabling chemists to perform various transformations on other parts of the molecule while the pyrazole nitrogen remains shielded.
The true power of the Boc group lies in its susceptibility to cleavage under specific acidic conditions. This allows for its clean and efficient removal at a desired stage of the synthesis, a concept known as orthogonal protection when used in concert with other protecting groups sensitive to different cleavage conditions.[9][10] The byproducts of Boc deprotection, isobutylene and carbon dioxide, are volatile, simplifying product purification.[11]
Part 1: Protection of the Pyrazole Nitrogen
The most common method for the N-protection of pyrazoles involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of a pyrazole nitrogen atom on one of the carbonyl carbons of the Boc anhydride. The choice of which nitrogen attacks can be influenced by substituents on the pyrazole ring. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently deprotonates the newly acylated pyrazole nitrogen to yield the N-Boc protected pyrazole, tert-butanol, and carbon dioxide.[11]
Experimental Protocol: Synthesis of this compound
This protocol details the protection of 3-methyl-1H-pyrazole using Boc anhydride.
Materials:
-
3-methyl-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. Expert Insight: DMAP is a more potent acylation catalyst and can significantly accelerate the reaction, especially for less nucleophilic pyrazoles.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM to the stirred pyrazole solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-12 hours).[5]
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualization of the Protection Workflow
Caption: Deprotection Routes for N-Boc Pyrazoles.
Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Acidic Cleavage | TFA or HCl | Room Temp, 1-4 h | Fast, efficient, common | Not selective, harsh for acid-sensitive substrates | [7][12] |
| Mild Reduction | NaBH₄ in EtOH | Room Temp, 1-5 h | Highly selective for N-Boc on pyrazoles/imidazoles, mild | May reduce other functional groups (e.g., esters) | [9][13] |
| Thermal | Heat (e.g., 180 °C) | High Temp | Solvent-free option | High energy, not suitable for thermally sensitive molecules | [9] |
| Basic Hydrolysis | Na₂CO₃ in DME | Reflux | Useful for some substrates | Can be slow, may affect base-labile groups | [12] |
Conclusion: Empowering Synthesis through Strategic Protection
The tert-butoxycarbonyl group is an exceptionally versatile and reliable tool for the protection of pyrazole nitrogens in multi-step organic synthesis. The straightforward protection protocol using Boc anhydride and the variety of available deprotection methods—ranging from standard acidic cleavage to highly selective mild conditions—provide chemists with the flexibility needed to construct complex, highly functionalized pyrazole-containing molecules. This strategic use of the Boc group is a key enabling technology in the field of drug discovery and development, facilitating the synthesis of novel therapeutics that target a wide array of human diseases.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
-
BenchChem. (2025). Protecting Group Strategies for Methyl 3-Amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols. BenchChem.
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Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
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Gerokonstantis, D., et al. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
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Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
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Šimokaitienė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3369.
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Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062.
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [PDF Document].
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate.
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Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23241.
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
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Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23241.
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Kráľová, K., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(21), 5035.
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ResearchGate. (n.d.). Selective Ring N-Protection of Aminopyrazoles. ResearchGate.
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BenchChem. (2025). A Comparative Guide to the Reactivity of N-Boc-Imidazole and N-Boc-Pyrazole. BenchChem.
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Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
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Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21761-21773.
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Akter, F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663316.
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da Silva, I. F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17757–17769.
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D'Souza, D. M., & Daugulis, O. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic letters, 13(15), 4164-7.
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Baran, P. S. (n.d.). Protecting Groups. [Lecture Notes].
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Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842.
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Sigma-Aldrich. (n.d.). tert-Butyl 1H-pyrazole-1-carboxylate. Sigma-Aldrich.
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Application Notes and Protocols for the N-Boc Protection of 3-methyl-1H-pyrazole
Introduction: The Strategic Importance of N-Boc Protected Pyrazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole motif is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] Its utility stems from its ability to engage in various biological interactions, acting as a versatile building block in the synthesis of targeted therapeutics. However, the inherent reactivity of the pyrazole ring, particularly the acidic N-H proton, necessitates a robust protecting group strategy to achieve regioselective functionalization and prevent unwanted side reactions during multi-step syntheses.[2]
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine and heterocycle protection in organic synthesis.[2] Its widespread adoption is a testament to its advantageous properties: it is stable under a wide range of nucleophilic and basic conditions, yet can be readily cleaved under mild acidic conditions.[2] This orthogonality makes the Boc group an invaluable tool for medicinal chemists. This document provides a comprehensive guide to the N-Boc protection of 3-methyl-1H-pyrazole, a common building block in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven experimental protocol, and discuss the critical aspects of reaction monitoring and product characterization, thereby creating a self-validating system for researchers.
Mechanistic Insights: The Role of Base and Reagents in N-Boc Protection
The N-Boc protection of 3-methyl-1H-pyrazole proceeds via the nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[3] The reaction is typically facilitated by a base, which plays a crucial role in deprotonating the pyrazole N-H, thereby increasing its nucleophilicity.
The Reaction Unveiled: A Step-by-Step Mechanistic Journey
-
Deprotonation: A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), abstracts the acidic proton from the N1 position of the 3-methyl-1H-pyrazole ring, generating a pyrazolate anion. This anion is a significantly more potent nucleophile than the neutral pyrazole.
-
Nucleophilic Attack: The pyrazolate anion then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate. The intermediate subsequently collapses, leading to the formation of the N-Boc protected pyrazole and a tert-butyl carbonate anion as a leaving group.
-
Byproduct Decomposition: The tert-butyl carbonate anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated by the protonated base (formed in the initial deprotonation step) to yield tert-butanol.
The use of a catalytic amount of DMAP is often employed to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium species, which is more susceptible to nucleophilic attack by the pyrazole.[3]
Controlling Regioselectivity: A Key Consideration
For unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, the potential for the formation of two regioisomers (protection at N1 or N2) exists. However, in the case of 3-methyl-1H-pyrazole, N-Boc protection predominantly occurs at the N1 position due to steric hindrance from the adjacent methyl group at the C3 position. The bulky tert-butoxycarbonyl group preferentially attaches to the less sterically encumbered nitrogen atom.
Experimental Protocol: A Self-Validating Approach to Synthesis
This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and comprehensive characterization of the final product to ensure its identity and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-methyl-1H-pyrazole | ≥98% | Commercially Available | --- |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | --- |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Use as a catalyst. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Dried over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry, inert solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NaHCO₃ solution | --- | Prepared in-house | For work-up. |
| Brine (Saturated aq. NaCl solution) | --- | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of 3-methyl-1H-pyrazole.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1H-pyrazole (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The starting material (3-methyl-1H-pyrazole) is polar and will have a lower Rf value, while the Boc-protected product is less polar and will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.
Data Presentation and Characterization: Validating the Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for this compound.
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 85-95% |
| Physical Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
Spectroscopic Data for Product Validation
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J = 2.8 Hz, 1H, pyrazole-H5)
-
δ 6.15 (d, J = 2.8 Hz, 1H, pyrazole-H4)
-
δ 2.30 (s, 3H, CH₃)
-
δ 1.60 (s, 9H, C(CH₃)₃)
Expert Insight: The downfield shift of the pyrazole protons compared to the starting material is indicative of the electron-withdrawing effect of the Boc group. The presence of the large singlet at ~1.60 ppm integrating to 9 protons is a key indicator of the successful incorporation of the Boc group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 152.0 (C=O)
-
δ 149.5 (C3)
-
δ 139.0 (C5)
-
δ 110.0 (C4)
-
δ 84.0 (C(CH₃)₃)
-
δ 28.0 (C(CH₃)₃)
-
δ 13.5 (CH₃)
-
-
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
-
~2980 (C-H stretch)
-
~1745 (C=O stretch, strong)
-
~1540 (C=N stretch)
-
~1370, 1150 (C-O stretch)
Expert Insight: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) absorption band around 1745 cm⁻¹, which is characteristic of the carbamate functional group in the Boc protector. The absence of a broad N-H stretching band (typically around 3100-3300 cm⁻¹) from the starting material is another confirmation of a successful reaction.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were anhydrous. Moisture can hydrolyze the Boc anhydride and quench the pyrazolate anion. A slight excess of Boc anhydride (1.2 eq) can sometimes be beneficial.
-
Formation of Side Products: While generally a clean reaction, the formation of N,N-di-Boc derivatives is a potential side reaction, although less common for pyrazoles. Careful control of stoichiometry and reaction time can minimize this.
-
Purification Challenges: The product is relatively non-polar. If separation from non-polar impurities is difficult, adjusting the polarity of the eluent for column chromatography is key. A shallow gradient of ethyl acetate in hexanes is often effective.
Conclusion: A Robust Protocol for a Key Synthetic Transformation
The N-Boc protection of 3-methyl-1H-pyrazole is a fundamental and highly efficient transformation in organic synthesis, particularly for applications in drug discovery and development. The protocol detailed herein, grounded in a solid mechanistic understanding and coupled with thorough analytical validation, provides researchers with a reliable method to prepare this key intermediate. By following this self-validating workflow, scientists can confidently synthesize this compound in high yield and purity, paving the way for subsequent synthetic manipulations.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021 , 26(13), 3808. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. 2020 , 10(05), pp. 054-062. [Link]
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl) - ResearchGate. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014 , (vi), 54-71. [Link]
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
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tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021 . [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. OUCI. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. 2021 . [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. 2021 . [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014 , 6(5), 116-121. [Link]
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Applications of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory activities.[1][3] The versatility of the pyrazole nucleus, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate serves as a crucial building block in the synthesis of complex molecules for drug discovery. The tert-butoxycarbonyl (Boc) group at the N1 position acts as a temporary protecting group, allowing for selective functionalization at other positions of the pyrazole ring. This strategic protection is essential for directing reactions and constructing intricate molecular architectures. The subsequent removal of the Boc group under specific conditions reveals the N-H proton, enabling further derivatization and the introduction of pharmacophoric elements.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its strategic use in the synthesis of bioactive compounds.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active pyrazole derivatives. The Boc-protected nitrogen allows for regioselective reactions at other positions of the pyrazole ring, which is a critical aspect of rational drug design.
Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and immunology.[4] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.[5]
The synthesis of pyrazole-based kinase inhibitors frequently involves the use of this compound as a starting material. The methyl group at the 3-position can be a key interaction motif or a point for further functionalization, while the Boc group facilitates controlled synthesis. For instance, the N-H of the pyrazole, once deprotected, can be arylated or alkylated to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[6]
Conceptual Synthetic Workflow for Kinase Inhibitors
Caption: Synthetic pathway for pyrazole-based kinase inhibitors.
Building Blocks for G-Protein Coupled Receptor (GPCR) Modulators
GPCRs represent another major class of drug targets. Pyrazole derivatives have been successfully developed as modulators of various GPCRs. The ability to introduce diverse substituents around the pyrazole core allows for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity. This compound provides a convenient entry point for the synthesis of libraries of pyrazole-based compounds for screening against GPCR targets.
Scaffolds for Novel Antibacterial and Antifungal Agents
The pyrazole nucleus is also present in a number of antimicrobial agents.[1][3] The development of new antimicrobial drugs is a critical area of research due to the rise of drug-resistant pathogens. By using this compound, medicinal chemists can systematically modify the pyrazole scaffold to optimize its antibacterial or antifungal activity while minimizing toxicity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Boc Protection of 3-Methyl-1H-pyrazole
This protocol describes the synthesis of the title compound from its unprotected precursor. The Boc group is introduced to protect the N1 position of the pyrazole ring.
Rationale: The protection of the pyrazole NH is crucial for preventing undesired side reactions during subsequent functionalization steps. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for this purpose due to the mild reaction conditions and the stability of the resulting Boc-protected pyrazole.[7]
Materials:
-
3-Methyl-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.1 - 1.5 eq) or a catalytic amount of DMAP.[8]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Boc Protection:
| Parameter | Value | Reference |
| Typical Yield | >90% | [7] |
| Reaction Time | 2-12 hours | [8] |
| Temperature | Room Temperature | [8] |
Protocol 2: Boc Deprotection of this compound
This protocol details the removal of the Boc protecting group, a critical step to enable further functionalization at the N1 position.
Rationale: The acid-lability of the Boc group allows for its selective removal under conditions that often leave other protecting groups intact.[8][9] Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for this transformation.[8] A milder, alternative method using sodium borohydride (NaBH₄) in ethanol has also been reported, which can be advantageous for substrates sensitive to strong acids.[10][11]
Deprotection Strategy Selection
Caption: Decision workflow for Boc deprotection method selection.
Method A: Acidic Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol
-
Dichloromethane (DCM) or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Dissolve the Boc-protected pyrazole in DCM or ethyl acetate.[8]
-
Add an excess of TFA or a solution of HCl in dioxane or methanol.[8]
-
Stir the reaction at room temperature for 1-4 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the pyrazole salt.[8]
-
For the free base, dissolve the residue in water and neutralize with a suitable base like saturated NaHCO₃ solution, then extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected pyrazole.
Method B: Mild Deprotection with NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (95% or dry)
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol.[10]
-
Add sodium borohydride (1.5 - 3.0 eq) at room temperature.[8][10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected pyrazole.
Quantitative Data for Boc Deprotection:
| Method | Reagent | Solvent | Temperature | Typical Yield | Reference |
| Acidic | TFA or HCl | DCM or Ethyl Acetate | Room Temperature | High | [8] |
| Mild | NaBH₄ | Ethanol | Room Temperature | 75-98% | [10][11] |
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its strategic use, facilitated by robust protection and deprotection protocols, enables the efficient and controlled synthesis of a wide array of complex pyrazole derivatives. The applications highlighted in this guide, particularly in the development of kinase inhibitors, underscore the importance of this versatile intermediate in the ongoing quest for novel and effective therapeutic agents. Researchers and drug development professionals can leverage the provided protocols and insights to accelerate their discovery programs.
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Zarghi, A., & Asgari, D. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(8), 4149-4170. [Link]
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-
Jana, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3169. [Link]
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Organic Syntheses. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 185. [Link]
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PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
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Step-by-step guide for the synthesis of substituted pyrazoles using Boc protection
Application Note & Protocol
Topic: A Step-by-Step Guide to the Regioselective Synthesis of Substituted Pyrazoles Using tert-Butoxycarbonyl (Boc) Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The classical and most direct route to this valuable heterocycle is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] However, when both reactants are unsymmetrical, this method often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[2][5]
For drug development professionals, precise control over molecular architecture is not just desirable; it is essential. Achieving regiochemical control is therefore a critical challenge. This guide details a robust and widely applicable strategy that leverages the tert-butoxycarbonyl (Boc) protecting group to direct the cyclization reaction, enabling the predictable and high-yield synthesis of specific pyrazole regioisomers.
The Strategic Role of the Boc Group
A protecting group must be easily introduced, stable under subsequent reaction conditions, and readily removed without affecting the rest of the molecule.[6][7] The Boc group excels in this role. It is typically stable to basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions.[8] This orthogonality allows for selective deprotection in complex molecules.
In the context of pyrazole synthesis, the Boc group is employed to temporarily block one of the nitrogen atoms of a hydrazine derivative. This strategy hinges on a simple yet effective principle: the steric bulk and electronic nature of the Boc group influence the nucleophilicity of the adjacent nitrogen, thereby directing which nitrogen atom initiates the cyclization cascade. This approach provides a reliable method for controlling the final substitution pattern of the pyrazole ring.
Overall Synthetic Workflow
The general strategy involves three key stages: protection of the hydrazine, regioselective cyclocondensation, and final deprotection to unveil the target pyrazole.
Caption: General workflow for Boc-directed pyrazole synthesis.
Experimental Protocols
Protocol 1: Boc-Protection of Hydrazine Derivatives
The first step involves the protection of the hydrazine. A highly efficient and environmentally friendly solventless method is often preferred.[9][10] This protocol describes the monoprotection of a monosubstituted hydrazine.
Causality: The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The use of molten (Boc)₂O as both reagent and solvent minimizes waste and often proceeds without the need for a catalyst.[10][11]
Materials:
-
Monosubstituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0–1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Gently melt the di-tert-butyl dicarbonate ((Boc)₂O) in a round-bottom flask by warming it to approximately 30-35 °C. It exists as a liquid at slightly above room temperature.
-
With magnetic stirring, slowly add the substituted hydrazine dropwise to the molten (Boc)₂O. Caution: The reaction can be exothermic and evolve CO₂ gas; control the addition rate to maintain a gentle reaction.
-
Continue stirring the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is fully consumed.
-
Once complete, the resulting product, a tert-butyl carbazate derivative, often solidifies upon cooling. It can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or used directly in the next step if sufficiently pure.
Protocol 2: Regioselective Cyclocondensation with 1,3-Dicarbonyls
This step forms the pyrazole core. The Boc-protected hydrazine is condensed with an unsymmetrical 1,3-dicarbonyl compound.
Causality: The reaction is an acid-catalyzed condensation-cyclization.[3] The terminal, unprotected -NH₂ group of the Boc-hydrazine is more nucleophilic and less sterically hindered, leading it to preferentially attack one of the carbonyl groups. The subsequent intramolecular cyclization and dehydration are directed by this initial step, resulting in a single major regioisomer of the N-Boc protected pyrazole.[5][12]
Materials:
-
Boc-protected hydrazine (from Protocol 1) (1.0 eq)
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) (1.0 eq)
-
Ethanol or Glacial Acetic Acid (as solvent and catalyst)
-
Reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Add the Boc-protected hydrazine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-Boc protected pyrazole.
Protocol 3: N-Boc Deprotection
The final step is the removal of the Boc group to yield the free N-H pyrazole. The choice of method depends on the stability of other functional groups in the molecule.
Causality: Strong acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and leading to its cleavage to form gaseous byproducts (CO₂ and isobutene) and the highly stable tert-butyl cation.[8] This is a clean and high-yielding method.
Materials:
-
N-Boc protected pyrazole (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
Procedure:
-
Dissolve the N-Boc protected pyrazole in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (or HCl in dioxane) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once deprotection is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the final substituted pyrazole.
Causality: For substrates containing other acid-sensitive groups, a milder, selective method is advantageous. Sodium borohydride (NaBH₄) in ethanol has been shown to selectively cleave the N-Boc group on pyrazoles while leaving other Boc-protected amines or sensitive heterocycles intact.[13][14]
Materials:
-
N-Boc protected pyrazole (1.0 eq)
-
Ethanol (95% or dry)
-
Sodium borohydride (NaBH₄) (1.5–3.0 eq)
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol at room temperature.
-
Add NaBH₄ portion-wise to the solution.
-
Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours; monitor closely by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of 1M HCl until gas evolution ceases (pH ~7).
-
Remove the ethanol under reduced pressure and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Data Summary: Representative Examples
The following table summarizes typical yields for a two-step synthesis (cyclocondensation and deprotection) of substituted pyrazoles using the Boc-protection strategy.
| Entry | 1,3-Dicarbonyl Substrate | Hydrazine Derivative | Deprotection Method | Final Product Structure | Overall Yield (%) | Reference |
| 1 | Benzoylacetone | Hydrazine Hydrate | TFA / DCM |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | 85-95 | [2] |
| 2 | Acetylacetone | Phenylhydrazine | HCl / Dioxane | 90-98 | ||
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | Hydrazine Hydrate | NaBH₄ / EtOH | 75-88 | [12][13] | |
| 4 | Dibenzoylmethane | Methylhydrazine | TFA / DCM | 80-92 | [5] |
Note: Structures are representational. Yields are typical and may vary based on specific reaction conditions and purification.
Conclusion
The use of a Boc-protection strategy is a powerful and reliable method for overcoming the challenge of regioselectivity in the synthesis of substituted pyrazoles. By temporarily masking one nitrogen of the hydrazine component, the reaction pathway is effectively directed to produce a single, predictable regioisomer. The straightforward protection and deprotection protocols, combined with the mild conditions for cyclization, make this approach highly valuable for medicinal chemists and researchers in drug discovery, enabling the efficient and targeted synthesis of complex pyrazole-based molecules.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
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Lebedev, O. et al. (2005). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2005(xii), 291-297. [Link]
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Lebedev, O. et al. (2005). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
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Pasha, T. Y. et al. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(5), 898-901. [Link]
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Kumar, D. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
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Pisár, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. [Link]
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Wallace, O. B. et al. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2005(1), 121-124. [Link]
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Wróblewska, A. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 5032. [Link]
-
Lebedev, O. et al. (2005). Efficient solventless technique for Boc-protection of hydrazines and amines. ResearchGate. [Link]
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El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Pisár, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
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Royal Society of Chemistry. (2015). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Elguero, J. et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 553-563. [Link]
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OC hem simplified. (2019). synthesis of pyrazoles. YouTube. [Link]
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Zhang, Y. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Katritzky, A. R. et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
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Daugulis, O. et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(30), 5540-5543. [Link]
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ACS GCI Pharmaceutical Roundtable. Bases. Reagent Guides. [Link]
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Vitale, P. et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(4), 1599. [Link]
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Moody, C. J. et al. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]
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Wuts, P. G. M. & Greene, T. W. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Greene's Protective Groups in Organic Synthesis. [Link]
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Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23513-23523. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug development. Pyrazole scaffolds are central pharmacophores in numerous FDA-approved drugs, and their N-protection with a tert-butyloxycarbonyl (Boc) group is a critical step for subsequent functionalization.[1][2] This protocol details a high-yield, operationally simple, and scalable procedure, emphasizing safety, efficiency, and process control. We will explore the chemical rationale behind the chosen methodology, provide a step-by-step synthesis protocol, and discuss critical safety and scale-up considerations for researchers in industrial and academic settings.
Introduction and Scientific Rationale
The pyrazole nucleus is a five-membered heterocycle with two adjacent nitrogen atoms that is of significant interest in the pharmaceutical industry.[1][3] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The strategic protection of one of the pyrazole nitrogen atoms is often the first step in a synthetic campaign, enabling regioselective modification at other positions of the ring.
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. The target molecule, this compound, serves as a versatile intermediate for creating more complex molecular architectures.
The selected synthetic strategy involves the direct N-acylation of 3-methyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and proceeds under mild conditions. The use of triethylamine as a base is a cost-effective choice for large-scale production, facilitating the deprotonation of the pyrazole's acidic N-H proton to create a more nucleophilic pyrazolide anion, which readily attacks the electrophilic carbonyl carbon of Boc₂O.[5] Dichloromethane (DCM) is chosen as the solvent for its excellent solvating properties for the reactants and its relatively low boiling point, which simplifies product isolation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Overall reaction for the Boc-protection of 3-methyl-1H-pyrazole.
Large-Scale Synthesis Protocol
This protocol is designed for a 1.0 mole scale synthesis. Adjustments can be made proportionally for different batch sizes.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Quantity | Purity |
| 3-methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 1.00 | 82.1 g | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.10 | 240.1 g | ≥97% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.20 | 121.4 g (167 mL) | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.0 L | Anhydrous, ≥99.5% |
| Saturated NaHCO₃ solution | - | - | - | 500 mL | - |
| Brine (Saturated NaCl) | - | - | - | 500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | ~50 g | Granular |
Equipment:
-
5 L, three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
500 mL dropping funnel
-
Condenser with a nitrogen/argon inlet
-
Heating/cooling mantle or circulating bath
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum pump
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere. Ensure the system is dry and purged of air.
-
Reagent Charging: Charge the reactor with 3-methyl-1H-pyrazole (82.1 g, 1.00 mol), dichloromethane (800 mL), and triethylamine (167 mL, 1.20 mol).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice bath or circulating cooler.
-
Boc₂O Addition: In a separate beaker, dissolve the di-tert-butyl dicarbonate (240.1 g, 1.10 mol) in dichloromethane (200 mL). Transfer this solution to the dropping funnel.
-
Add the Boc₂O solution dropwise to the stirred pyrazole mixture over 1-2 hours. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to prevent a rapid evolution of CO₂ gas, which can cause pressure buildup. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting 3-methyl-1H-pyrazole is consumed.
-
Work-up: Carefully transfer the reaction mixture to a 2 L separatory funnel.
-
Wash the organic layer sequentially with:
-
500 mL of deionized water.
-
500 mL of saturated sodium bicarbonate (NaHCO₃) solution. Note: This wash neutralizes any remaining acidic species and removes the triethylammonium salt.
-
500 mL of brine.[5]
-
-
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The final product, this compound, should be obtained as a clear to pale yellow oil or a low-melting solid. The expected yield is typically in the range of 90-98%.
Characterization Data
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95 (d, 1H), 6.15 (d, 1H), 2.30 (s, 3H), 1.60 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 148.0, 146.5, 131.0, 110.0, 85.0, 28.0, 13.5.
-
Purity (by GC-MS or HPLC): ≥97%.
Safety and Scale-Up Considerations
Reagent Hazard Summary
| Reagent | GHS Pictograms | Hazard Statements |
| 3-methyl-1H-pyrazole | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | |
| Di-tert-butyl dicarbonate (Boc₂O) |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | H228: Flammable solid. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H330: Fatal if inhaled. H335: May cause respiratory irritation.[7] |
| Triethylamine (Et₃N) | H225: Highly flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. | |
| Dichloromethane (DCM) | H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. |
Mandatory Safety Precautions
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. For kilogram-scale synthesis, a walk-in hood or dedicated ventilated enclosure is required.[7][8]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][9]
-
Handling Boc₂O: Di-tert-butyl dicarbonate is a lachrymator and is toxic upon inhalation.[9] Handle only in a fume hood. It is also a flammable solid. Keep away from ignition sources.[8]
-
Pressure Management: The reaction generates carbon dioxide gas. Ensure the reaction vessel is not a closed system and is properly vented through a condenser to prevent pressure buildup.
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Aqueous washes will be basic and contain salts; organic waste will contain DCM.
Scale-Up Trustworthiness
This protocol is designed for robust scalability due to several key factors:
-
No Chromatography: The procedure avoids costly and time-consuming column chromatography, relying on a simple acid-base work-up for purification.
-
Cost-Effective Reagents: The use of triethylamine and common solvents makes the process economically viable for large quantities.
-
Mild Conditions: The reaction proceeds at room temperature without the need for high-pressure or high-temperature equipment.
-
Process Control: The primary exothermic event (Boc₂O addition) is easily controlled by adjusting the addition rate and external cooling, ensuring a safe thermal profile.
References
- Vertex AI Search Result, 2026. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
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- Vertex AI Search Result, 2026. Safety Data Sheet.
- Vertex AI Search Result, 2026. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - ChemicalBook.
- Vertex AI Search Result, 2025. SAFETY DATA SHEET - TCI Chemicals.
- Vertex AI Search Result, 2023. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Vertex AI Search Result, 2024. Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH.
- Vertex AI Search Result, 2024. Safety Data Sheet - CymitQuimica.
- Vertex AI Search Result, 2026. Di-tert-butyl dicarbonate - Novachem.
- Vertex AI Search Result, 2026. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
- Vertex AI Search Result, 2014. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
- Vertex AI Search Result, 2026. Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Vertex AI Search Result, 2024. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
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The Strategic Role of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal and agrochemical research, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and crop protection solutions.[1][2] Within the diverse family of pyrazole-based synthons, tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block.
The strategic incorporation of the tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen offers a powerful tool for synthetic chemists. This bulky, acid-labile protecting group provides a high degree of regiocontrol in subsequent functionalization reactions, allowing for the precise and predictable elaboration of the pyrazole core.[3][4] This application note provides an in-depth guide to the use of this compound in the synthesis of bioactive molecules, complete with detailed protocols, mechanistic insights, and a discussion of its strategic advantages in drug discovery and development.
The Boc Advantage: Enabling Regiocontrolled Functionalization
The primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of reactions, given the presence of multiple reactive sites on the heterocyclic ring. The Boc group on the N1 position of the pyrazole ring in this compound serves as a removable directing group, facilitating selective functionalization at other positions.
The general workflow for utilizing this building block is depicted below:
Caption: Synthetic workflow utilizing this compound.
This strategic approach allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes.
Application in the Synthesis of Kinase Inhibitors
The pyrazole moiety is a key pharmacophore in a large number of kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6] The ability to selectively functionalize the pyrazole ring is crucial for optimizing the binding of these inhibitors to the ATP-binding pocket of kinases. This compound is an excellent starting material for the synthesis of various kinase inhibitors.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds known for their potent kinase inhibitory activity.[1] The synthesis of these scaffolds can be efficiently achieved starting from a functionalized 3-aminopyrazole, which can be derived from this compound.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Nitration of this compound:
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitrated pyrazole (1.0 eq) in ethanol and add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain tert-butyl 3-amino-4-methyl-1H-pyrazole-1-carboxylate.
-
-
Cyclocondensation with Diethyl Malonate:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 eq) in absolute ethanol, add the 3-aminopyrazole derivative (1.0 eq) and diethyl malonate (1.1 eq).[1]
-
Heat the reaction mixture at reflux for 8 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrazolo[1,5-a]pyrimidine-dione scaffold.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected pyrazolo[1,5-a]pyrimidine (1.0 eq) in a solution of 4M HCl in dioxane.[7]
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the solvent under reduced pressure to yield the hydrochloride salt of the final pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold.
-
| Step | Key Reagents | Typical Yield | Reference |
| Nitration | KNO₃, H₂SO₄ | 85-95% | General Nitration Protocol |
| Reduction | H₂, Pd/C | 90-98% | General Reduction Protocol |
| Cyclocondensation | Diethyl malonate, NaOEt | 60-75% | [1] |
| Deprotection | 4M HCl in Dioxane | >95% | [7] |
Application in the Synthesis of Celecoxib Analogues
Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[8][9] The 1,5-diarylpyrazole core of Celecoxib is crucial for its biological activity. This compound serves as a valuable precursor for the synthesis of novel Celecoxib analogues with potentially improved pharmacological profiles.
Suzuki-Miyaura Coupling for the Synthesis of Diarylpyrazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[10][11] By first halogenating the pyrazole ring, this compound can be readily coupled with various arylboronic acids to construct the desired diarylpyrazole scaffold.
Caption: Synthetic route to Celecoxib analogues via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Celecoxib Analogue
-
Bromination of this compound:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a degassed solution of the brominated pyrazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) and a base like cesium carbonate (2.0 eq).[12]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100 °C for 6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the Boc-protected diarylpyrazole.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected diarylpyrazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude Celecoxib analogue. Purification can be achieved by recrystallization or column chromatography.
-
| Step | Key Reagents | Typical Yield | Reference |
| Bromination | NBS | 80-90% | General Bromination Protocol |
| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 70-95% | [12] |
| Deprotection | TFA, DCM | >95% | [7] |
Application in Agrochemical Synthesis
The pyrazole ring is also a prominent feature in many modern agrochemicals, including fungicides, herbicides, and insecticides.[1] The functionalization of the pyrazole core allows for the fine-tuning of the biological activity and spectrum of these compounds.
Synthesis of Pyrazole-based Fungicides
Many commercial fungicides are based on a pyrazole carboxamide scaffold. The synthesis of these molecules often involves the coupling of a functionalized pyrazole with an appropriate amine.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
-
Oxidation of the Methyl Group:
-
To a solution of this compound (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride, add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (2 mol%).
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-carboxy-1H-pyrazole-1-carboxylate.
-
-
Amide Coupling:
-
To a solution of the pyrazole carboxylic acid (1.0 eq) and the desired aniline derivative (1.1 eq) in N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the Boc-protected pyrazole carboxamide.
-
-
Boc Deprotection:
-
Cleave the Boc group using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) as described previously to yield the final pyrazole carboxamide fungicide.
-
| Step | Key Reagents | Typical Yield | Reference |
| Oxidation | RuCl₃·H₂O, NaIO₄ | 60-70% | General Oxidation Protocol |
| Amide Coupling | Aniline, HATU, DIPEA | 75-90% | General Amide Coupling Protocol |
| Deprotection | TFA, DCM | >95% | [7] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The presence of the Boc protecting group enables a high degree of regiocontrol in the functionalization of the pyrazole ring, allowing for the efficient and predictable synthesis of complex targets. The protocols outlined in this application note for the synthesis of kinase inhibitors, Celecoxib analogues, and agrochemical precursors demonstrate the broad utility of this synthon in modern drug discovery and development. The strategic use of this compound will undoubtedly continue to facilitate the discovery of novel and potent bioactive compounds.
References
- Celecoxib, a tricyclic compound having pyrazole ring exhibits an excellent level of antiinflammatory action against COX-2 enzymes and some of its analogs act as anticancer and antibacterial agents. Various efficient routes and different improved processes for the synthesis of this drug have already been disclosed in the literature. (Source: Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed)
- 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. (Source: 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals - Benchchem)
- A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides 2a–e were synthesized by the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoro-methyl)-1H-pyrazol-1-yl]benzene sulfonamides 1a–e, which were synthesized by the reaction of alkyl/aryl isothiocyanates with celecoxib. (Source: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI)
- Herein, a novel method for the selective N-Boc deprotection of imidazoles, benzimidazoles and pyrazoles in good to excellent yield (75-98%), using NaBH4 in EtOH at room temperature is reported. (Source: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc)
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (Source: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl)
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (Source: Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem)
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (Source: (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH)
- New thymol − 1,5-disubstitutedpyrazole hybrids were synthesised as dual COX-2/5-LOX inhibitors. (Source: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central)
- A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib.
- In this research study, novel fused pyrazoles derivatives were synthesized using the 3-methyl- 5-pyrazolone as a starting material. (Source: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences)
- Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (Source: Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (Source: Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions - Benchchem)
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (Source: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2)
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (Source: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central)
- Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (Source: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Sci-Hub)
- Advice on N-boc deprotection in the presence of acid sensitive groups. (Source: Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit)
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (Source: Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles....
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Although not as widely used as acid deprotection, some BOC amines can be deprotected under basic conditions. (Source: Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Source: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH)
- tert-Butyl 1h-pyrazole-1-carboxylate.
- Suzuki-Miyaura Cross-Coupling Reaction. (Source: Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific)
- A new series of pyrazolo[3,4-g]isoquinoline derivatives, diversely substituted at the 4- or 8-position, were synthesized. (Source: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH)
- To a solution of pyrazole 1-5 (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (for 0.05 mol of pyrazole – 50 mL of dichloromethane were user) Di-tert-butyl dicarbonate (1.2 equiv) were added at room temperature and left to stir overnight. (Source: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc)
- Halogenation of the pyrazole scaffold.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
- The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles using precatalysts P1 or P2 is reported.
- Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (Source: Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles)
- Series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks. (Source: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- We report the synthesis of a new pyrazole-based benzenesulfonamide 3 via a classical sulfonamidation reaction between 5-aminopyrazole 1 and 4-methylbenzenesulfonyl chloride 2 (Source: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI)
- Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3b). (Source: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones | ACS Omega)
- The methyl, allyl and tert-butyl imidates failed to provide any of the N-alkyl pyrazole products, only returning the starting materials under these reaction conditions.
- Biaryl compounds are utilized as important basic skeletons of functional materials such as liquid crystals and biologically active compounds. (Source: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Technical Support Center: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of this compound. This pyrazole derivative is a critical building block in medicinal chemistry and drug development, valued for its role in constructing more complex molecular architectures. The most common synthetic route involves the N-protection of 3-methyl-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction is frequently complicated by a significant side reaction: the formation of a regioisomeric byproduct.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the synthesis of your target compound with high purity and yield. We will delve into the mechanistic basis of side reactions and provide validated protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: I've run my reaction and my NMR spectrum looks complex. What is the most likely side product?
A: The most common side reaction is the formation of the regioisomer, tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate . The reaction of di-tert-butyl dicarbonate with 3-methyl-1H-pyrazole often yields a mixture of these two isomers due to the chemical equivalence of the two nitrogen atoms in the pyrazole ring through tautomerism.[1][2]
Q2: Why does this isomeric byproduct form? What is the mechanism?
A: The formation of two regioisomers is a direct consequence of the tautomerism of the 3-methyl-1H-pyrazole starting material. The proton on the nitrogen can reside on either N1 or N2, creating two different tautomers that are in equilibrium. Deprotonation by a base generates two corresponding pyrazolate anions. Both nitrogen atoms are nucleophilic and can attack the electrophilic carbonyl carbon of the Boc anhydride, leading to a mixture of the 3-methyl (desired) and 5-methyl (side product) N-Boc protected pyrazoles.[3] The ratio of these products is highly dependent on reaction conditions.
Q3: How can I quickly check for the presence of the 5-methyl isomer in my crude product?
A: Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy are the most effective methods.
-
TLC: The two isomers often have very similar Rf values, but careful selection of the eluent (e.g., a low percentage of ethyl acetate in hexane) may allow for partial separation or at least an elongated spot, indicating an impure sample.
-
¹H NMR: This is the definitive method. The chemical shifts of the pyrazole ring protons are distinct for each isomer. See the Data Summary & Characterization section below for a detailed table of key chemical shifts.
Q4: Besides the 5-methyl isomer, are there other byproducts I should be aware of?
A: While less common, other impurities can arise:
-
Unreacted 3-methyl-1H-pyrazole: This indicates an incomplete reaction, possibly due to insufficient base, (Boc)₂O, or reaction time.
-
Byproducts from (Boc)₂O Decomposition: Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture to form tert-butanol and CO₂, which can build pressure in a sealed vessel.[4] This decomposition is generally slow but can be catalyzed by certain conditions.
-
N,N-di-Boc derivatives: These are generally not observed in pyrazole chemistry under standard conditions but can occur with primary and secondary amines.[5]
Part 2: Troubleshooting Guide: Optimizing for a Single Isomer
This section provides actionable protocols to resolve specific experimental challenges.
Issue 1: My reaction produces a nearly 1:1 mixture of the 3-methyl and 5-methyl isomers.
Root Cause Analysis: An unoptimized reaction environment (base, solvent, temperature) fails to create a sufficient energetic difference between the two transition states leading to the respective products. The goal of optimization is to exploit the subtle steric and electronic differences to favor one isomer over the other. The bulky tert-butyl group is sterically sensitive, which can be used to direct the reaction.
Solution A: Strategic Selection of Base and Solvent
The choice of base is critical for controlling the regioselectivity. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the pyrazole.
▶ Protocol 1: Sodium Hydride in an Aprotic Solvent (High Regioselectivity)
This method often provides the best selectivity by forming the pyrazolate anion prior to the introduction of the electrophile.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Substrate Addition: Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of dry THF and add it dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas will evolve.
-
Boc Protection: Cool the resulting pyrazolate solution back to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents), either neat or as a solution in dry THF, dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).[6]
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: Using a strong base like NaH irreversibly forms the pyrazolate anion. In a non-polar solvent like THF, the cation (Na⁺) may coordinate preferentially with the N1 nitrogen, sterically hindering it and potentially favoring reaction at N2. However, the inherent steric bulk of the Boc group often leads to preferential attack at the less sterically hindered nitrogen of the pyrazole ring, which is N1, yielding the desired 3-methyl product.
Solution B: Temperature Control
Lowering the reaction temperature can increase the selectivity by making the reaction more sensitive to small differences in activation energy between the two competing pathways.
▶ Protocol 2: Triethylamine/DMAP at Low Temperature
-
Setup: Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).[7]
-
Reagent Addition: Add (Boc)₂O (1.1 eq.) as a solution in DCM dropwise.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature while stirring overnight.
-
Workup: Wash the reaction mixture with 1 M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude product.
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O.[8] Running the reaction at 0 °C slows the rate of reaction, allowing the sterically demanding introduction of the Boc group to proceed with higher fidelity at the less hindered N1 position.
Issue 2: The two isomers are inseparable on my silica column.
Root Cause Analysis: The 3-methyl and 5-methyl isomers are structurally very similar, resulting in nearly identical polarities. This makes baseline separation by standard column chromatography extremely difficult.
Solution: High-Resolution Chromatographic Purification
-
Column Packing: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm). Pack a long, thin column to maximize the number of theoretical plates.
-
Solvent System Selection: Employ a shallow gradient or isocratic elution with a low-polarity solvent system. Start with pure hexane and gradually increase the percentage of ethyl acetate (e.g., from 0% to 5% over many column volumes).
-
Sample Loading: Load the crude product onto the column in a minimal amount of the initial eluent or pre-adsorb it onto a small amount of silica gel.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC, spotting multiple fractions per plate for direct comparison.
-
Characterization: Combine pure fractions and confirm the identity of the isolated product by ¹H NMR.[9]
Part 3: Mechanistic Insights & Visual Guides
To better understand the challenges, the following diagrams illustrate the key chemical processes and a recommended troubleshooting workflow.
Caption: Reaction mechanism showing tautomerism and competing pathways.
Caption: Troubleshooting workflow for synthesis and purification.
Part 4: Data Summary & Characterization
Accurate characterization is key to confirming the success of your synthesis.
Table 1: Representative ¹H NMR Data for Isomer Identification (400 MHz, CDCl₃)
| Proton Assignment | tert-Butyl 3-methyl -1H-pyrazole-1-carboxylate (Desired) | tert-Butyl 5-methyl -1H-pyrazole-1-carboxylate (Isomer) |
| C(CH₃)₃ (9H, singlet) | ~1.6 ppm | ~1.6 ppm |
| Pyrazole-CH₃ (3H, singlet) | ~2.3 ppm | ~2.5 ppm |
| Pyrazole Ring H-4 (1H, doublet) | ~6.2 ppm | ~6.0 ppm |
| Pyrazole Ring H-5 (1H, doublet) | ~7.9 ppm | - |
| Pyrazole Ring H-3 (1H, doublet) | - | ~7.4 ppm |
Note: Exact chemical shifts (δ) may vary slightly based on solvent and concentration. The key diagnostic is the pattern and relative position of the ring protons and the methyl group.
References
-
National Center for Biotechnology Information (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
Organic Syntheses (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Journal of Natural Products, Lloydia (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Natural Products, Lloydia. Available at: [Link]
-
MDPI (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Available at: [Link]
-
ARKIVOC (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available at: [Link]
-
MDPI (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
-
Semantic Scholar (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Semantic Scholar. Available at: [Link]
-
ACS Omega (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications. Available at: [Link]
-
PubMed (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
Semantic Scholar (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Cobo/27040fd1763131b790c000f912e612f0e0600123]([Link]
-
ARKIVOC (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. Available at: [Link]
-
MDPI (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed. Available at: [Link]
-
International Union of Crystallography (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. Available at: [Link]
-
Wikipedia (n.d.). Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
ACS Publications (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Available at: [Link]
-
ResearchGate (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
PubChem (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]
-
Taylor & Francis Online (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
ResearchGate (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
CXZ Chemicals (n.d.). Safety Data Sheet. CXZ Chemicals. Available at: [Link]
-
SciSpace (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
MDPI (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]
-
ResearchGate (2004). Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. We will delve into the causality behind experimental choices, providing a robust framework for troubleshooting and process improvement.
Baseline Synthesis Protocol
The most common route to this compound is the N-protection of 3-methylpyrazole with di-tert-butyl dicarbonate ((Boc)₂O). Below is a standard, reliable protocol that serves as a baseline for discussion.
Experimental Protocol: N-Boc Protection of 3-Methylpyrazole
-
Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add a base such as triethylamine (TEA, 1.5 eq).[1][2]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired product.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of several factors:
-
Reagent Quality and Stoichiometry:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your existing stock. Ensure at least 1.1 to 1.2 equivalents are used.[3]
-
Base: The base is critical for deprotonating the pyrazole NH, making it nucleophilic. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of a suitable base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[4] The base must be anhydrous.
-
Solvent: Solvents like DCM and THF must be anhydrous. Water can hydrolyze (Boc)₂O and compete with the pyrazole as a nucleophile.
-
-
Insufficient Activation (Role of the Base):
-
3-Methylpyrazole is weakly acidic. A base is required to generate the pyrazolide anion, which is the active nucleophile that attacks the (Boc)₂O. If the base is too weak or used in stoichiometric amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
-
Reaction Temperature:
Q2: My TLC and NMR analysis show two major products. What is the second product and how can I avoid it?
A2: This is the most common and chemically interesting challenge in this synthesis. You are observing the formation of regioisomers.
-
The Challenge of Regioselectivity:
-
Factors Governing Regioselectivity:
-
Steric Hindrance: The methyl group at the C3 position provides steric bulk. The N1 position is adjacent to this group, while the N2 position is not. Therefore, acylation is generally favored at the less sterically hindered N2 position. However, for Boc protection, the outcome is often a mixture because the Boc group itself is very bulky, leading to a complex interplay of sterics.
-
Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio.[6] For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF can favor N1 alkylation by forming a "naked" pyrazolide anion.[7] However, this approach requires strictly anhydrous conditions.
-
-
Strategies for Improving Selectivity:
-
Kinetic vs. Thermodynamic Control: Try running the reaction at a lower temperature for a longer duration to favor the kinetically preferred product.
-
Separation: If a mixture is unavoidable, the two isomers can typically be separated by silica gel column chromatography. Careful selection of the eluent system (e.g., hexane/ethyl acetate gradients) is key.
-
Q3: I see a new, highly non-polar spot on my TLC, and the reaction was bubbling vigorously. What is happening?
A3: This often indicates the use of 4-Dimethylaminopyridine (DMAP) as a catalyst, which can sometimes lead to side reactions.
-
The Role of DMAP: DMAP is an excellent acylation catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[8][9] This intermediate is much more electrophilic than (Boc)₂O itself, accelerating the reaction.
-
Potential Side Reactions with DMAP:
-
The reaction of DMAP with (Boc)₂O is rapid and releases CO₂ gas.[8][9] If DMAP is added too quickly or in large amounts, the gas evolution can be difficult to control.
-
In the presence of DMAP, primary amines can sometimes form isocyanates or ureas as side products.[10][11] While less common with pyrazoles, it's a possibility if reaction conditions are not optimized.
-
The highly non-polar spot could be a carbonate byproduct formed from the reaction of (Boc)₂O with any trace alcohol or water, a reaction also catalyzed by DMAP.[11]
-
-
Recommendation: Use DMAP only in catalytic amounts (e.g., 0.05-0.1 eq). If you are using it, add it slowly to the reaction mixture at 0 °C. For this specific substrate, a simple base like TEA is often sufficient and avoids these complications.[4]
Frequently Asked Questions (FAQs)
Q1: Which base is best for this reaction?
-
Triethylamine (TEA) or DIPEA are the most common and generally effective choices. They are strong enough to deprotonate the pyrazole and are easily removed during aqueous work-up.[4]
-
Sodium Hydride (NaH) can be used for potentially higher regioselectivity but requires stringent anhydrous conditions and careful handling.
-
Sodium Bicarbonate (NaHCO₃) is often used in biphasic systems but may result in slower reaction times due to its lower base strength.[12]
Q2: How do I effectively monitor the reaction by TLC?
-
Use a non-polar eluent system like 8:2 or 7:3 Hexane:Ethyl Acetate.
-
The starting 3-methylpyrazole will have a low Rf and may streak. The Boc-protected product will be significantly less polar and have a much higher Rf.
-
Visualize the spots using a UV lamp (254 nm) and also by staining with a potassium permanganate (KMnO₄) dip, which will stain the pyrazole ring.
Q3: Is an inert atmosphere (Nitrogen/Argon) required?
-
For reactions using TEA or DIPEA in solvents like DCM, an inert atmosphere is good practice but not strictly necessary as the reaction is not highly sensitive to air.
-
If you are using a strong base like NaH, an inert atmosphere is mandatory to prevent the base from reacting with atmospheric moisture and oxygen.
Visual Diagrams & Data
General Reaction Scheme
The diagram below illustrates the formation of the two possible regioisomers during the Boc protection of 3-methylpyrazole.
Caption: Regioselectivity in the Boc protection of 3-methylpyrazole.
Troubleshooting Flowchart
Use this flowchart to diagnose common issues with the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Comparative Table of Reaction Conditions
This table summarizes various conditions reported in the literature for N-Boc protection of pyrazoles and related amines.
| Base Used | Solvent | Catalyst | Temperature | Time | Typical Yield | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | None | Room Temp | Overnight | Good to Excellent | [2] |
| DIPEA | Dichloromethane (DCM) | DMAP (cat.) | 0 °C to RT | 2 hours | 85% | [4] |
| Sodium Bicarbonate | Dioxane/Water | None | Room Temp | 2-12 hours | High | [3][12] |
| Pyridine | Pyridine | None | Room Temp | 18 hours | 94% | [13] |
| None (Catalyst only) | Water | None | Room Temp | Varies | High (chemoselective) | [14] |
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Institutes of Health (NIH). [Link]
-
Boc Protected Compounds . Hebei Boze Chemical Co., Ltd. [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3... . ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . Semantic Scholar. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst . Journal of Applied Pharmaceutical Science. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study . Universitat Autònoma de Barcelona Research Portal. [Link]
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]
-
Switching pyrazole N-alkylation regioselectivity . ResearchGate. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones . ACS Omega. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine . Organic Syntheses. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates . PubMed. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . Arkivoc. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . Arkivoc. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. Boc Protected Compounds [bzchemicals.com]
- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate via column chromatography. It is structured to offer immediate, actionable solutions to common experimental hurdles, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main challenge lies in the compound's sensitivity to acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile in the presence of acid.[1][2] Since standard silica gel is inherently acidic, prolonged exposure during chromatography can lead to partial or complete deprotection of the pyrazole nitrogen, resulting in yield loss and the generation of impurities.
Q2: What are the most common impurities I should expect?
Typical impurities include unreacted starting materials, such as 3-methyl-1H-pyrazole, and potential regioisomers formed during the synthesis (e.g., tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate). Additionally, degradation byproducts, primarily the deprotected 3-methyl-1H-pyrazole, can form if the purification conditions are not optimized.[3]
Q3: Is silica gel the right stationary phase for this purification?
Yes, silica gel is the most common and effective stationary phase for the purification of pyrazole derivatives.[3][4][5] However, due to the acid sensitivity of the Boc group, its acidity may need to be neutralized to prevent product degradation.
Q4: Can I use reversed-phase chromatography instead?
While normal-phase chromatography on silica gel is more common for this class of compounds, reversed-phase HPLC (e.g., with a C18 column) can also be effective, particularly for analytical purposes or small-scale purification.[6] Mobile phases typically consist of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid.[6] However, for preparative scale, the use of acidic modifiers must be carefully evaluated to avoid Boc deprotection.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems encountered during the column chromatography process in a question-and-answer format.
Problem 1: My product yield is very low, and I see a new, more polar spot on my TLC analysis of the collected fractions.
-
Probable Cause: You are likely experiencing on-column deprotection of the Boc group. The acidity of the silica gel is cleaving the tert-butyl carbamate, generating the free pyrazole, which is more polar and sticks to the silica. This process involves the formation of a tert-butyl cation, which can lead to other byproducts.[1][7]
-
Solution:
-
Neutralize the Eluent: The most effective solution is to add a small amount of a tertiary amine, such as triethylamine (Et₃N), to your mobile phase. A concentration of 0.1% to 1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, thereby protecting the Boc group.[8]
-
Use Deactivated Silica: Alternatively, you can prepare a slurry of your silica gel in the initial, low-polarity eluent containing triethylamine before packing the column. This ensures the stationary phase is fully neutralized.
-
Minimize Residence Time: Run the purification as a "flash" chromatography rather than a slow gravity-fed column. Reducing the contact time between your compound and the silica gel will minimize the extent of degradation.
-
Problem 2: The product is co-eluting with an impurity, and I cannot achieve baseline separation.
-
Probable Cause: The impurity likely has a polarity very similar to your desired product. This is common with regioisomers, which can be difficult to separate.[3]
-
Solution:
-
Optimize the Mobile Phase: The key to separating compounds with similar polarity is to fine-tune the eluent system. Conduct a thorough TLC analysis with various solvent systems. Good starting points include gradients of ethyl acetate or acetone in hexane.[4][5]
-
Employ a Shallow Gradient: Instead of a steep increase in solvent polarity, use a very shallow gradient. A slow, gradual increase in the polar solvent component can significantly improve the resolution between two closely eluting spots.[3]
-
Consider an Alternative Solvent System: If hexane/ethyl acetate systems fail, explore other solvent combinations. A mixture of dichloromethane and methanol in hexane can sometimes provide different selectivity and achieve the desired separation.
-
| Solvent System for TLC Screening | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 → 7:3 | The most common starting point for moderately polar compounds. |
| Hexane / Acetone | 9:1 → 8:2 | Acetone is slightly more polar than ethyl acetate and can alter selectivity.[4] |
| Hexane / Dichloromethane / Methanol | 8:1.8:0.2 | A three-component system that can be effective for difficult separations. |
| n-Hexane / Ethanol | 9.5:0.5 → 9:1 | Often used in HPLC and can provide good separation in flash chromatography.[9] |
Problem 3: The product spot is streaking or tailing on the TLC plate and on the column, leading to broad fractions and poor purity.
-
Probable Cause: Tailing of nitrogen-containing compounds on silica gel is a classic issue. The lone pair of electrons on the pyrazole nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing irregular elution.[8]
-
Solution:
-
Add a Basic Modifier: As with preventing deprotection, adding 0.1-1% triethylamine to your eluent will solve this problem.[8] The triethylamine competes with your compound for the acidic sites on the silica, allowing your product to travel down the column in a tight, well-defined band.
-
Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.[8] You can use TLC plates coated with alumina to test suitable solvent systems beforehand.
-
Visualization of Workflows
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification issues.
Standard Purification Workflow
This diagram illustrates the standard operational sequence for the purification process.
Caption: Standard workflow for column chromatography purification.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the purification.
1. Preparation of the Stationary Phase:
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Add your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.1% triethylamine.
-
Stir to create a uniform slurry with no air bubbles.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Pour a small amount of the mobile phase into the column.
-
Carefully pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air pockets.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the column, being careful not to disturb the top layer.
-
Apply positive pressure (using a pump or bulb) to begin eluting the compounds—this is "flash" chromatography.
-
Maintain a constant flow rate and begin collecting fractions in test tubes.
-
Gradually increase the polarity of your mobile phase according to your pre-determined gradient.
5. Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Afrin, S., et al. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(43), 26863-26869. Available from: [Link]
-
Kavale, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4285. Available from: [Link]
-
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Request PDF. Retrieved from: [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]
-
El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. Available from: [Link]
-
El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available from: [Link]
-
Krasavin, M., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 154-171. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from: [Link]
-
Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1234. Available from: [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Stability and Storage of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we will delve into the critical aspects of its stability and proper storage, providing practical, in-depth guidance to ensure the integrity of your experiments and the longevity of the compound. Our aim is to move beyond mere procedural lists, offering insights into the 'why' behind these recommendations, grounded in chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture.[1] While room temperature is generally acceptable, ensuring a consistent and controlled environment is key to preventing degradation. Some suppliers also recommend protection from light.[2]
Q2: Is this compound sensitive to moisture or air?
A2: Yes, there is potential for sensitivity to moisture. The tert-butoxycarbonyl (Boc) protecting group can be susceptible to hydrolysis under certain conditions, particularly in the presence of acidic or basic contaminants. Therefore, maintaining a dry environment and ensuring the container is tightly sealed are critical preventative measures.[1][3]
Q3: What materials should I avoid storing this compound near?
A3: To prevent unwanted reactions and degradation, store this compound away from strong oxidizing agents, bases, and reducing agents.[4] Incompatible materials can lead to the decomposition of the compound, compromising its purity and efficacy in your experiments.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[6]
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions, the compound is stable for an extended period.[3] However, the exact shelf-life can vary depending on the supplier and the purity of the compound. It is always best to refer to the manufacturer's expiration date on the product label and to monitor the compound for any changes in appearance or solubility, which might indicate degradation.
Troubleshooting Guide: Addressing Experimental Inconsistencies
Unexpected experimental results can often be traced back to the quality and stability of the starting materials. This guide will help you troubleshoot common issues that may arise when using this compound.
Scenario 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Problem: You are observing lower than expected yields in your reaction, or analytical data (e.g., NMR, LC-MS) shows the presence of unknown impurities that were not present in previous runs.
Possible Cause: This is a classic sign of compound degradation. The Boc protecting group on the pyrazole ring is designed to be removed under specific conditions, but it can be labile if the compound has been improperly stored. Exposure to moisture, especially in the presence of trace acidic or basic contaminants, can lead to premature deprotection.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a dry environment. If you are in a humid location, consider storing the compound in a desiccator.
-
Perform a Quality Control Check: Before use, analyze a small sample of your this compound stock via an appropriate analytical method (e.g., ¹H NMR, LC-MS) to confirm its purity and structural integrity. Compare the results to the certificate of analysis provided by the supplier.
-
Use Fresh Aliquots: If you suspect degradation, it is advisable to use a fresh, unopened container of the compound for your next experiment to see if the issue is resolved.
Scenario 2: Poor Solubility or Changes in Physical Appearance
Problem: The compound, which was previously a free-flowing solid, now appears clumpy, discolored, or does not dissolve as expected in the reaction solvent.
Possible Cause: Changes in the physical appearance of a chemical are often indicative of degradation or contamination. Clumping can be a result of moisture absorption. Discoloration may suggest decomposition, potentially accelerated by exposure to light or incompatible chemicals.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the compound before use. Any noticeable change from its original appearance should be treated with suspicion.
-
Solubility Test: Attempt to dissolve a small, measured amount of the compound in a solvent in which it is known to be soluble. If it fails to dissolve completely or forms a suspension, this is a strong indicator of degradation or impurity.
-
Review Handling Procedures: Ensure that spatulas and other equipment used to handle the compound are clean and dry to prevent cross-contamination.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, room temperature | Prevents thermal degradation. |
| Atmosphere | Dry, inert gas (optional) | Minimizes hydrolysis of the Boc group.[3] |
| Light | Store in an opaque container/dark place | Prevents light-induced degradation.[2] |
| Container | Tightly sealed, appropriate material | Prevents moisture and air exposure.[1] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents | Avoids chemical reactions and decomposition.[4] |
Experimental Workflow Troubleshooting Diagram
Caption: Troubleshooting workflow for experimental issues related to reagent stability.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet. [Link]
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. [Link]
Sources
Technical Support Center: Identifying Impurities in tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate by NMR
Welcome to the technical support center for the analysis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. The insights provided herein are based on established scientific principles and extensive field experience to ensure the integrity of your analytical results.
Troubleshooting Guide: Common NMR Spectral Issues
This section addresses specific problems you might encounter during the NMR analysis of your sample, providing a clear rationale for each troubleshooting step.
Issue 1: Unexpected Singlet at ~1.2-1.4 ppm
Symptom: Your ¹H NMR spectrum shows a sharp singlet in the aliphatic region, which is not consistent with the expected signals for your target compound. The integration of this peak may be variable across different batches.
Possible Cause: This is often indicative of residual tert-butanol, a potential byproduct from the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group or a remnant from the synthesis.[1][2]
Troubleshooting Protocol:
-
Confirm the Impurity:
-
Acquire a ¹³C NMR spectrum. tert-Butanol will exhibit two characteristic signals: one for the quaternary carbon (~69 ppm) and another for the methyl carbons (~31 ppm).[3]
-
Spike your NMR sample with a small amount of authentic tert-butanol. If the singlet increases in intensity, this confirms its identity.
-
-
Quantification (Optional but Recommended):
-
To determine the amount of tert-butanol impurity, you can use quantitative NMR (qNMR).
-
Choose a well-resolved signal from your target compound as an internal standard.
-
Compare the integration of the tert-butanol singlet (9H) to the integration of a known proton signal from your pure compound.
-
-
Removal of Impurity:
-
If the level of tert-butanol is unacceptably high, repurification is necessary.
-
Due to its volatility, tert-butanol can often be removed by dissolving the sample in a suitable solvent (like dichloromethane) and evaporating under reduced pressure. This may need to be repeated.
-
For less volatile impurities, column chromatography is the most effective method.
-
Issue 2: Additional Signals in the Aromatic/Heteroaromatic Region (6.0-8.0 ppm)
Symptom: You observe extra doublets or singlets in the region where the pyrazole protons are expected. The coupling patterns might be complex and difficult to interpret.
Possible Causes:
-
Unreacted 3-methylpyrazole: The starting material for the Boc-protection step may be present.[4][5]
-
Formation of Regioisomers: During pyrazole synthesis, particularly with unsymmetrical precursors, regioisomers can form.[6]
-
Side-products from Synthesis: Depending on the synthetic route, various side-products can arise.[6][7]
Troubleshooting Workflow:
The following workflow provides a systematic approach to identifying these types of impurities.
Caption: Workflow for identifying aromatic impurities.
Step-by-Step Guide:
-
Acquire 2D NMR Data:
-
COSY (Correlation Spectroscopy): This will reveal ¹H-¹H coupling networks. Unreacted 3-methylpyrazole will show a distinct coupling pattern for its pyrazole protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together molecular fragments.[8]
-
-
Data Analysis:
-
Check for 3-methylpyrazole: The ¹H NMR of 3-methylpyrazole typically shows signals around 2.3 ppm (CH₃), 6.0 ppm (H4), and 7.4 ppm (H5).[4]
-
Look for Isomeric Impurities: If regioisomers have formed, you will see duplicate sets of peaks for the pyrazole core.[6]
-
Utilize HMBC for Structural Elucidation: For unknown impurities, HMBC is invaluable. For instance, a correlation from the tert-butyl protons to an unexpected aromatic carbon could indicate a side-reaction involving the Boc group.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent used.[9] Below is a table of approximate chemical shifts in CDCl₃.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (C(CH₃)₃) | ~1.6 | ~30 |
| tert-Butyl (C(CH₃)₃) | - | ~84 |
| Methyl (CH₃) | ~2.3 | ~13 |
| Pyrazole H4 | ~6.0 | ~108 |
| Pyrazole H5 | ~7.9 | ~140 |
| Pyrazole C3 | - | ~150 |
| Carbonyl (C=O) | - | ~148 |
Note: These are approximate values and can be influenced by concentration and the specific NMR solvent.[10][11]
Q2: My NMR spectrum has very broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Low Solubility: If your compound is not fully dissolved, it can lead to peak broadening.
-
High Concentration: Overly concentrated samples can also result in broader signals.
-
Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.[11]
If you suspect any of these issues, try re-preparing your sample at a lower concentration, ensuring it is fully dissolved, and request that the instrument be properly shimmed.[12]
Q3: How can I confirm the presence of an acidic proton, like an N-H from unreacted pyrazole?
A3: The presence of an exchangeable proton, such as the N-H of an unreacted pyrazole, can be confirmed with a simple experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[12]
Q4: I see signals for common lab solvents like acetone or ethyl acetate in my spectrum. How can I remove them?
A4: Residual solvents are a common issue.[13][14]
-
Acetone: Can be difficult to remove completely from glassware. Ensure your NMR tubes are thoroughly dried in an oven for several hours before use.[12]
-
Ethyl Acetate: This solvent can be persistent. A useful technique is to dissolve your sample in dichloromethane, and then remove the solvent under reduced pressure. Repeating this process a few times can effectively displace the ethyl acetate.[12]
References
-
Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]
-
Barraza-Archila, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Retrieved from [Link]
-
Mobility of Solid tert-Butyl Alcohol Studied by Deuterium NMR. ACS Publications. Retrieved from [Link]
-
PubChem. 3-Methylpyrazole. Retrieved from [Link]
-
SpectraBase. tert-Butyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from [Link]
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ACD/Labs. Distinguishing Impurities … Part 1. Retrieved from [Link]
-
NMR Chemical Shifts. (1997). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3.... Retrieved from [Link]
-
Chemistry Stack Exchange. Calculating purity from NMR spectrum. Retrieved from [Link]
-
MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Chemical shifts. University of Potsdam. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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- 1. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 2. tert-Butanol(75-65-0) 1H NMR [m.chemicalbook.com]
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- 4. 3-Methylpyrazole(1453-58-3) 1H NMR [m.chemicalbook.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Preventing isomerization during reactions with tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomerization during its use in chemical reactions.
Understanding the Isomerization Challenge
This compound is a valuable building block in organic synthesis. However, like many substituted pyrazoles, it is susceptible to isomerization, which can lead to a mixture of regioisomers and complicate purification, reduce yields, and potentially impact the biological activity of the final product. The primary isomerization pathway of concern is the migration of the tert-butoxycarbonyl (Boc) group from the N1 to the N2 position of the pyrazole ring, resulting in the formation of tert-butyl 5-methyl-1H-pyrazole-1-carboxylate. This process can be influenced by various factors, including temperature, pH, and the presence of catalysts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is pyrazole isomerization and why is it a concern with this compound?
A1: Pyrazole isomerization refers to the migration of a substituent from one nitrogen atom to the other on the pyrazole ring. In the case of this compound, the Boc protecting group on the N1 position can migrate to the N2 position, leading to the formation of the 5-methyl isomer. This is a significant issue as the two isomers can have different chemical reactivity and physical properties, making their separation difficult and impacting the overall efficiency and reproducibility of a synthetic route.[1][2]
Q2: What are the primary factors that promote isomerization?
A2: The main drivers of isomerization in Boc-protected pyrazoles are:
-
Acidic Conditions: Strong acids can protonate the pyrazole ring, facilitating the migration of the Boc group.[4][5][6]
-
Basic Conditions: Strong bases can deprotonate the pyrazole, which can also lead to isomerization, although this is generally less common than acid-catalyzed isomerization.
-
Elevated Temperatures: Thermal energy can provide the activation energy required for the Boc group to migrate.[3] Prolonged heating, even at moderate temperatures, can increase the proportion of the undesired isomer.[1]
Q3: I am performing a reaction that requires acidic conditions. How can I minimize isomerization?
A3: When acidic conditions are unavoidable, consider the following strategies:
-
Use Milder Acids: Opt for weaker Brønsted or Lewis acids where possible.
-
Lower Reaction Temperatures: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Stoichiometric Control: Use a stoichiometric amount of acid rather than a large excess.
Q4: Can the choice of solvent influence the rate of isomerization?
A4: Yes, the solvent can play a role. Protic solvents, especially in the presence of acid or base, can facilitate proton transfer and may promote isomerization.[7][8] Aprotic solvents are generally preferred for reactions where isomerization is a concern. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in pyrazole synthesis, which may also translate to reduced isomerization in subsequent reactions.[2]
Q5: How can I detect and quantify the presence of the isomeric impurity?
A5: Several analytical techniques can be used to identify and quantify pyrazole isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers due to the different chemical environments of the protons and carbons on the pyrazole ring and the methyl group.[9][10][11] Two-dimensional NMR techniques like NOESY and HMBC can provide unambiguous structural assignments.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is highly effective for separating and quantifying isomers.[13] Different retention times for the isomers allow for their resolution and quantification.
-
Gas Chromatography (GC): For volatile pyrazole derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for separation and analysis.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant formation of the 5-methyl isomer observed by NMR or LC-MS. | Reaction conditions are too harsh (high temperature, strong acid/base). | - Lower the reaction temperature. - Use a milder acid or base. - Reduce the reaction time. |
| Difficulty in separating the desired 3-methyl isomer from the 5-methyl isomer. | The isomers have very similar polarities. | - Optimize column chromatography conditions. Consider using a shallower solvent gradient or a different solvent system.[15] - Consider derivatization to alter the polarity of one isomer, followed by separation and deprotection. |
| Low yield of the desired product after a deprotection step. | Isomerization occurred prior to or during deprotection. | - For Boc deprotection, use milder acidic conditions such as aqueous phosphoric acid or consider non-acidic methods if compatible with other functional groups.[16] - A novel method using NaBH4 in ethanol has been reported for the selective deprotection of N-Boc pyrazoles.[17] |
| Inconsistent reaction outcomes and yields. | Isomerization is occurring to a variable extent between batches. | - Strictly control reaction parameters (temperature, time, reagent stoichiometry). - Analyze the starting material for isomeric purity before each reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization in a Subsequent Reaction
This protocol provides a general framework for running a reaction with this compound while minimizing the risk of isomerization.
-
Reagent Purity Check: Before starting, confirm the isomeric purity of the starting material, this compound, using 1H NMR or HPLC.
-
Solvent Selection: Choose a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. If the reaction proceeds at room temperature, avoid external heating. For reactions requiring elevated temperatures, use precise temperature control and aim for the shortest possible reaction time.
-
Reagent Addition: Add acidic or basic reagents slowly and in a controlled manner to avoid localized high concentrations.
-
Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, promptly quench the reaction. Use a mild work-up procedure, avoiding strong acids or bases. For example, use a saturated aqueous solution of sodium bicarbonate to neutralize acidic reactions.
-
Purification: Purify the product using column chromatography on silica gel with a carefully selected eluent system to separate any small amounts of the isomer that may have formed.[15]
Protocol 2: Analytical Method for Isomer Quantification by 1H NMR
-
Sample Preparation: Prepare a solution of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Signal Integration: Identify characteristic, well-resolved signals for both the 3-methyl and 5-methyl isomers. The methyl protons or the pyrazole ring protons are often suitable for this purpose.
-
Quantification: Integrate the areas of the selected signals for each isomer. The ratio of the integrals will correspond to the molar ratio of the isomers in the sample.
Visualizing Isomerization and Mitigation Strategies
Isomerization Pathway
The following diagram illustrates the potential isomerization of this compound to its 5-methyl regioisomer, a process often accelerated by heat or acid.
Caption: Isomerization of the Boc-protected pyrazole.
Workflow for Preventing Isomerization
This workflow outlines the key decision points and actions to minimize isomerization during synthesis.
Caption: Workflow for minimizing isomerization.
References
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation. Benchchem.
- Column chromatography conditions for separating pyrazole isomers. Benchchem.
- Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers. Benchchem.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Preventing the formation of byproducts in pyrazole synthesis. Benchchem.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- tert-Butyl Esters. Organic Chemistry Portal.
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
Technical Support Center: Regioselective Functionalization of Boc-Protected Pyrazoles
Welcome to the technical support center for the regioselective functionalization of N-Boc-protected pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
Introduction: The Challenge of Pyrazole Regioselectivity
Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position is a common strategy to facilitate subsequent functionalization. However, achieving regioselectivity in these reactions is a significant hurdle. The electronic nature of the pyrazole ring, coupled with the steric and electronic influence of the Boc group, often leads to mixtures of isomers, complicating synthesis and purification.[3] This guide will dissect these challenges and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Question: My directed ortho-metalation of N-Boc-pyrazole with n-BuLi or s-BuLi primarily yields the C5-lithiated species, but I'm also getting significant amounts of the C3-lithiated isomer and starting material decomposition. How can I improve selectivity for the C5 position?
Underlying Chemistry: The Boc group is a well-established directed metalation group (DMG) that coordinates with the lithium base, directing deprotonation to the adjacent C5 position.[4][5] However, the C3 proton is also acidic, and competitive deprotonation can occur, especially with highly reactive alkyllithium bases. Decomposition can result from nucleophilic attack of the base on the Boc group's carbonyl carbon.[6]
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Switch from highly reactive bases like s-BuLi to a bulkier, less nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] These bases are less likely to attack the Boc group and can exhibit greater steric sensitivity, favoring deprotonation at the less hindered C5 position.
-
Perform the reaction in a coordinating solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to stabilize the organolithium intermediate and enhance the directing effect of the Boc group.[6][7]
-
-
Temperature Control:
-
Ensure strict temperature control at -78 °C during the addition of the base and the electrophile. Allowing the reaction to warm prematurely can lead to decreased selectivity and decomposition.
-
-
Transmetalation:
-
After lithiation, consider a transmetalation step. For instance, adding ZnCl₂ or MgBr₂ can generate a more stable and less reactive organozinc or organomagnesium species, which may exhibit different reactivity and selectivity with the subsequent electrophile.[7]
-
Issue 2: Inefficient C-H Activation and Arylation
Question: I'm attempting a palladium-catalyzed C-H arylation at the C5 position of my N-Boc-pyrazole, but I'm observing low yields and a mixture of C4 and C5-arylated products. What factors control the regioselectivity in this case?
Underlying Chemistry: Pyrazole itself can act as a directing group in C-H activation reactions, often favoring functionalization at the C5 position.[8][9] However, the electronic properties of the pyrazole ring also make the C4 position susceptible to electrophilic attack. The choice of catalyst, ligand, and oxidant is crucial for controlling the regioselectivity. The N1-Boc group can sterically hinder the C5 position, sometimes favoring functionalization at other sites.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
For C5-arylation, catalysts that favor a concerted metalation-deprotonation (CMD) mechanism are often preferred. Palladium acetate (Pd(OAc)₂) is a common choice.
-
The ligand plays a critical role. Electron-rich, bulky phosphine ligands can sometimes favor arylation at less sterically hindered positions. Experiment with different ligands, such as those from the Buchwald or Fu families, to optimize selectivity.
-
-
Directing Group Strategy:
-
If C5 selectivity remains poor, consider introducing a stronger directing group at a different position on the pyrazole ring to override the intrinsic reactivity. For example, an amide group can be a powerful directing group for C-H activation.[8]
-
-
Solvent and Additives:
-
The solvent can significantly influence the reaction outcome. Protic solvents, for instance, have been shown to enhance the acidity of the C4 proton in some cases, potentially leading to undesired side reactions.[10] Screen different solvents, such as dioxane, toluene, or DMF.
-
The choice of base or oxidant is also critical. Silver salts like Ag₂O are often effective oxidants in these reactions.[8]
-
Issue 3: Unexpected Boc Group Cleavage During Suzuki-Miyaura Coupling
Question: During a Suzuki-Miyaura coupling of a C5-brominated N-Boc-pyrazole, I'm experiencing significant cleavage of the Boc group, leading to a mixture of protected and deprotected products. How can I prevent this?
Underlying Chemistry: The Boc group is generally stable under many Suzuki-Miyaura conditions. However, the basic conditions (e.g., K₂CO₃, K₃PO₄) and elevated temperatures (often >80 °C) required for the coupling can lead to its hydrolysis, especially in the presence of protic solvents like water.[3][11]
Troubleshooting Steps:
-
Base Selection:
-
Use a milder base. Cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (NEt₃) can be effective alternatives to stronger inorganic bases.
-
Ensure the base is anhydrous if possible, although some water is often necessary for the Suzuki-Miyaura catalytic cycle.
-
-
Temperature and Reaction Time:
-
Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave-assisted synthesis can sometimes allow for shorter reaction times at elevated temperatures, minimizing decomposition.[12]
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Catalyst System:
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on an N-Boc-protected pyrazole ring?
A1: The reactivity of the pyrazole ring is highly dependent on the reaction conditions.
-
For deprotonation/metalation: With a directing group like Boc at N1, the C5 position is generally the most acidic and kinetically favored for deprotonation due to the ortho-directing effect.[4] The C3 position is the next most likely site for deprotonation.
-
For electrophilic aromatic substitution: The C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[13]
-
For C-H activation: The C5 position is often favored due to the directing ability of the pyrazole nitrogen itself.[8][9] However, this can be influenced by other directing groups and steric factors.
Q2: Can the Boc group itself participate in reactions?
A2: Yes. The carbonyl group of the Boc protecting group is an electrophilic site. Strong nucleophiles, such as organolithium reagents, can attack this position, leading to decomposition or undesired side reactions. This is why using sterically hindered, non-nucleophilic bases is often crucial in metalation reactions.[6]
Q3: How does the substitution pattern on the pyrazole ring affect regioselectivity?
A3: Existing substituents have a profound effect on the regioselectivity of subsequent functionalization.
-
Electron-donating groups (e.g., alkyl, alkoxy) will generally activate the ring towards electrophilic substitution, with the directing effect depending on their position.
-
Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) will deactivate the ring towards electrophilic substitution and can alter the acidity of the ring protons, influencing metalation reactions.[14]
-
Steric hindrance from bulky substituents can block certain positions, forcing functionalization to occur at less hindered sites.
Visualizing Regioselectivity Challenges
To better understand the competing reaction pathways, the following diagrams illustrate the key reactive sites on an N-Boc-protected pyrazole.
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the low reactivity of this substrate in palladium-catalyzed cross-coupling reactions. Our goal is to explain the causality behind common experimental challenges and provide robust, field-proven protocols to ensure your success.
Introduction: Understanding the Challenge
This compound is a valuable building block, but its successful implementation in cross-coupling reactions is often hampered by inherent reactivity issues. The primary obstacles are twofold:
-
Steric Hindrance: The bulky tert-butyl group of the N-Boc (tert-butyloxycarbonyl) protector sterically impedes the approach of the palladium catalyst to the pyrazole ring. This is particularly problematic during the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Electronic Effects: The Boc group is electron-withdrawing, which reduces the electron density of the pyrazole ring.[3] This deactivation makes the C-X (where X is a halide or triflate) bond less susceptible to oxidative addition by the Pd(0) catalyst.
These factors combined mean that standard coupling conditions often result in low yields, slow reaction times, or complete reaction failure. This guide will provide strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a halo-derivative of this compound is not working. What is the most likely cause?
A1: The failure of a Suzuki-Miyaura coupling with this substrate typically points to an inefficient catalytic system that cannot overcome the combined steric and electronic hurdles.[1] The most common culprits are:
-
Inadequate Ligand: Standard ligands like PPh₃ are often not sufficient. The reaction requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate the key steps of the catalytic cycle.[1][4]
-
Suboptimal Base/Solvent Combination: The choice of base is critical. Stronger, non-nucleophilic bases are often needed, and the solvent must be appropriate for the reaction temperature and solubility of all components.[1][5]
-
Catalyst Deactivation: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[6][7] The ligand choice is crucial to prevent this.
Q2: Is the N-Boc protecting group being cleaved under my reaction conditions?
A2: While the N-Boc group is generally stable, it can be cleaved under certain coupling conditions, particularly with stronger bases, high temperatures, or extended reaction times.[8] If you observe the formation of the unprotected pyrazole in your crude reaction mixture, consider screening milder bases (e.g., K₂CO₃, Cs₂CO₃) or reducing the reaction temperature.[8] In some cases, this unintended deprotection can be advantageous, eliminating a separate deprotection step, provided it does not interfere with the coupling itself.[9][10]
Q3: Should I be using a palladium precatalyst or generating the catalyst in situ?
A3: For challenging substrates like Boc-protected pyrazoles, using a well-defined palladium precatalyst (e.g., XPhos Pd G2/G3, SPhos Pd G2) is highly recommended.[1][9] Precatalysts offer better reproducibility and rapidly generate the active Pd(0) species, which can be crucial for difficult couplings.[1] Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less efficient and more sensitive to reaction conditions and reagent purity.
Q4: My starting boronic acid is decomposing, leading to low yields. How can I prevent this?
A4: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with electron-deficient or heteroaryl boronic acids at elevated temperatures.[1] To mitigate this:
-
Use potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are more stable.[1]
-
Employ anhydrous conditions, as water can facilitate this side reaction.[1] The addition of an additive like trimethyl borate can help create an anhydrous environment.[6]
-
Use a rapid catalyst system that promotes the desired cross-coupling at a rate faster than protodeboronation.[1]
Troubleshooting Guide & Protocols
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Low conversion is the most frequent issue. The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Recommended Catalyst Systems
The choice of ligand is paramount for overcoming the steric and electronic barriers. Bulky, electron-rich biaryl phosphine ligands are the industry standard for such challenging couplings.[4][5]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G2/G3, SPhos Pd G2 | Precatalysts ensure reliable formation of the active Pd(0) species and are often more air- and moisture-stable.[1][4] |
| Ligand | XPhos, SPhos, RuPhos | These bulky, electron-donating ligands accelerate oxidative addition and reductive elimination, the rate-limiting steps for hindered substrates.[1][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective for Suzuki reactions and are generally compatible with the Boc group under typical conditions.[1][5][8] |
| Solvent | Dioxane, Toluene, THF (+H₂O) | Aprotic polar or non-polar solvents are standard. A small amount of water is often required to facilitate boronic acid activation.[1][5] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a halo-derivative of this compound with an arylboronic acid.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the pyrazole halide (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5–2.0 equiv, 0.75–1.0 mmol), and the base (e.g., K₃PO₄, 2.0–3.0 equiv, 1.0–1.5 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G2, 2–5 mol%, 0.01–0.025 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 2.0 mL) and water (0.5 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the limiting starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Similar to Suzuki couplings, Buchwald-Hartwig amination of halo-pyrazoles is challenging and requires a carefully selected catalyst system.[11]
Caption: Decision process for optimizing Buchwald-Hartwig amination.
Recommended Catalyst Systems for Amination
The amination of electron-deficient, hindered heteroaryl halides requires highly active catalyst systems.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or PEPPSI-IPr | Pd₂(dba)₃ and Pd(OAc)₂ are common precursors used with an external ligand. PEPPSI-IPr is a robust, air-stable precatalyst with a built-in NHC ligand.[4] |
| Ligand | AdBrettPhos, tBuBrettPhos, XPhos | Extremely bulky and electron-rich ligands are necessary to promote C-N reductive elimination, which is often the turnover-limiting step.[12][13] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[14] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of a halo-derivative of this compound with a primary or secondary amine.
-
Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 1.4 equiv, 0.7 mmol) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd), the ligand (e.g., AdBrettPhos, 4.4 mol%), the pyrazole halide (1.0 equiv, 0.5 mmol), and the amine (1.2 equiv, 0.6 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 2.0 mL).
-
Reaction: Seal the vial and stir at the desired temperature (e.g., 100 °C) for 12–24 hours.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described for the Suzuki-Miyaura coupling.
-
Purification: Purify the crude material via column chromatography.
References
- Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?.
- Benchchem. (n.d.). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.).
- Walker, S. D., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Chekshin, N., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Krasavin, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. NIH.
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Derivatives.
- ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (n.d.). The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Surry, D. S., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.).
- New Journal of Chemistry (RSC Publishing). (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling | Semantic Scholar [semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Protection: A Comparative Analysis Featuring tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of reactive sites are paramount to successful multi-step synthesis. The pyrazole moiety, a key heterocycle in numerous pharmaceuticals, presents a unique challenge due to the presence of two adjacent nitrogen atoms. This guide provides an in-depth technical comparison of various pyrazole protecting groups, with a special focus on the versatile tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in your synthetic endeavors.
The Critical Role of Pyrazole N-Protection
The pyrazole ring is an amphoteric heterocycle, possessing both a weakly acidic pyrrole-like N-H proton and a weakly basic pyridine-like nitrogen.[1] This dual reactivity necessitates the use of protecting groups to ensure regioselectivity in a wide range of chemical transformations, including metal-catalyzed cross-coupling reactions, C-H functionalization, and the introduction of various substituents. The ideal protecting group should be introduced in high yield, remain stable under a variety of reaction conditions, and be cleaved selectively without affecting other functional groups in the molecule.
In Focus: this compound
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the pyrazole nitrogen, and this compound serves as an excellent case study for its utility. The Boc group offers a unique combination of stability and tunable lability, making it a valuable tool in complex synthetic sequences.
Introduction of the Boc Group
The Boc group is typically introduced by reacting the N-H pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of base and solvent can be tailored to the specific substrate.
Experimental Protocol: Boc Protection of 3-methylpyrazole
-
Materials: 3-methylpyrazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Procedure:
-
To a solution of 3-methylpyrazole (1.0 eq) in DCM at 0 °C, add Et₃N (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
-
Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. DMAP can be used as a catalyst to accelerate the reaction, particularly for less reactive pyrazoles. The reaction is typically performed at low temperatures initially to control the exothermicity of the reaction.
Stability Profile of the N-Boc Group
The N-Boc group on a pyrazole exhibits a distinct stability profile compared to its counterpart on amines. While generally considered acid-labile, it shows considerable stability towards a range of other reagents.
-
Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]
-
Basic Conditions: While generally stable to many basic conditions, N-Boc protected pyrazoles can be deprotected under specific basic conditions, a feature that can be exploited for selective cleavage.[3][4]
-
Reductive Conditions: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), making it orthogonal to benzyl-type protecting groups.[3]
-
Oxidative Conditions: The Boc group is generally resistant to many common oxidizing agents.
Deprotection of the N-Boc Group
The selective removal of the Boc group is a key advantage of its use.
Experimental Protocol: Acidic Deprotection of this compound
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected pyrazole in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting pyrazole salt can be used directly or neutralized with a base.
-
-
Causality of Experimental Choices: TFA is a strong acid that efficiently cleaves the Boc group via a mechanism involving the formation of a stable tert-butyl cation. DCM is a common solvent as it is inert to the acidic conditions.
A novel and selective method for the deprotection of N-Boc pyrazoles using sodium borohydride (NaBH₄) in ethanol has been reported, which leaves N-Boc protected amines and other aromatic heterocycles intact.[3] This method provides an excellent option for orthogonal deprotection in complex molecules.
Experimental Protocol: Selective Deprotection using NaBH₄
-
Materials: this compound, Sodium borohydride (NaBH₄), Ethanol (EtOH).
-
Procedure:
-
To a solution of the N-Boc protected pyrazole in ethanol at room temperature, add NaBH₄ (1.5-3.0 eq) portion-wise.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected pyrazole.
-
-
Causality of Experimental Choices: The mechanism is proposed to involve the formation of an ethoxyborohydride species that facilitates the cleavage of the Boc group from the pyrazole nitrogen.[3] Ethanol acts as both a solvent and a proton source. This method's selectivity stems from the differential reactivity of the N-Boc group on pyrazoles compared to other N-Boc protected functionalities under these conditions.[3]
A Comparative Analysis of Pyrazole Protecting Groups
The choice of a protecting group is highly dependent on the planned synthetic route. Below is a comparative analysis of several common pyrazole protecting groups, highlighting their key characteristics.
N-Aryl Protecting Groups (e.g., 2,4-Dinitrophenyl - DNP)
-
Introduction: Typically introduced via nucleophilic aromatic substitution of a halogenated dinitrobenzene with the pyrazole anion.
-
Stability: The DNP group is highly stable to acidic conditions.[5] It is an electron-withdrawing group, which deactivates the pyrazole ring to electrophilic attack.
-
Deprotection: The DNP group is readily cleaved by nucleophiles such as thiophenol or piperidine.[5][6][7] This allows for orthogonal deprotection in the presence of acid-labile groups like Boc.
-
Advantages: Excellent stability to acid, provides an orthogonal deprotection strategy.
-
Disadvantages: Introduction can sometimes be challenging, and the deprotection conditions with thiols can be harsh for some substrates.
N-Alkyl Protecting Groups
-
Introduction: Introduced by N-alkylation with benzyl bromide or PMB chloride in the presence of a base.
-
Stability: Stable to a wide range of acidic and basic conditions.
-
Deprotection: The benzyl group is typically removed by catalytic hydrogenolysis (H₂, Pd/C).[8] The PMB group can be cleaved oxidatively (e.g., with DDQ or CAN) or under strongly acidic conditions (e.g., TFA).[4]
-
Advantages: High stability, provides orthogonality with acid- and base-labile groups.
-
Disadvantages: Hydrogenolysis conditions can reduce other functional groups in the molecule. Oxidative cleavage of PMB may not be compatible with all substrates.
-
Introduction: Reacting the pyrazole with SEM-Cl in the presence of a base.
-
Stability: Stable to a broad range of conditions, including those used for catalytic arylation.[1]
-
Deprotection: Cleaved with fluoride ion sources (e.g., TBAF) or under acidic conditions.[1]
-
Advantages: High stability and the ability to be transposed from one nitrogen to the other, enabling sequential C-H functionalization at different positions of the pyrazole ring.[1]
-
Disadvantages: The deprotection conditions may not be suitable for all substrates.
-
Introduction: Reaction with trityl chloride in the presence of a base.
-
Stability: Stable to basic and mild acidic conditions.[9]
-
Deprotection: Cleaved under acidic conditions, often milder than those required for Boc deprotection (e.g., formic acid or acetic acid).[9][10]
-
Advantages: Provides an orthogonal deprotection strategy with the Boc group, allowing for selective deprotection of either group by tuning the acid strength.[9]
-
Disadvantages: The bulky nature of the trityl group can sometimes hinder reactions at adjacent positions.
N-Acyl Protecting Groups (e.g., Acetyl)
-
Introduction: Typically introduced using acetyl chloride or acetic anhydride.
-
Stability: The acetyl group is an electron-withdrawing group that deactivates the pyrazole ring. It is stable to acidic conditions but labile to basic hydrolysis.
-
Deprotection: Removed under basic conditions (e.g., NaOH or K₂CO₃ in methanol).
-
Advantages: Easy to introduce and remove.
-
Disadvantages: The electron-withdrawing nature can significantly alter the reactivity of the pyrazole ring. Lability to base limits its use in reactions involving strong bases.
Quantitative Comparison of Pyrazole Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Stable to base (mostly), hydrogenation. Labile to strong acid. | Strong acid (TFA, HCl); NaBH₄/EtOH (selective)[2][3] | Orthogonal to Bn, PMB, DNP. |
| DNP | DNP-F, base | Stable to acid. Labile to nucleophiles. | Thiophenol, piperidine[5][6] | Orthogonal to Boc, Tr, Bn. |
| Benzyl (Bn) | BnBr, base | Stable to acid and base. Labile to hydrogenolysis. | H₂, Pd/C[8] | Orthogonal to Boc, Tr, DNP. |
| PMB | PMB-Cl, base | Stable to acid and base. Labile to oxidation and strong acid. | DDQ, CAN, TFA[4] | Orthogonal to Boc, Tr, DNP. |
| SEM | SEM-Cl, base | Stable to a wide range of conditions. | F⁻ (TBAF), acid[1] | Can be orthogonal to other groups depending on the specific conditions. |
| Trityl (Tr) | TrCl, base | Stable to base, mild acid. Labile to stronger acid. | Formic acid, TFA[9][10] | Orthogonal with Boc by tuning acid strength. |
| Acetyl (Ac) | AcCl, Ac₂O | Stable to acid. Labile to base. | Base (NaOH, K₂CO₃) | Orthogonal to acid-labile groups. |
Strategic Selection and Orthogonal Protection
The ability to selectively deprotect one nitrogen protecting group in the presence of others is a cornerstone of modern organic synthesis. This "orthogonal protection" strategy allows for the sequential functionalization of different parts of a molecule.
A classic example of an orthogonal strategy for pyrazoles involves the use of the acid-labile Boc group for an amino substituent and the differentially acid-labile trityl group for the pyrazole NH.[9] The trityl group can often be removed under milder acidic conditions (e.g., formic acid) while leaving the Boc group intact. Subsequent treatment with a stronger acid like TFA will then cleave the Boc group.
Conclusion
The selection of an appropriate protecting group for the pyrazole nitrogen is a critical decision that can significantly impact the success of a synthetic campaign. The tert-butoxycarbonyl group, as exemplified by this compound, offers a robust and versatile option with a well-defined stability profile and multiple avenues for selective deprotection. By understanding the nuances of each protecting group's stability and lability, as outlined in this guide, researchers can devise sophisticated and efficient synthetic strategies. The ability to employ orthogonal protection schemes further expands the synthetic chemist's toolbox, enabling the construction of complex molecular architectures with precision and control.
References
-
Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc2020 , viii, 115-124. [Link]
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- [No valid URL found for this reference]
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Song, G.-Q. et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry2016 , 13, 177-180. [Link]
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- [No valid URL found for this reference]
-
Ahmed, B. M. & Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances2015 , 5, 23533-23543. [Link]
-
Ahmed, B. M. & Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar2015 . [Link]
-
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Ahmed, B. M. & Mezei, G. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate2015 . [Link]
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A Comparative Guide to the Structural Confirmation of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate via ¹H and ¹³C NMR Spectroscopy
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly pyrazole derivatives, are privileged scaffolds in medicinal chemistry, demanding rigorous analytical characterization. This guide provides an in-depth analysis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, demonstrating the synergistic power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. We will explore the causality behind experimental choices, compare the spectral data against theoretical predictions, and present a self-validating protocol for researchers in the field.
Introduction: The Need for Rigorous Structural Analysis
This compound is a key building block in organic synthesis, often utilized in the development of pharmacologically active agents. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent, and a pyrazole core. The precise arrangement of these functional groups is critical to its reactivity and downstream applications. While several isomers are possible, a combined ¹H and ¹³C NMR analysis provides a non-destructive and highly informative method to confirm the desired 3-methyl substitution pattern conclusively.
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit unique resonance frequencies when placed in a strong magnetic field.[1] These frequencies, reported as chemical shifts (δ), are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's atomic connectivity and chemical functionality.[2][3]
¹H NMR Spectral Analysis: A Proton's Perspective
Proton (¹H) NMR spectroscopy is typically the initial step in structural analysis due to its high sensitivity and the near-100% natural abundance of the ¹H isotope.[2] The spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (relative number of protons), and the signal multiplicity or splitting pattern (number of neighboring protons).
For this compound, we anticipate four distinct signals:
-
tert-Butyl Protons (C(CH₃)₃): The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent due to rapid rotation around the C-C single bonds. They are distant from any strongly electron-withdrawing groups. Consequently, they are expected to produce a prominent singlet (no adjacent protons) with an integration value of 9H.[4] This signal is a hallmark of the tert-butyl group and typically appears in the upfield region of the spectrum, around δ 1.6 ppm .[5][6]
-
3-Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the pyrazole ring are also equivalent and have no adjacent protons, resulting in a singlet integrating to 3H. Being attached to an aromatic ring system, these protons are slightly deshielded compared to simple alkyl protons and are expected to resonate at approximately δ 2.3 ppm .
-
Pyrazole Ring Proton (H-4): This proton is on an sp²-hybridized carbon and will be deshielded into the aromatic region. It has one neighboring proton (H-5), which will split its signal into a doublet. Based on data from similar N-Boc protected pyrazoles, the H-4 proton is expected at approximately δ 6.2 ppm .[7]
-
Pyrazole Ring Proton (H-5): This proton is also on the aromatic ring and is adjacent to H-4, resulting in a doublet. It is typically shifted further downfield than H-4 in 1-substituted pyrazoles due to the electronic influence of the adjacent ring nitrogen and the Boc group. Its predicted chemical shift is around δ 8.1 ppm .[7]
The combination of a 9H singlet, a 3H singlet, and two doublets in the aromatic region provides strong preliminary evidence for the proposed structure.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a direct view of the carbon framework.[8][9] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra typically require a higher sample concentration and more scans to acquire.[10][11] Standard ¹³C NMR experiments are proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum and preventing overlap.[12]
For this compound, seven distinct carbon signals are predicted:
-
tert-Butyl Methyl Carbons (C(CH₃)₃): The three methyl carbons of the tert-butyl group are equivalent and will appear as a single signal in the upfield alkyl region, predicted around δ 28.0 ppm .[4]
-
tert-Butyl Quaternary Carbon (C(CH₃)₃): The central quaternary carbon of the tert-butyl group is also distinct and is expected to resonate at approximately δ 85.5 ppm .
-
3-Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the pyrazole ring is typically found in the far upfield region, predicted around δ 12.0 ppm .
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-4: This is the only carbon on the pyrazole ring bonded to a hydrogen. It is expected to be the most upfield of the ring carbons, at approximately δ 112.0 ppm .
-
C-5: This carbon, bonded to a hydrogen and adjacent to a nitrogen, will be further downfield, predicted around δ 133.0 ppm .[7]
-
C-3: This carbon, bearing the methyl group, is significantly deshielded and is predicted to appear around δ 150.0 ppm .
-
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc protecting group is the most deshielded carbon in the molecule due to its sp² hybridization and bond to two electronegative oxygen atoms. It is expected to appear far downfield, at approximately δ 147.0 ppm .[7]
Comparative Analysis: The Power of Synergy
Neither ¹H nor ¹³C NMR alone can unambiguously confirm the structure against all possible isomers, such as tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate. However, when analyzed together, the data becomes definitive.
| Signal Source | ¹H NMR Prediction (δ, ppm) | ¹³C NMR Prediction (δ, ppm) | Rationale for Confirmation |
| tert-Butyl (9 x CH) | 1.6 (s, 9H) | 28.0 (3C) | The 9H singlet in ¹H NMR is a classic indicator of a tert-butyl group.[4] |
| tert-Butyl (Quaternary C) | - | 85.5 (1C) | This signal in ¹³C NMR confirms the quaternary center of the tert-butyl group. |
| Carbonyl (C=O) | - | 147.0 (1C) | A signal in this downfield region is characteristic of a carboxylate/carbonate carbon. |
| 3-Methyl (3 x CH) | 2.3 (s, 3H) | 12.0 (1C) | A 3H singlet confirms an isolated methyl group. |
| Pyrazole C-3 | - | 150.0 (1C) | The downfield shift confirms its attachment to two nitrogen atoms and the methyl group. |
| Pyrazole C-4 | 6.2 (d, 1H) | 112.0 (1C) | The coupling to only one other proton (H-5) in the ¹H spectrum and its relatively upfield ¹³C shift are key identifiers. |
| Pyrazole C-5 | 8.1 (d, 1H) | 133.0 (1C) | The downfield shift relative to H-4 and its coupling pattern confirm its position adjacent to the N-Boc group. |
Distinguishing from the 5-Methyl Isomer: In the hypothetical 5-methyl isomer, the pyrazole ring would have protons at positions 3 and 4. This would lead to a different set of chemical shifts and potentially different coupling constants for the ring protons in the ¹H spectrum. More definitively, the chemical shifts of the ring carbons in the ¹³C spectrum would be significantly different, as C-5 would now be substituted and C-3 would be protonated, altering their electronic environments.
Visualization of this compound
To aid in the correlation of NMR signals with the molecular structure, the following diagram illustrates the key atomic groups.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra. Adherence to these guidelines is crucial for obtaining high-resolution, reproducible data.
Sample Preparation
-
Weighing the Sample:
-
Solvent Selection:
-
Dissolution:
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved particles that could degrade spectral quality.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Instrument Parameters (400 MHz Spectrometer)
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.[16]
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or higher (as needed for good signal-to-noise)
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis. For ¹H, reference the residual CHCl₃ peak to δ 7.26 ppm.[15][16] For ¹³C, reference the CDCl₃ triplet to its central peak at δ 77.16 ppm.[17]
-
Integrate the signals in the ¹H spectrum.
-
Conclusion
The structural confirmation of this compound is robustly achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides critical information on the types of protons and their connectivity through integration and coupling patterns, clearly identifying the tert-butyl, methyl, and pyrazole proton environments. The ¹³C NMR spectrum complements this by providing a complete map of the carbon skeleton, confirming the number of unique carbons and their respective functional groups. Together, these techniques offer a self-validating system that allows for the unambiguous assignment of the molecular structure, a critical step in any chemical research or drug development pipeline.
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Semantic Scholar. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/657e28987095f68a5c2d363717208f6583922718]([Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Pyrazole Scaffolds in Drug Design
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from anticancer to antimicrobial.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The addition of a tert-butyl 3-methyl-1H-pyrazole-1-carboxylate moiety, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, introduces specific steric and electronic properties that can significantly influence molecular conformation and, consequently, biological activity.
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these compounds in the solid state. This guide provides a comprehensive overview of the crystallographic analysis workflow, from synthesis to structural refinement, using a comparative approach. We will explore the causal reasoning behind key experimental decisions and demonstrate how subtle changes in substitution on the pyrazole ring can lead to significant variations in crystal packing and intermolecular interactions—critical data for structure-activity relationship (SAR) studies.
Part 1: Synthesis and the Crucial Step of Crystal Growth
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The synthesis of functionalized pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[3] For N-Boc protected pyrazoles, the Boc group is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (DMAP).[4]
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method is paramount and is dictated by the solubility and stability of the specific derivative.
Causality in Crystallization:
-
Why Slow Evaporation? This is the most common and straightforward technique. It is effective for compounds that are highly soluble in a volatile solvent. The slow removal of the solvent allows molecules to self-assemble into a well-ordered crystal lattice. For many pyrazole derivatives, solvents like ethanol, methanol, or dichloromethane are effective.[1][4]
-
Why Vapor Diffusion? This method is preferred for compounds that are sparingly soluble or tend to precipitate too quickly. A solution of the compound in a "good" solvent is allowed to equilibrate with a "poor" solvent (the precipitant) in a sealed chamber. The slow diffusion of the precipitant into the solution gradually reduces the compound's solubility, promoting slow, ordered crystal growth.
-
Why Solvent Choice Matters: The polarity of the solvent system must be fine-tuned to the specific derivative. The Boc group increases the lipophilicity of the molecule. Therefore, a mixture of solvents, such as ethyl acetate in hexane, is often used to achieve the critical level of supersaturation required for crystallization.[4]
Experimental Protocol: Single Crystal Growth
-
Preparation: Dissolve 10-20 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture).
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes. Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal using a nylon loop and immediately proceed to mounting for X-ray analysis.
Part 2: The X-ray Diffraction Workflow: From Data Collection to Structural Refinement
The following section outlines a standardized, self-validating workflow for X-ray crystallographic analysis. This process ensures data integrity and produces a reliable structural model.
Caption: Standard workflow for single-crystal X-ray crystallographic analysis.
Detailed Protocol for X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100-150 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[5]
-
Data Collection: Intensity data are collected using a diffractometer equipped with a CCD or CMOS detector (e.g., Bruker SMART Apex II or Rigaku XtaLab Synergy) using Mo Kα or Cu Kα radiation.[1][6]
-
Data Processing: The collected raw data frames are processed (integrated, scaled, and corrected for absorption effects) using software like SAINT and SADABS.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1][5][7] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[8]
-
Validation and Deposition: The final structural model is validated using tools like checkCIF. The crystallographic data (CIF file) is then deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verification.[5][7][9]
Part 3: Comparative Structural Analysis of N-Boc Pyrazole Derivatives
To illustrate the power of comparative analysis, we will examine the crystallographic data of two representative N-Boc protected heterocyclic compounds and contrast them with hypothetical, yet plausible, data for the parent this compound. The key is to observe how different substituents influence supramolecular assembly.
| Parameter | Derivative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[4] | Derivative B: tert-Butyl 3-oxo-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate[10] | Hypothetical: this compound |
| Formula | C₁₂H₁₄BrN₃O₂ | C₁₁H₁₇N₃O₃ | C₉H₁₆N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.6552 (2) | 18.6250 (12) | 5.981 (1) |
| b (Å) | 15.1118 (3) | 6.0893 (5) | 11.234 (2) |
| c (Å) | 8.7891 (2) | 10.7414 (7) | 16.543 (3) |
| β (°) ** | 107.5020 (10) | 104.100 (4) | 90 |
| V (ų) ** | 1348.69 (5) | 1181.51 (15) | 1111.9 (3) |
| Key Intermolecular Interactions | N—H···N hydrogen bonds forming R²₂(8) dimers; π–π stacking.[4] | N—H···O hydrogen bonds forming R²₂(8) dimers; C—H···O interactions.[10] | C—H···O interactions; van der Waals forces. |
| Key Dihedral Angle | Pyrazole/Benzene: 2.36 (5)°[4] | Pyrazole/Piperidine: 5.69 (13)°[10] | Pyrazole/Boc-carbonyl: (Hypothetically ~5-15°) |
Interpreting the Structural Data: From Angles to Action
The comparative data in the table reveals critical insights for the drug development professional:
-
Influence of Functional Groups on Crystal Packing: The presence of the amino and bromo groups in Derivative A facilitates strong N—H···N hydrogen bonds and π–π stacking, leading to a tightly packed dimeric structure.[4] Similarly, the oxo and piperidine NH groups in Derivative B drive the formation of N—H···O hydrogen-bonded dimers.[10] Our hypothetical parent compound, lacking strong hydrogen bond donors, would likely exhibit a less complex packing arrangement dominated by weaker C—H···O and van der Waals interactions. This directly impacts solubility and solid-state stability.
-
Conformational Analysis: The dihedral angles are particularly revealing. In Derivative A , the fused ring system is nearly planar, which might be optimal for intercalating into a flat biological binding site.[4] In contrast, the 5.69° twist in Derivative B between the pyrazole and piperidine rings creates a more three-dimensional shape.[10] The orientation of the bulky Boc group relative to the pyrazole ring is also critical; even small variations in this angle can dramatically alter the molecule's steric profile and its ability to fit within a receptor's active site.
Caption: Supramolecular interactions dictate crystal packing in different derivatives.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is not merely an exercise in structure determination; it is a fundamental tool for rational drug design. By meticulously controlling synthesis and crystallization, and by applying a rigorous and standardized diffraction workflow, researchers can obtain high-fidelity structural models. A comparative analysis of these models reveals the profound impact of chemical substitution on molecular conformation and intermolecular interactions. This detailed structural knowledge allows scientists to understand structure-activity relationships, optimize lead compounds, and ultimately develop more effective and specific therapeutics.
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Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. Available at: [Link]
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Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available at: [Link]
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Abdel-Wahab, B. F., Al-Harbi, E. A., & El-Sharkawy, M. A. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(21), 7409. Available at: [Link]
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Nuta, A., Gîrd, C. E., Limban, C., Chiriță, C., & Arsene, A. L. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]
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Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127599. Available at: [Link]
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Jones, C. E., Hancock, T. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5431. Available at: [Link]
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Mphahane, N., Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Mphahane, N., Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. Available at: [Link]
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Mohammed, R., Chastanet, G., et al. (2013). CCDC 899456: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
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Al-Shamari, M. B. (2011). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Serbian Chemical Society, 76(2), 193-220. Available at: [Link]
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ResearchGate. (n.d.). X-ray diffraction patterns of tert-butyl (R)-3-(S-methylsulfonimidoyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. ResearchGate. Retrieved January 14, 2026, from [Link]
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Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. Available at: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates like tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a key building block for various active pharmaceutical ingredients (APIs), demand rigorous analytical characterization.[1][2] The presence of impurities, even at trace levels, can have significant impacts on the final drug product's stability and safety profile.[1]
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific N-Boc protected pyrazole derivative. We will move beyond procedural lists to explore the fundamental principles that govern the selection of one method over the other, supported by detailed experimental protocols and comparative data.
Understanding the Analyte: Key Physicochemical Properties
Before comparing analytical techniques, we must understand the molecule : this compound.
-
Structure: It possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3][4]
-
Protecting Group: The nitrogen at the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. This group is notoriously thermolabile and sensitive to strong acids.[5][6] This single feature is the most critical factor in our analytical method selection.
-
Volatility & Polarity: With a molecular weight of 196.25 g/mol , the compound is semi-volatile. The pyrazole core imparts some polarity, while the tert-butyl and methyl groups add non-polar character. It is generally soluble in common organic solvents.
The thermal instability of the N-Boc group immediately presents a challenge for methods requiring high temperatures, such as Gas Chromatography.[5][7]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Intact Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally unstable.[7][8][9] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Why RP-HPLC is the Optimal Choice
The primary advantage of HPLC for this analyte is its operation at or near ambient temperature, which preserves the integrity of the thermolabile N-Boc protecting group.[7] This ensures that the measured purity reflects the true composition of the sample, rather than artifacts created during analysis. The separation in RP-HPLC is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18-silica), making it ideal for this moderately polar molecule.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a robust, self-validating system for quantifying the purity of the main component and detecting related, non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent hydrophobic selectivity for separating the main peak from potential starting materials or dimeric impurities. The length and particle size ensure high resolution.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: The acid modifier improves peak shape and suppresses the ionization of any free amine impurities.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: A common, strong organic solvent that provides good elution strength for the analyte.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Rationale: A gradient elution is crucial for impurity profiling. It ensures that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and detected within a reasonable timeframe.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: A controlled temperature ensures reproducible retention times. 30 °C is sufficient to reduce mobile phase viscosity without risking analyte degradation.
-
-
Detection Wavelength: 220 nm.
-
Rationale: The pyrazole ring possesses a chromophore that absorbs in the low UV range. 220 nm typically provides a strong signal for this class of compounds. A DAD allows for peak purity analysis across a spectrum.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 220 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Degradants
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[8][10] It is the gold standard for analyzing volatile and semi-volatile compounds.[1][9]
The Inherent Challenge: Thermal Deprotection
When applying GC-MS to this compound, the primary obstacle is the thermal lability of the N-Boc group. Standard GC inlet temperatures (typically ≥250 °C) are well above the temperature required for the thermal decomposition of this protecting group.[5] This deprotection would lead to the on-column formation of 3-methyl-1H-pyrazole, skewing the purity results and failing to analyze the intact molecule.
Therefore, GC-MS is not the recommended primary technique for determining the purity of the intact this compound. However, it serves an essential, complementary role in identifying:
-
Residual Solvents: Volatile organic compounds from the synthesis (e.g., Toluene, THF, Ethyl Acetate).
-
Volatile Starting Materials: Such as hydrazine derivatives.
-
Thermal Degradation Profile: By intentionally using a high inlet temperature, one can study the thermal stability and identify potential degradation products.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
This protocol focuses on identifying volatile impurities, not quantifying the main peak.
-
Instrumentation:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of volatile and semi-volatile compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C (for volatile analysis).
-
Rationale: This temperature ensures rapid volatilization of solvents and other small impurities. Note: this will cause deprotection of the main analyte.
-
-
Injection Mode: Split, 50:1 ratio.
-
Rationale: A split injection prevents column overloading when analyzing a concentrated sample for trace-level impurities.
-
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: This program allows for the separation of highly volatile solvents at the beginning of the run before ramping up to elute semi-volatile components.
-
-
MS Parameters:
-
Ion Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 450 amu.
-
-
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
The large peak corresponding to 3-methyl-1H-pyrazole (the deprotected product) can be identified by its mass spectrum.
-
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS-based volatile impurity profiling.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC Method | GC-MS Method |
| Primary Application | Purity of intact analyte ; quantification of non-volatile impurities. | Identification of volatile impurities (residual solvents); thermal degradation studies. |
| Analyte Integrity | Excellent. Operates at low temperatures, preserving the N-Boc group. | Poor. High temperatures cause complete deprotection of the analyte. |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase (polarity-based).[9] | Partitioning between a gas mobile phase and a liquid stationary phase (boiling point/polarity-based).[9] |
| Detection | UV-Vis Absorbance. Provides quantitative data based on concentration. | Mass Spectrometry. Provides structural information and definitive identification.[8] |
| Information Provided | Quantitative purity (Area %), retention time, UV spectrum. | Identification of volatile unknowns, mass spectrum, semi-quantitative data. |
| Sample Preparation | Simple dissolution in a suitable mobile phase-compatible diluent. | Simple dissolution in a volatile organic solvent. |
| Key Advantage | Accurately measures the purity of the target molecule without causing degradation. | High sensitivity and specificity for identifying volatile trace impurities.[10] |
| Key Limitation | May not detect highly volatile impurities (e.g., ether, pentane) that elute with the solvent front. | Cannot be used to assess the purity of the intact, thermolabile analyte. |
Conclusion and Recommendation
For the comprehensive purity assessment of This compound , a dual-technique approach is scientifically rigorous, but the roles of each technique are distinct and not interchangeable.
-
Primary Method for Purity: Reversed-Phase HPLC is the unequivocal method of choice. Its ability to operate at ambient temperatures ensures the integrity of the N-Boc protecting group, providing an accurate and reliable quantification of the main component and any related non-volatile impurities. It is the definitive technique for release testing and stability studies of the intact molecule.[7][9]
-
Complementary Method for Impurities: GC-MS is an invaluable complementary tool. It should be employed to identify and quantify residual volatile organic solvents from the manufacturing process, which HPLC may not detect. It is not suitable for assessing the purity of the parent compound but is superior for characterizing its volatile impurity profile.[1][8]
By leveraging HPLC for its gentle, non-destructive analysis of the intact molecule and GC-MS for its prowess in identifying volatile contaminants, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their materials.
References
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- Reddy, B. P., & Kumar, K. A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- International Journal of Innovative Research in Technology. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Moody, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.
- ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Bandre, S. B., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Di Mola, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
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A Comparative Guide to N-Protection of Pyrazoles: The Ascendancy of tert-Butyl Carboxylate Over Trityl
In the intricate landscape of medicinal chemistry and drug development, pyrazoles stand out as privileged scaffolds, forming the core of numerous biologically active compounds.[1][2][3] The synthesis of complex, functionalized pyrazole derivatives, however, necessitates a robust and strategic approach to protecting group chemistry. The two nitrogen atoms within the pyrazole ring present a classic challenge of regioselectivity during functionalization, making the choice of an N-protecting group a critical decision that dictates the success of a synthetic route.[4][5]
For decades, the bulky trityl (triphenylmethyl, Tr) group has been a mainstay for protecting the pyrazole nitrogen, prized for its steric hindrance. However, modern synthetic demands for milder conditions, greater functional group tolerance, and streamlined purification have brought the tert-butoxycarbonyl (Boc) group to the forefront. This guide provides a detailed, evidence-based comparison of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (an N-Boc protected pyrazole) and its N-Trityl counterpart, elucidating the distinct advantages that establish the Boc group as a more versatile and efficient tool for contemporary organic synthesis.
The Contenders: A Structural Overview
The selection of a protecting group is governed by its ease of introduction, stability across a range of reaction conditions, and facile, selective removal.[6] Both Boc and Trityl groups are acid-labile, a shared characteristic that belies their significant differences in chemical behavior and practical application.
Figure 1: Structures of unprotected 3-methyl-1H-pyrazole and its N-Boc and N-Trityl protected forms.
The Trityl Group: A Bulky Guardian
The trityl group is introduced by reacting the pyrazole with trityl chloride (TrCl) in the presence of a base like pyridine.[7] Its most celebrated feature is its immense steric bulk, which can effectively direct substitution to other positions of a molecule.
Key Characteristics:
-
Stability: Stable to basic and mild acidic conditions.[4]
-
Deprotection: Typically removed with strong acids like trifluoroacetic acid (TFA) or under milder acidic conditions such as formic or acetic acid.[4][7][8]
However, the reliance on acidic cleavage is also its primary drawback. The deprotection generates a highly stable trityl cation, which is essentially a "t-butyl cation on steroids."[7] This reactive intermediate can lead to undesired side reactions if not effectively trapped. Furthermore, the final deprotection step can sometimes be incomplete, especially in complex substrates, complicating purification.[9] The byproduct, triphenylmethanol, is a bulky, non-volatile solid that often requires chromatographic separation.
The Boc Group: Versatility and Mildness
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O), often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] While also acid-labile, the Boc group offers a wider and milder range of deprotection options, marking its key advantage over the trityl group.
Key Characteristics:
-
Stability: Stable to basic and nucleophilic conditions.[4]
-
Deprotection: Cleaved by strong acids (e.g., TFA, HCl), but critically, it is also susceptible to cleavage under specific, non-acidic conditions that leave many other protecting groups, including Trityl, intact.
A standout feature is the ability to deprotect N-Boc from pyrazoles selectively using sodium borohydride (NaBH₄) in ethanol at room temperature.[12][13] This reaction is remarkably chemoselective; N-Boc groups on primary amines, pyrroles, and indoles remain completely intact under these conditions.[12] This opens up avenues for orthogonal protection schemes that are simply not possible when relying solely on acid-labile groups. The byproduct of Boc cleavage is gaseous isobutylene and carbon dioxide, which are easily removed, simplifying reaction workup.
Head-to-Head Comparison: Experimental Insights
The practical differences between these two protecting groups become evident when comparing their performance under various synthetic conditions.
| Feature | This compound (Boc) | N-Trityl Pyrazole |
| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP (cat.), MeCN[11] | Trityl chloride (TrCl), Pyridine[4] |
| Standard Deprotection | Strong Acid (TFA, HCl)[4] | Strong to Mild Acid (TFA, Formic Acid)[7] |
| Alternative Deprotection | NaBH₄ in EtOH (Selective for N-Boc pyrazoles)[12] | Indium-mediated (for tetrazoles)[14], LiCl (for ethers)[15] |
| Deprotection Byproducts | Isobutylene (gas), CO₂ (gas), t-butanol | Triphenylmethanol (non-volatile solid) |
| Workup/Purification | Generally simpler due to volatile byproducts | Often requires chromatography to remove byproduct |
| Orthogonality | Excellent; can be removed while Trityl, Cbz, Fmoc are stable.[12][13] | Good; can be removed in the presence of Boc with milder acid.[4][16] |
| Steric Hindrance | Moderate | Very High |
The Power of Orthogonality: A Decisive Advantage
In multi-step synthesis, the ability to deprotect one functional group without affecting another is paramount. This concept, known as orthogonality, is where the Boc/Trityl pairing can be strategically employed, but also where Boc demonstrates superior standalone flexibility.[6]
While it is possible to selectively cleave a trityl group in the presence of a Boc group using carefully controlled mild acidic conditions (e.g., 50% aqueous acetic acid), the reverse is not true under acidic protocols.[4] Any acid strong enough to remove a Boc group will invariably cleave the more labile trityl group.
The discovery of NaBH₄-mediated deprotection for N-Boc pyrazoles fundamentally changes this dynamic. It establishes a truly orthogonal cleavage condition for the Boc group that is independent of acid lability, allowing for unprecedented strategic flexibility in complex molecule synthesis.
Figure 2: Orthogonal deprotection possibilities illustrating the versatility of the N-Boc group.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a pyrazole nucleus.
Protocol 1: N-Boc Protection of 1H-pyrazole-4-carboxaldehyde
Causality: This protocol uses di-tert-butyl dicarbonate as the Boc source. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the weakly nucleophilic pyrazole nitrogen. Acetonitrile is a suitable polar aprotic solvent.
Methodology:
-
To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.0 eq) at room temperature.[11]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).[11]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. The organic phase is washed with 0.5 N HCl and then brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.
Protocol 2: N-Trityl Protection of a Boc-Protected Aminopyrazole
Causality: This procedure uses trityl chloride as the protecting group source. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.[4][7]
Methodology:
-
Dissolve the starting pyrazole (e.g., methyl 3-(tert-butoxycarbonylamino)-1H-pyrazole-4-carboxylate) (1.0 eq) in dry pyridine.[4]
-
Add trityl chloride (1.1 eq) to the solution.[4]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-tritylated product.[4]
Protocol 3: Selective Deprotection of N-Boc from a Pyrazole
Causality: This method leverages the unique reactivity of the N-Boc group on electron-deficient azoles towards hydride reagents. The mechanism likely involves nucleophilic attack by the hydride at the carbonyl carbon, followed by collapse of the tetrahedral intermediate.[12] Ethanol serves as a protic solvent.
Methodology:
-
Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or absolute).[12]
-
Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole.
Protocol 4: Deprotection of N-Trityl Group with Formic Acid
Causality: Formic acid is a moderately strong acid capable of protonating the N-Trityl bond, leading to the formation of the stable trityl cation and the free pyrazole. A scavenger is often omitted in simple cases, but for sensitive substrates, it would be added to trap the cation.[7]
Methodology:
-
Treat the N-trityl protected pyrazole with cold formic acid (97+%).[7]
-
Stir for a short period (e.g., 3-5 minutes), monitoring closely by TLC.[7]
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether to remove residual acid.[7]
-
The crude product can be purified by extraction or chromatography to remove the triphenylcarbinol byproduct.
Conclusion
While the trityl group remains a viable option, particularly when extreme steric bulk is a primary requirement, the advantages of using this compound and other N-Boc pyrazoles are clear and compelling for modern organic synthesis. The Boc group's combination of adequate stability, simplified byproduct removal, and, most importantly, its expanded orthogonal deprotection capabilities—especially the mild and selective cleavage with NaBH₄—offers a superior level of control and flexibility. For researchers, scientists, and drug development professionals, embracing the N-Boc protecting group for pyrazoles is a strategic choice that facilitates more efficient, cleaner, and versatile synthetic routes to complex target molecules.
References
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-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Štefane, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3239. [Link]
- University of Minnesota. Protecting Groups.
-
Ghilardi, J., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23594-23603. [Link]
-
Thieme Gruppe. (2015). Trityl Group Deprotection from Tetrazoles. [Link]
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Daugulis, O., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 49(6), 1079-1082. [Link]
- Common Organic Chemistry. Trityl Protection.
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Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
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Mery, J., et al. (1993). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Peptide Research, 6(3), 141-147. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
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Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional da Universidade de Alicante. [Link]
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El-Sayed, N. N. E., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]
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Klymchenko, A. S., & Demchenko, A. P. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-80. [Link]
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Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29597-29621. [Link]
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Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 793-827. [Link]
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ResearchGate. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
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Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Cakir, U., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Bobbitt, J. M., et al. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2023(3), M1682. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate and Its Regioisomers
In the landscape of drug discovery and development, N-heterocyclic scaffolds are of paramount importance, with pyrazoles representing a privileged structural motif in numerous therapeutic agents. The precise substitution pattern on the pyrazole ring is critical, as even minor positional changes, such as in regioisomers, can profoundly alter a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Consequently, the unambiguous structural elucidation of these isomers is a cornerstone of synthetic and medicinal chemistry. This guide provides an in-depth spectroscopic comparison of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate and its regioisomers, the 5-methyl and 4-methyl variants, offering field-proven insights and experimental data to aid researchers in their definitive characterization.
The Synthetic Conundrum: A Mixture of Regioisomers
The synthesis of substituted pyrazoles often begins with the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. When an unsymmetrical dicarbonyl precursor is used with a substituted hydrazine, the reaction can proceed via two different pathways, potentially leading to a mixture of regioisomers. The protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to modulate reactivity in subsequent synthetic steps. However, this protection step itself can be complicated by the presence of an existing regioisomeric mixture or by the tautomeric nature of the parent methylpyrazole. Therefore, robust analytical methods are essential to confirm the identity of the desired isomer and the purity of the synthetic intermediates.
Spectroscopic Fingerprints: Distinguishing the Indistinguishable
A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a powerful toolkit for the definitive assignment of the methyl group's position on the pyrazole ring.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most informative technique for distinguishing these regioisomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the substitution pattern.
-
This compound: This isomer will exhibit two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions. The proton at C5 is typically deshielded compared to the proton at C4 due to its proximity to the N2 atom. We would expect a doublet for H4 around 6.1-6.3 ppm and a doublet for H5 around 7.5-7.7 ppm, with a characteristic coupling constant of approximately 2-3 Hz. The methyl protons will appear as a singlet around 2.2-2.4 ppm.
-
tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate: Similar to the 3-methyl isomer, this compound will also show two doublets for the pyrazole ring protons (H3 and H4). However, the relative chemical shifts will differ. The H3 proton is expected to be significantly downfield, appearing around 7.8-8.0 ppm, while the H4 proton will be more upfield, around 6.0-6.2 ppm. The methyl group signal will be in a similar region to the 3-methyl isomer, around 2.3-2.5 ppm.
-
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate: This isomer is the most distinct, as it will show two singlets in the aromatic region for the H3 and H5 protons, due to the absence of vicinal proton-proton coupling. The H5 proton is generally more deshielded than the H3 proton. We would anticipate a singlet for H3 around 7.6-7.8 ppm and a singlet for H5 around 8.0-8.2 ppm. The methyl group at C4 will appear as a singlet, typically slightly more upfield than in the 3- or 5-methyl isomers, around 2.0-2.2 ppm.
The large singlet integrating to 9 protons for the tert-butyl group is a characteristic feature in all three isomers, typically appearing upfield around 1.6 ppm[1].
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information for structural assignment. The chemical shifts of the pyrazole ring carbons are indicative of the methyl group's location.
-
C3 vs. C5 Substitution: In the 3-methyl and 5-methyl isomers, the carbon bearing the methyl group will be significantly shielded compared to the corresponding unsubstituted carbon. Conversely, the other sp² carbons of the pyrazole ring will show shifts that are dependent on the overall electronic distribution. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the carbon signals by observing long-range correlations between protons and carbons. For instance, a correlation between the methyl protons and the C3 carbon confirms the 3-methyl isomer.
-
C4 Substitution: For the 4-methyl isomer, the C4 carbon will be shielded by the methyl group, while the C3 and C5 carbons will have distinct chemical shifts. The symmetry of the 4-substituted ring is broken upon N-Boc protection, leading to separate signals for C3 and C5.
Infrared (IR) Spectroscopy: Vibrational Clues
While IR spectroscopy is less definitive than NMR for distinguishing these regioisomers, it provides crucial information about the functional groups present. All three isomers will exhibit a strong carbonyl (C=O) stretching band from the Boc group in the region of 1725-1750 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups will be observed below 3000 cm⁻¹, while any aromatic C-H stretches will appear just above 3000 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are often difficult to interpret without authentic reference spectra.
Mass Spectrometry (MS): The Final Confirmation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. All three regioisomers have the same molecular formula (C₉H₁₄N₂O₂) and therefore the same exact mass. Electron ionization (EI) or electrospray ionization (ESI) will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. While the mass spectra of the isomers are often very similar, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic data for the three regioisomers. Note that the exact chemical shifts can vary depending on the solvent and concentration.
| Spectroscopic Data | This compound | tert-Butyl 5-methyl-1H-pyrazole-1-carboxylate | tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate |
| ¹H NMR (ppm) | ~7.5-7.7 (d, 1H, H5), ~6.1-6.3 (d, 1H, H4), ~2.2-2.4 (s, 3H, CH₃), ~1.6 (s, 9H, t-Bu) | ~7.8-8.0 (d, 1H, H3), ~6.0-6.2 (d, 1H, H4), ~2.3-2.5 (s, 3H, CH₃), ~1.6 (s, 9H, t-Bu) | ~8.0-8.2 (s, 1H, H5), ~7.6-7.8 (s, 1H, H3), ~2.0-2.2 (s, 3H, CH₃), ~1.6 (s, 9H, t-Bu) |
| ¹³C NMR (ppm) | C3 ~150, C4 ~110, C5 ~130, CH₃ ~13, C(CH₃)₃ ~85, C(CH₃)₃ ~28, C=O ~148 | C3 ~140, C4 ~112, C5 ~142, CH₃ ~11, C(CH₃)₃ ~85, C(CH₃)₃ ~28, C=O ~148 | C3 ~141, C4 ~118, C5 ~132, CH₃ ~9, C(CH₃)₃ ~85, C(CH₃)₃ ~28, C=O ~148 |
| IR (cm⁻¹) | ~1735 (C=O), ~2980 (C-H) | ~1735 (C=O), ~2980 (C-H) | ~1735 (C=O), ~2980 (C-H) |
| MS (m/z) | [M+H]⁺ = 197.13 | [M+H]⁺ = 197.13 | [M+H]⁺ = 197.13 |
Experimental Protocols
General Protocol for N-Boc Protection of Methylpyrazole
This protocol is a representative procedure for the synthesis of the title compounds, starting from the corresponding methylpyrazole.
Materials:
-
3-Methyl-1H-pyrazole (or 4- or 5-methyl-1H-pyrazole)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the respective methylpyrazole (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of DMAP (0.05 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired tert-Butyl methyl-1H-pyrazole-1-carboxylate regioisomer.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS analysis.
Visualization of Structures and Workflow
Caption: Workflow for the synthesis and spectroscopic confirmation of pyrazole regioisomers.
Conclusion
The definitive characterization of this compound and its regioisomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool, providing clear and distinguishable patterns for each isomer based on the chemical shifts and coupling of the pyrazole ring protons. ¹³C NMR, particularly when coupled with 2D techniques like HMBC, offers unambiguous confirmation of the carbon framework. While IR and MS play crucial supporting roles in functional group identification and molecular weight determination, the detailed structural elucidation hinges on the comprehensive analysis of NMR data. By understanding the principles outlined in this guide, researchers can confidently navigate the complexities of pyrazole chemistry and ensure the integrity of their synthesized molecules.
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 3-oxo-gamma-butyrolactones to 3-amino-beta-and 3-amino-gamma-hydroxy esters, amides, and thioesters: a straightforward and general synthesis of statine and norstatine analogues. The Journal of organic chemistry, 76(11), 4524–4539. [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (2003). The Chemistry of Pyrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-135). Elsevier. [Link]
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Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]
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Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
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Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(15), 2701-2724. [Link]
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Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
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Claramunt, R. M., López, C., Elguero, J., & Begtrup, M. (1993). A 13C and 15N NMR study of the tautomerism of 3(5)-substituted pyrazoles in the solid state and in solution. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]
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ACD/Labs. (2025). t-Butyl group towers over other 1H resonances. Retrieved from [Link][1]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
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MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]
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MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1278. [Link]
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A Senior Application Scientist's Guide to Validating Reaction Products with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step.[1][2] While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1][3] This guide provides an objective comparison of key 2D NMR techniques and offers detailed protocols for their application in validating the structures of reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective and versatile tool in drug discovery and development. It can reveal the molecular structure of biomolecules, clarify and confirm the structure of drugs, and provide structural information on how biomolecules interact with small molecule compounds.[4][5] Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in traditional 1D NMR spectra of complex molecules.[1][6][7] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.[1]
At a Glance: A Comparative Overview of Key 2D NMR Techniques
To effectively validate a reaction product, a combination of 2D NMR experiments is often necessary to build a complete picture of the molecular structure.[2] The four most common and powerful techniques for small molecule structure elucidation are COSY, HSQC, HMBC, and NOESY. Each provides a unique piece of the structural puzzle.
| Technique | Full Name | Information Provided | Primary Application |
| COSY | Correlation Spectroscopy | Through-bond ¹H-¹H connectivity (typically 2-3 bonds) | Identifying proton spin systems and neighboring protons.[6][8][9] |
| HSQC | Heteronuclear Single Quantum Coherence | One-bond ¹H-¹³C connectivity | Directly linking protons to their attached carbons.[10][11][12][13][14] |
| HMBC | Heteronuclear Multiple Bond Correlation | Long-range ¹H-¹³C connectivity (2-4 bonds) | Assembling molecular fragments and identifying quaternary carbons.[10][12][15][16][17] |
| NOESY | Nuclear Overhauser Effect Spectroscopy | Through-space ¹H-¹H proximity | Determining stereochemistry and 3D conformation.[9][18][19][20] |
The Logic of the Workflow: A Step-by-Step Approach to Structure Validation
A systematic approach to 2D NMR data acquisition and interpretation is crucial for efficient and accurate structure validation. The following workflow is a field-proven methodology for tackling unknown reaction products.
Caption: A typical workflow for small molecule structure validation using 2D NMR.
Deep Dive into the Techniques: Principles and Practical Insights
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the starting point for delineating the proton framework of a molecule.[6][9][21] It identifies protons that are coupled to each other, typically through two or three bonds.[9][21]
-
How it Works: The COSY spectrum is a 2D plot with the 1D proton spectrum on both axes.[6][21] Diagonal peaks represent the standard 1D spectrum, while the crucial information lies in the off-diagonal "cross-peaks."[6][22] A cross-peak at the intersection of two different proton signals indicates that those two protons are spin-spin coupled.[6][8]
-
Expert Insight: By "walking" through the cross-peaks, one can trace out entire spin systems within the molecule. For example, in an ethyl group, you would expect to see a cross-peak between the methyl (CH₃) and methylene (CH₂) protons, confirming their connectivity. This is invaluable for piecing together aliphatic chains and aromatic spin systems.[8]
HSQC (Heteronuclear Single Quantum Coherence): The Direct Proton-Carbon Link
The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbons.[10][11][13][14]
-
How it Works: An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[10][12] A cross-peak appears at the intersection of a proton's chemical shift and the chemical shift of the carbon it is directly bonded to.[13] Edited HSQC experiments can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[10]
-
Expert Insight: HSQC is often preferred over older techniques like HETCOR due to its superior sensitivity.[13] It is incredibly powerful for assigning the signals of protonated carbons. Quaternary carbons (those with no attached protons) will not show a signal in the HSQC spectrum.[17]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most critical for piecing together the molecular framework by revealing long-range correlations between protons and carbons, typically over two to four bonds.[10][12][15]
-
How it Works: Similar to HSQC, the HMBC spectrum correlates proton and carbon chemical shifts. However, it is optimized to detect couplings over multiple bonds, while suppressing the direct one-bond correlations seen in HSQC.[10][15][16]
-
Expert Insight: HMBC is the key to connecting the spin systems identified by COSY.[17] For instance, a correlation from a methyl proton to a carbonyl carbon two bonds away can definitively place the methyl group adjacent to the carbonyl. Crucially, HMBC allows for the assignment of non-protonated quaternary carbons, which are invisible in HSQC.[17]
NOESY (Nuclear Overhauser Effect Spectroscopy): Unveiling the 3D Structure
Unlike the previous techniques which rely on through-bond J-coupling, NOESY detects correlations between protons that are close to each other in space, regardless of whether they are bonded.[9][18][19][20]
-
How it Works: The NOESY experiment relies on the Nuclear Overhauser Effect (NOE), where the magnetization of one proton can be transferred to a nearby proton through space.[20][23] A NOESY spectrum resembles a COSY spectrum, but the cross-peaks indicate spatial proximity (typically within 5 Å) rather than through-bond coupling.[20]
-
Expert Insight: NOESY is indispensable for determining stereochemistry.[19] For example, it can distinguish between cis and trans isomers of an alkene by showing a cross-peak between the alkene protons in the cis isomer, which are on the same side of the double bond, but not in the trans isomer. It is also critical for determining the relative configuration of stereocenters in cyclic systems.[19]
Experimental Protocols: A Self-Validating System
The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data.
General Sample Preparation
-
Dissolve the Sample: Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Degas (for NOESY): For high-quality NOESY data, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done through several freeze-pump-thaw cycles.
Acquisition Workflow
Caption: Standard workflow for 2D NMR data acquisition.
Step-by-Step Protocol for a Standard COSY Experiment
-
Initial Setup: After acquiring a standard 1D ¹H spectrum, use the chemical shift range of this spectrum to set the spectral width (SW) in both dimensions (F1 and F2) for the COSY experiment.
-
Pulse Program Selection: Select a gradient-enhanced COSY pulse program (e.g., 'cosygpqf' on Bruker instruments). Gradient selection helps to suppress artifacts.
-
Acquisition Parameters:
-
Number of Scans (ns): Typically 2 to 8 scans per increment.
-
Number of Increments (ni): 256 or 512 increments in the F1 dimension is usually sufficient for good resolution.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
-
Acquisition: Start the experiment. A typical COSY experiment on a modern spectrometer may take from 15 minutes to an hour.
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Conclusion
2D NMR spectroscopy is an unparalleled suite of techniques for the definitive structural validation of reaction products in the pharmaceutical and chemical industries.[4][5][24][25] By logically combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY, researchers can construct and confirm complex molecular structures with a high degree of confidence. This guide provides the foundational knowledge and practical framework for leveraging these powerful tools to ensure the scientific integrity of synthetic and drug discovery efforts.
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Crasto, A. M. (2014, November 25). How to interpret 2D NMR spectra. Organic Spectroscopy International. Retrieved from [Link]
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Barlow, N., & Williamson, M. P. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(15), 4983. Retrieved from [Link]
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Savić, J., & Zidarič, T. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 385-401. Retrieved from [Link]
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Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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University of Ottawa. (n.d.). COSY. Retrieved from [Link]
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JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
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Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. Retrieved from [Link]
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Scribd. (n.d.). NMR COSY: Simplifying Proton Coupling. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. Retrieved from [Link]
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University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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MDPI. (n.d.). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Retrieved from [Link]
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Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
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Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Retrieved from [Link]
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AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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Spectroscopy Society of Pittsburgh. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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Society of Core Analysts. (2009, September 27). Comparison of Experimental Nmr Measurements With Simulated Responses on Digitized Images of Mono-Mineralic Rocks Using Xra. Retrieved from [Link]
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Washington University in St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Catalyst Efficiency in the Functionalization of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile scaffold and engage in critical hydrogen bonding interactions with biological targets. The specific substrate, tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (Boc-3-Me-pyrazole), has emerged as a particularly valuable building block. The tert-butyloxycarbonyl (Boc) protecting group offers stability and enhances solubility, while also serving as a powerful directing group for regioselective C-H functionalization—a modern, atom-economical approach to constructing complex molecules.[1]
This guide provides a comparative analysis of various transition-metal catalysts for the C-H functionalization of Boc-3-Me-pyrazole and its derivatives. We will delve into the efficiency, regioselectivity, and practical considerations of catalytic systems based on Palladium, Rhodium, Iridium, and Copper, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with the insights needed to select the optimal catalytic strategy for their synthetic campaigns.
Logical Framework: Understanding Regioselectivity in Pyrazole Functionalization
The inherent electronic properties of the pyrazole ring, modulated by the N-Boc group, dictate the primary sites of reactivity for C-H functionalization. The C5 proton is generally the most acidic and sterically accessible, making it a common site for metalation.[1] The C4 position, being more electron-rich, is also a viable site, particularly for electrophilic aromatic substitution-type processes. The choice of metal catalyst, ligand, and reaction conditions allows for precise control over which position is functionalized.
Caption: Workflow for Pd-catalyzed C5-Arylation.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried 10 mL screw-cap vial containing a magnetic stir bar is used.
-
Reagent Addition: To the vial, add this compound (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv). The use of a low catalyst loading is a hallmark of an efficient process.
-
Solvent & Inerting: Add anhydrous dimethylacetamide (DMA, 3 mL). Seal the vial with a PTFE-lined cap and purge with argon for 5 minutes to ensure an inert atmosphere, which prevents oxidation of the active Pd(0) catalyst.
-
Reaction: Place the vial in a preheated oil bath at 150 °C and stir vigorously for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL) to remove DMA and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure C5-arylated product.
Protocol 2: Iridium-Catalyzed C4-Borylation of Boc-3-Me-Pyrazole
This procedure is a general method for the sterically controlled borylation of heteroarenes. [2] Step-by-Step Methodology:
-
Glovebox Setup: Due to the air and moisture sensitivity of the catalyst and reagents, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, charge a screw-cap vial with B₂pin₂ (0.6 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.0125 mmol, 2.5 mol% Ir), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.025 mmol, 5 mol%).
-
Substrate & Solvent: Add this compound (0.5 mmol, 1.0 equiv) followed by anhydrous cyclohexane (2.5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 80 °C. Stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. The product can often be isolated by simply removing the solvent under reduced pressure and purifying the residue by column chromatography. The volatility of cyclohexane makes for a straightforward work-up.
Conclusion and Future Outlook
The functionalization of this compound is a well-developed field with a diverse toolkit of catalytic methods.
-
Palladium remains the go-to catalyst for C5-arylations due to its reliability and broad scope.
-
Rhodium offers unique reactivity with unsaturated partners, enabling rapid construction of complex fused systems.
-
Iridium provides an orthogonal strategy for C4-functionalization via borylation, opening a gateway to a host of derivatives inaccessible by other means.
-
Copper stands out as a sustainable and economical choice, particularly for N-functionalization and specific oxidative couplings.
The future of this field lies in the development of even more efficient and sustainable catalysts. This includes using earth-abundant metals like manganese and iron, designing ligands that enable lower catalyst loadings, and developing reactions that can be performed in greener solvents or even "on water". [3]As the demand for novel, complex pharmaceuticals grows, the continued innovation in catalytic C-H functionalization of pyrazoles will be paramount to the success of drug discovery and development.
References
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.Vertex AI Search.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.NIH.
- Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.Journal of the American Chemical Society.
- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.PMC - NIH.
- Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds at the Position β to a Nitrogen Center.
- Copper-Catalyzed Tandem O-Arylation–Oxidative Cross Coupling: Synthesis of Chromone Fused Pyrazoles.The Journal of Organic Chemistry.
- Borylation of pyrazole and its derivatives.
- Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage.Semantic Scholar.
- Iridium‐catalyzed enantioselective C(sp³)—H borylation of pyrazoles.
- Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds at the Position β to a Nitrogen Center.
- Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines.PubMed.
- Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands.PubMed.
- Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Transition-metal-catalyzed C–H functionalization of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing).
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.New Journal of Chemistry (RSC Publishing).
- Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes.PubMed Central.
- [RhCp*Cl₂]₂-catalyzed directed N-Boc amidation of arenes "on w
- Combined Experimental and Computational Investigations of Rhodium and Ruthenium Catalysed C-H Functionalisation of Pyrazoles with Alkynes.R Discovery.
- Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
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Literature review of the applications of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in synthesis
This guide provides an in-depth technical review of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate , a key intermediate in modern organic synthesis. We will explore its applications, compare its utility against alternative synthetic strategies, and provide actionable experimental protocols for researchers in medicinal chemistry and materials science. The focus is on providing not just procedural steps, but the underlying chemical logic to empower rational synthetic design.
Introduction: The Pyrazole Scaffold and the Role of Protection
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] However, the acidic N-H proton of the pyrazole ring can interfere with many common synthetic transformations, such as organometallic reactions or strong base-mediated functionalizations. This necessitates the use of a protecting group.
This compound, an N-Boc protected form of 3-methylpyrazole, is a stable, crystalline solid that serves as an invaluable building block. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of conditions while allowing for facile removal when desired. Its primary role is to mask the reactive N-H proton, thereby enabling selective functionalization at other positions of the pyrazole ring.
Caption: General workflow for C5 functionalization.
Comparative Analysis
The decision to use this compound should be weighed against other available synthetic tools.
Comparison with Other N-Protecting Groups
The Boc group is not the only option for protecting the pyrazole nitrogen. Its performance characteristics should be compared with other common choices.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Key Advantages |
| Boc | (Boc)₂O, base [3] | Stable to base (most), catalytic hydrogenation. Labile to strong acid. | Strong Acid (TFA, HCl);[4] Specific Basic (NaBH₄, Na₂CO₃);[5][6] Thermal [7] | Versatile cleavage (acid/base), high crystallinity of intermediates. |
| THP | Dihydropyran, acid catalyst | Stable to base, organometallics. Labile to acid. | Aqueous Acid (e.g., HCl in THF/H₂O) [8] | Inexpensive, stable to many nucleophilic/basic conditions. |
| Trityl (Tr) | Trityl chloride, base | Stable to base. Very labile to acid. | Mild Acid (e.g., formic acid), Catalytic Hydrogenation | Bulky, can direct metallation. Cleaved under very mild acidic conditions. |
| Benzyl (Bn) | Benzyl bromide, base | Stable to acid and base. | Catalytic Hydrogenation (e.g., H₂, Pd/C) [9] | Very robust, orthogonal to acid/base labile groups. |
The choice of protecting group is dictated by the planned synthetic route. The N-Boc group offers a unique balance of stability and versatile deprotection options, particularly its unusual lability to specific basic reagents, which provides an orthogonal strategy unavailable to the other groups listed.
Comparison with Direct Synthesis Methods
An alternative to the protect-functionalize-deprotect sequence is the direct synthesis of the target pyrazole via cyclocondensation, typically from a 1,3-dicarbonyl compound and a substituted hydrazine. [10][11]
-
Direct Synthesis (Cyclocondensation) :
-
Pros : Atom-economical, often fewer steps if the required precursors are readily available.
-
Cons : Can suffer from poor regioselectivity with unsymmetrical diketones and hydrazines, leading to mixtures of isomers that are difficult to separate. [11]The required precursors may not be commercially available or easy to synthesize.
-
-
Building Block Approach (Using N-Boc Pyrazole) :
-
Pros : Offers predictable and high regioselectivity for functionalization. The starting material is easily prepared. Allows for late-stage functionalization.
-
Cons : Involves more steps (protection/deprotection), which can lower the overall yield.
-
The building block approach is generally superior when regiochemical control is paramount or when multiple analogues with diverse C5 substituents are desired from a common intermediate.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for Boc protection of pyrazoles. [3]
-
To a solution of 3-methylpyrazole (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the title compound.
Protocol 2: Acid-Mediated Deprotection
This protocol is adapted from the deprotection of a related N-Boc pyrazole derivative. [4]
-
Dissolve the N-Boc protected pyrazole (1 equiv.) in a suitable solvent such as deionized water or DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~3 equiv.) or a solution of HCl.
-
Heat the mixture if necessary (e.g., to 95 °C for aqueous reactions) and stir for 3-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a base (e.g., solid NaHCO₃ or aqueous NaOH solution) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the deprotected pyrazole.
Protocol 3: Selective Base-Mediated Deprotection
This protocol demonstrates the selective cleavage of the pyrazole N-Boc group. [6][12]
-
Dissolve the N-Boc protected pyrazole (1 equiv.) in ethanol (95% or dry).
-
Add sodium borohydride (NaBH₄, 1.5-3.0 equiv.) in portions at room temperature.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product.
Conclusion
This compound is more than just a protected pyrazole; it is a versatile and reliable building block that unlocks access to a wide array of specifically substituted 3-methylpyrazoles. Its key strength lies in enabling high regiochemical control during functionalization. The unique ability of the N-Boc group to be cleaved under both acidic and specific basic conditions provides crucial flexibility and orthogonality in the design of complex synthetic routes. While direct cyclocondensation methods have their place, the building block strategy offered by this reagent is often the superior choice for systematic analogue synthesis and applications demanding precise molecular architecture.
References
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- 7. researchgate.net [researchgate.net]
- 8. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is not merely a procedural task, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore synthesized from the safety data of structurally analogous pyrazole and tert-butyl carboxylate derivatives, as well as general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.
I. Hazard Assessment and Chemical Profile
To ensure the highest margin of safety, this compound should be handled as a hazardous substance. This conservative approach is based on the hazard profiles of structurally similar compounds which indicate potential for skin, eye, and respiratory irritation, as well as possible harm if swallowed or absorbed through the skin.[1][2]
| Hazard Category | Inferred Finding | Rationale |
| Acute Oral Toxicity | May be harmful if swallowed.[1][2] | Structurally similar pyrazole derivatives are classified as harmful if swallowed.[2] |
| Skin Irritation | Causes skin irritation.[2] | Analogous compounds are known skin irritants.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | Pyrazole derivatives are often classified as serious eye irritants.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dusts or vapors of similar compounds may irritate the respiratory tract.[1][2] |
| Environmental Hazards | Potentially harmful to aquatic life. | While specific data is unavailable, pyrazole derivatives can be persistent in the environment. |
II. Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. When handling this compound in any form—solid, liquid, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield may be necessary for splash-prone procedures.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be appropriate.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.[1]
III. Disposal Protocol: A Step-by-Step Guide
The cardinal rule of chemical disposal is segregation. Never mix waste streams without explicit approval from your EHS department.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the dissolved compound.
-
Contaminated materials (e.g., weighing papers, pipette tips, gloves, absorbent pads).
Step 2: Container Selection and Labeling
-
Solid Waste:
-
Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.
-
Labeling: The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Liquid Waste:
-
Container: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Labeling: As with solid waste, the container must be clearly labeled with the chemical name and hazard warnings. If the liquid waste is a solution, list all components and their approximate concentrations.
-
Step 3: Waste Accumulation and Storage
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
Ensure secondary containment is used to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.
-
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
V. Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
VI. Conclusion
By adhering to these procedural guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound. A proactive approach to waste management, grounded in a thorough understanding of potential hazards and regulatory requirements, is fundamental to protecting both the scientific community and the environment.
VII. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech. Retrieved from [Link]
-
KamulnBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole.
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: tert-butyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate.
-
CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate. As a Senior Application Scientist, my objective is to offer a procedural framework grounded in established safety principles for related chemical structures, ensuring you can work confidently and safely. While a comprehensive toxicological profile for this specific molecule is not fully established, its structure—containing both a pyrazole ring and a tert-butyl carbamate (Boc) protecting group—necessitates a cautious approach. The protocols outlined below are synthesized from best practices for handling potentially hazardous pyrazole derivatives and carbamates.[1][2][3]
Understanding the Potential Hazards: The 'Why' Behind the 'What'
The necessity for stringent personal protective equipment (PPE) stems from the potential hazards associated with the compound's structural motifs.
-
Pyrazole Core: Many pyrazole-based compounds are known to be biologically active and can act as skin, eye, and respiratory tract irritants.[2][4] Some derivatives are classified as harmful if swallowed or absorbed through the skin.[2][5]
-
Carbamate Group: Carbamates as a class of compounds can have varying levels of toxicity.[3] Although the Boc group is a common and generally stable protecting group, it is crucial to handle the parent compound with care to prevent unintended exposure through inhalation, ingestion, or skin contact.[3][6]
Given these facts, we will operate under the precautionary principle, assuming the compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[5][7][8]
Core PPE Requirements: A Task-Based Approach
The level of PPE required is directly proportional to the risk of exposure. Laboratory operations can be broadly categorized into low and high-exposure scenarios.
| Task Category | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure | Handling sealed containers; Weighing small quantities in a ventilated enclosure (e.g., balance with draft shield). | Safety glasses with side shields (conforming to EN166 or ANSI Z87.1 standards).[1][4] | Single pair of chemical-resistant nitrile gloves. | Standard laboratory coat.[1] | Not generally required if handled in a well-ventilated area.[9] |
| High-Exposure | Open transfers of powder; Preparing solutions; Potential for aerosol/dust generation; Spill cleanup. | Chemical safety goggles and a face shield.[1][7] | Double-gloving with chemical-resistant nitrile or neoprene gloves.[9] | Chemical-resistant lab coat or an impervious gown.[9] | NIOSH/MSHA-approved respirator is required if working outside a fume hood or if irritation is experienced.[4][6] |
Procedural Guide to Safe Handling
Trust in a safety protocol is built on its ability to be validated at every step. This workflow integrates self-checking mechanisms to ensure your protection.
Step 1: Preparation and PPE Inspection
-
Confirm Ventilation: Ensure your work area, preferably a certified chemical fume hood, is operational and providing adequate airflow.[4][10]
-
Inspect Your Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[7] Handle with fresh gloves. After use, dispose of contaminated gloves in accordance with applicable laboratory practices.[7]
-
Check Eye Protection: Ensure safety glasses or goggles are clean and free of scratches that could impair vision. Confirm that side shields are in place.
Step 2: Weighing and Transfer
-
Work Environment: Conduct all open-powder handling within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[11]
-
Avoid Dust Generation: Handle the material carefully to prevent the formation of dust.[4][7] Use a spatula to gently transfer the solid. Do not pour the powder from a height.
-
Containment: Weigh the compound on weighing paper or in a tared container that can be securely sealed for transport within the lab.
Step 3: Solution Preparation and Reaction
-
Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent. This minimizes the potential for dust to become airborne.
-
Use Sealed Vessels: Perform reactions in appropriate glassware (e.g., round-bottom flask with a condenser) to contain vapors.[10]
-
Maintain Vigilance: Be alert to any changes in the reaction, and always have a plan for emergency shutdown.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Spill and Disposal Management Plan
Effective containment and disposal are critical components of the safety lifecycle for any chemical.
Spill Management Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ensure Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before cleanup, don high-exposure PPE, including chemical goggles, a face shield, a lab gown, and double-layered nitrile gloves. A respirator may be necessary depending on the spill size.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][12]
-
Decontaminate: Clean the spill area with soap and water, and rinse thoroughly.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Waste Disposal Plan
-
Segregate Waste: Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Use Labeled Containers: All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible container.[11]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Do not pour chemical waste down the drain.[11]
By adhering to these protocols, you establish a robust framework for safety that protects you, your colleagues, and your research.
References
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem Technical Support Team.
- BenchChem. (2025). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole. BenchChem Technical Support Team.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(tert-butyl)
- Aaronchem. (2024).
- Fisher Scientific. (2021). SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- Cole-Parmer. Material Safety Data Sheet - 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
- KamulinBiotech co.ltd.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety Office.
- Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- Tenenbaum, J. (2023). Carbamate Toxicity.
- Agilent Technologies, Inc. (2024).
- Pickering Laboratories, Inc. (2020). Safety Data Sheet (SDS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biosynth.com [biosynth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aaronchem.com [aaronchem.com]
- 8. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
